molecular formula C17H34 B1236643 (8Z)-heptadec-8-ene

(8Z)-heptadec-8-ene

Cat. No.: B1236643
M. Wt: 238.5 g/mol
InChI Key: BIQKRILZMDQPHI-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8Z-Heptadecene is a hydrocarbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

(Z)-heptadec-8-ene

InChI

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15-

InChI Key

BIQKRILZMDQPHI-ICFOKQHNSA-N

SMILES

CCCCCCCCC=CCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCC

Synonyms

(Z)-8-heptadecene
8-heptadecene

Origin of Product

United States
Foundational & Exploratory

(8Z)-Heptadec-8-ene: Molecular Architecture, Chemical Ecology, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(8Z)-heptadec-8-ene (also known as cis-8-heptadecene) is a long-chain unsaturated hydrocarbon that plays a pivotal role in chemical ecology and insect signaling[1][2]. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an in-depth analysis of its physicochemical properties, biological significance, and the laboratory protocols required for its stereoselective synthesis and analytical validation.

Molecular Architecture & Physicochemical Profile

(8Z)-heptadec-8-ene (C₁₇H₃₄) consists of a seventeen-carbon aliphatic chain with a single double bond located at the C8 position[3]. The cis (Z) configuration of this double bond is biologically critical; it introduces a ~30-degree "kink" in the linear alkyl chain. This spatial arrangement prevents tight intermolecular packing, which significantly lowers its melting point compared to its saturated counterpart (heptadecane) and its trans (E) isomer[3].

The highly lipophilic nature of this compound dictates its behavior as a volatile but persistent semiochemical in the environment, making it an ideal signaling molecule for sustained ecological communication[1][3].

Physicochemical Properties Summary

Note: Experimental data for this specific compound is limited; many values are derived from robust computational models.

PropertyValueMethod / Note
IUPAC Name (Z)-heptadec-8-eneStandard nomenclature[1]
Molecular Weight 238.45 g/mol Computed[1]
Boiling Point ~305.41 °CEstimated[3]
Melting Point ~3.12 °CEstimated[3]
Density ~0.783 g/cm³Estimated[3]
LogP (Octanol/Water) 8.5 - 8.96Highly lipophilic[1][3]
Kovats Retention Index ~1665 - 1666Non-polar GC column[1][3]

Biosynthetic Pathways & Chemical Ecology

In biological systems, the synthesis of long-chain alkenes like (8Z)-heptadec-8-ene typically proceeds via the decarbonylation of very-long-chain fatty acids (VLCFAs)[4]. Specifically, (Z)-9-octadecenoic acid (oleic acid) serves as the direct biosynthetic precursor, undergoing enzymatic decarbonylation to yield the 17-carbon alkene[5].

Ecological Significance
  • Orchid-Wasp Sexual Deception : The fly orchid (Ophrys insectifera) emits (8Z)-heptadec-8-ene to mimic the sex pheromone of the female digger wasp (Argogorytes mystaceus)[6][7]. This chemical mimicry is highly specific; electroantennography (EAG) data shows that male wasps exhibit a 100% normalized response to the (Z)-isomer, driving pseudocopulation and subsequent pollination[2][6].

  • Arthropod Communication : In the European house dust mite (Dermatophagoides pteronyssinus), (8Z)-heptadec-8-ene acts as a specific sexual pheromone. Behavioral bioassays confirm that it is highly attractive to male mites, highlighting its conserved role in arthropod reproductive signaling[8].

  • Pest Management Potential : The compound serves as a precursor for other critical pheromones, such as (2S,8Z)-2-butyroxy-8-heptadecene, the sex pheromone of the chrysanthemum gall midge[9]. Furthermore, it has demonstrated potential in reducing the reproduction of the parasitic Varroa destructor mite in honeybee colonies[7].

Olfactory Odor (8Z)-heptadec-8-ene (Volatile Pheromone) Pore Cuticular Pores (Antennal Sensillum) Odor->Pore Diffusion PBP Pheromone-Binding Protein (PBP) Complex Pore->PBP Solubilization OR Odorant Receptor (OR) Activation PBP->OR Transport & Binding Ion Ion Channel Opening (Ca2+/Na+) OR->Ion Conformational Change Depol Membrane Depolarization Ion->Depol Cation Influx AP Action Potential to Antennal Lobe Depol->AP Signal Transduction

Caption: Generalized insect olfactory signaling pathway for (8Z)-heptadec-8-ene detection.

Synthetic Organic Chemistry: Stereoselective Wittig Olefination

To conduct robust field bioassays, researchers require high-purity synthetic standards. The most reliable method for synthesizing (8Z)-heptadec-8-ene is a Z-selective Wittig reaction coupling 1-bromononane and octanal[8].

Protocol 1: Z-Selective Synthesis of (8Z)-Heptadec-8-ene

Causality & Design : The critical challenge in this synthesis is preventing the formation of the trans (E) isomer. By utilizing a "salt-free" environment and a non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS), we destabilize the trans-oxaphosphetane intermediate. This places the reaction under strict kinetic control, overwhelmingly favoring the cis (Z) product[5][8].

Step-by-Step Methodology:

  • Phosphonium Salt Preparation : Reflux 1-bromononane (1.0 eq) with triphenylphosphine (1.1 eq) in anhydrous toluene for 24 hours. Filter and dry the resulting nonyltriphenylphosphonium bromide salt under a vacuum.

  • Ylide Generation : Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Dropwise, add NaHMDS (1.05 eq). The solution will turn a deep orange/red, indicating the formation of the phosphonium ylide[8].

  • Carbonyl Addition : Slowly add octanal (1.0 eq) to the ylide solution at -78 °C. Maintain this temperature for 2 hours, then allow the reaction to slowly warm to room temperature overnight. The ylide attacks the carbonyl carbon, forming a four-membered oxaphosphetane intermediate[3].

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with hexane. Self-Validating Step: Hexane selectively partitions the highly lipophilic alkene (LogP ~8.5) while leaving the polar triphenylphosphine oxide byproduct in the aqueous/interface layer[3].

  • Purification & Validation : Concentrate the organic layer and purify via silica gel flash chromatography (100% hexane). Validate the stereochemical purity using ¹H-NMR; the Z/E ratio should exceed 96:4, confirmed by integrating the distinct multiplet signals of the vinylic protons (δ ~5.35 ppm)[8].

Wittig A 1-Bromononane + Triphenylphosphine B Phosphonium Salt Intermediate A->B SN2 Substitution C Phosphonium Ylide (via NaHMDS base) B->C Deprotonation (Salt-free) D Addition of Octanal (Electrophile) C->D Nucleophilic Attack E Oxaphosphetane Intermediate D->E Cycloaddition F (8Z)-heptadec-8-ene + TPPO Byproduct E->F Z-selective Cycloreversion

Caption: Workflow of the Z-selective Wittig olefination for (8Z)-heptadec-8-ene synthesis.

Analytical Methodologies: GC-EAG Profiling

To confirm that the synthesized (8Z)-heptadec-8-ene is biologically active, it must be evaluated using Gas Chromatography coupled with Electroantennographic Detection (GC-EAG)[2][9].

Protocol 2: GC-EAG Validation Workflow

Causality & Design : GC-EAG simultaneously measures the chemical abundance (via Flame Ionization Detection, FID) and the biological response (via the insect antenna). By splitting the GC effluent, we ensure that the exact moment the alkene elutes, it is delivered to the biological detector, proving direct causality between the specific molecule and receptor depolarization[2].

Step-by-Step Methodology:

  • Antenna Preparation : Carefully excise a whole antenna from a target male insect (e.g., Argogorytes mystaceus). Mount the base and the tip of the antenna between two glass capillary electrodes filled with a conductive insect saline solution[2].

  • Chromatographic Setup : Inject 1 µL of the purified synthetic standard (10 ng/µL in hexane) into a GC equipped with a non-polar capillary column (e.g., HP-5ms). Program the oven to ramp from 60 °C to 300 °C at 10 °C/min.

  • Effluent Splitting : Use a Y-splitter at the end of the GC column to divide the effluent 1:1. Route half to the FID and the other half through a heated transfer line (250 °C) into a continuous, humidified airstream (500 mL/min) directed over the mounted antenna[2].

  • Signal Acquisition & Validation : Record the FID and EAG signals simultaneously using a dedicated acquisition system. Self-Validating Step: Before testing the synthetic compound, deliver a "puff" of a known general odorant (e.g., 1-hexanol) directly into the airstream to verify that the antenna is physiologically viable and capable of depolarization. A successful validation will show a sharp negative deflection (measured in mV) on the EAG trace exactly synchronized with the FID peak of (8Z)-heptadec-8-ene[2][9].

Sources

Role of (8Z)-heptadec-8-ene in insect chemical ecology

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Ecology of (8Z)-Heptadec-8-ene

Executive Summary

In the field of insect chemical ecology, straight-chain unsaturated hydrocarbons frequently serve as highly specific communication channels. Among these, (8Z)-heptadec-8-ene (C₁₇H₃₄) has emerged as a critical semiochemical with profound implications for both targeted agricultural pollination and veterinary drug development[1]. As a Senior Application Scientist, understanding the mechanistic role of this alkene—ranging from its function as a parasite repellent to its role in deceptive plant-insect mimicry—provides a blueprint for developing next-generation, semiochemical-based interventions.

This whitepaper deconstructs the ecological functions, receptor specificities, and validated experimental workflows surrounding (8Z)-heptadec-8-ene.

Chemical Identity and Receptor Specificity

(8Z)-heptadec-8-ene is a monounsaturated aliphatic hydrocarbon[1]. In insect olfactory systems, the precise location and stereochemistry of the double bond (the cis or Z configuration at the 8th carbon) are critical for stereospecific binding to Odorant Binding Proteins (OBPs) and subsequent activation of Olfactory Receptors (ORs). Because it is highly lipophilic, it functions primarily as a cuticular hydrocarbon (CHC) that requires close-range or contact chemoreception, though it also volatilizes sufficiently to act as an olfactory cue in specific micro-environments[1].

Modulating Host-Parasite Dynamics: The Varroa Mite Paradigm

One of the most significant discoveries regarding (8Z)-heptadec-8-ene is its role in the host-selection behavior of Varroa destructor, a devastating parasitic mite of the European honeybee (Apis mellifera).

The Ecological Causality: To successfully reproduce, Varroa mites must infiltrate brood cells. Therefore, they have evolved to preferentially parasitize young "nurse bees" (which remain in the brood nest) over older "pollen foragers" (which leave the hive and expose the mite to environmental hazards).

The Chemical Mechanism: This host discrimination is governed by ontogenetic shifts in the honeybee's cuticular hydrocarbon profile. Analytical profiling reveals that pollen foragers express significantly higher levels of (8Z)-heptadec-8-ene on their cuticle compared to nurse bees[2]. To the Varroa mite, this compound acts as a specific biomarker for an "unsafe" host. Laboratory bioassays have proven that applying just 100 ng of pure (8Z)-heptadec-8-ene to a nurse bee actively repels the mite, effectively masking the host's identity[2]. This presents a highly targeted pathway for developing non-toxic, semiochemical-based acaricides that disrupt parasite recognition software rather than relying on broad-spectrum neurotoxins.

Plant-Insect Chemical Mimicry and Targeted Pollination

Beyond host-parasite dynamics, (8Z)-heptadec-8-ene is a master key in cross-kingdom chemical mimicry, exploited by plants to manipulate insect behavior.

A. Deceptive Orchid Mimicry

The orchid Ophrys sphegodes achieves pollination through a process known as pseudocopulation. It synthesizes a complex volatile profile that perfectly mimics the sex pheromone of the solitary bee Andrena nigroaenea[2]. Common straight-chain unsaturated hydrocarbons, specifically including (8Z)-heptadec-8-ene, are the key components in this chemical mimicry, tricking male bees into attempting to mate with the flower and thereby transferring pollinia[2].

B. Nectarless Crop Pollination (The Kiwifruit Model)

Kiwifruit (Actinidia chinensis) is a functionally dioecious crop that produces no nectar, making it inherently unattractive to honeybees. However, researchers discovered that kiwifruit floral volatiles serendipitously include (8Z)-heptadec-8-ene—a known honeybee communication compound[3]. By synthesizing mimic odors containing this alkene and pairing them with sucrose rewards inside the hive, application scientists can exploit the bees' Proboscis Extension Reflex (PER)[4]. This classical conditioning biases the honeybees' foraging memory, directing them to pollinate the nectarless kiwifruit crop based purely on the expectation of a reward linked to the (8Z)-heptadec-8-ene olfactory cue[4].

Ecological_Network Compound (8Z)-heptadec-8-ene (Core Semiochemical) Apis Apis mellifera (Honeybee) Compound->Apis Cuticular Hydrocarbon & Olfactory Cue Compound->Apis Triggers EAG Response (Targeted Pollination) SolitaryBee Andrena nigroaenea (Solitary Bee) Compound->SolitaryBee Sex Pheromone (Pseudocopulation) Varroa Varroa destructor (Parasitic Mite) Apis->Varroa Forager Biomarker (Repels Mite) Kiwifruit Actinidia chinensis (Kiwifruit) Kiwifruit->Compound Floral Volatile Emission Orchid Ophrys sphegodes (Orchid) Orchid->Compound Chemical Mimicry

Ecological interaction network of (8Z)-heptadec-8-ene across multiple species.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the exact methodologies used to isolate and validate the biological activity of (8Z)-heptadec-8-ene. Every step is designed with inherent causality and internal validation.

Protocol 1: GC-EAG Profiling of Floral Volatiles

Objective: Identify antennally active components (like 8Z-heptadecene) in complex floral headspaces[3].

  • Dynamic Headspace Sampling: Enclose living kiwifruit flowers in polyacetate bags and pull purified air over them, trapping volatiles on a Porapak Q adsorbent filter. Causality: This captures the true in vivo emission profile without the solvent artifacts or degradation of sensitive alkenes that occur in destructive tissue extraction.

  • Thermal Desorption & GC Separation: Inject the trapped volatiles into a Gas Chromatograph (GC) equipped with a non-polar DB-5ms column. Causality: Resolves the complex mixture based on volatility and molecular weight.

  • Split-Flow Detection (FID & EAG): Split the GC effluent equally between a Flame Ionization Detector (FID) and an excised honeybee antenna suspended between two saline-filled electrodes. Causality: This allows simultaneous chemical quantification (FID) and biological receptor activation mapping (EAG).

  • Validation Check: Introduce a known standard (e.g., nonanal) at the beginning and end of the run. If the antenna fails to produce a millivolt depolarization response to the standard at the end of the run, the biological preparation has degraded, and the data must be discarded.

Protocol 2: Varroa Mite Repellency Bioassay

Objective: Validate the repellent effect of (8Z)-heptadec-8-ene on Varroa destructor host selection[2].

  • Host Preparation: Freeze-kill newly emerged nurse bees to eliminate behavioral variables (e.g., stinging or grooming) that could frighten the mite.

  • Semiochemical Application: Apply exactly 100 ng of synthetic (8Z)-heptadec-8-ene (dissolved in 1 µL hexane) to the cuticle of the test bee. Apply 1 µL of pure hexane to the control bee. Causality: 100 ng accurately mimics the elevated physiological concentration found naturally on older pollen foragers[2].

  • Y-Tube Olfactometer Assay: Place the treated bee in one arm of a Y-tube and the control bee in the other. Introduce a single Varroa mite at the base of the tube with a purified, humidified airflow (50 mL/min) pushing the odors toward the mite.

  • Validation Check: Run a blank control assay (hexane-treated bee vs. hexane-treated bee) prior to testing. If mites show a statistically significant preference for one physical arm of the tube, there is an airflow or lighting bias in the system that must be corrected before proceeding.

Workflow Step1 1. Dynamic Headspace Sampling (Captures in vivo volatile emissions) Step2 2. GC-MS / GC-EAG Analysis (Isolates antennally active fractions) Step1->Step2 Step3 3. Structural Elucidation (Identifies (8Z)-heptadec-8-ene) Step2->Step3 Step4 4. Synthetic Formulation (Recreates isomer-specific blend) Step3->Step4 Step5 5. Behavioral Bioassays (PER for bees / Y-tube choice for mites) Step4->Step5

Analytical workflow from volatile capture to behavioral validation of semiochemicals.

Quantitative Data Summaries

The following table synthesizes the quantitative impact of (8Z)-heptadec-8-ene across different biological systems, providing a reference for formulation scientists.

OrganismEcological RoleKey Behavioral ResponseEffective Concentration / Abundance
Varroa destructor Parasitic MiteAvoidance / Repellency100 ng applied per host bee[2]
Apis mellifera PollinatorEAG Activation / Foraging BiasAccounts for up to 46–62% of active floral volatile blends[4]
Andrena nigroaenea PollinatorPseudocopulation / AttractionMatches natural sex pheromone ratios[2]
Actinidia chinensis Plant (Kiwifruit)Floral Volatile EmissionTrace amounts sufficient for bee EAG response[3]

Conclusion

(8Z)-heptadec-8-ene is a highly versatile molecule that bridges the gap between insect communication, plant deception, and parasite survival. For drug development professionals and agrochemical researchers, it represents a prime candidate for biomimetic engineering. By leveraging this compound, the industry can move away from toxic, broad-spectrum chemical applications and toward highly specific, behavior-modifying semiochemicals that protect pollinators while neutralizing parasitic threats.

References

  • PubChem (2026). (Z)-8-heptadecene | C17H34 | CID 5352243. National Institutes of Health (NIH). Available at:[Link]

  • Twidle, A. M., et al. (2015). Kiwifruit Flower Odor Perception and Recognition by Honey Bees, Apis mellifera. ResearchGate. Available at:[Link]

  • Estravis-Barcala, M., et al. (2024). Sugar-conditioned honey bees can be biased towards a nectarless dioecious crop. PubMed Central (PMC), NIH. Available at:[Link]

  • Twidle, A. M., et al. (2017). Identification of in situ flower volatiles from kiwifruit (Actinidia chinensis var. deliciosa) cultivars and their male pollenisers in a New Zealand orchard. ResearchGate. Available at:[Link]

Sources

Biosynthesis Pathway of (8Z)-Heptadec-8-ene in Cecidomyiidae Midges: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The gall midge family (Diptera: Cecidomyiidae) includes over 5,000 species, many of which are devastating agricultural pests, such as the cranberry gall midge (Dasineura oxycoccana) and the honeylocust pod gall midge (Dasineura gleditchiae)[1]. The management of these pests relies heavily on chemical ecology, specifically the deployment of synthetic sex pheromones for population monitoring and mating disruption[1][2].

A defining structural motif in Cecidomyiidae chemical communication is the reliance on odd-chain unsaturated hydrocarbons and their oxygenated derivatives[3][4]. Among these, (8Z)-heptadec-8-ene serves a dual role: it acts as a terminal contact pheromone in certain species and functions as the obligate biochemical precursor for complex chiral ester pheromones, such as (2S,8Z)-2-butyroxy-8-heptadecene in the chrysanthemum gall midge (Rhopalomyia longicauda)[5][6]. This whitepaper provides an in-depth mechanistic breakdown of the (8Z)-heptadec-8-ene biosynthesis pathway, detailing the enzymatic causality, structural logic, and the self-validating experimental protocols required to study it.

Mechanistic Breakdown of the Biosynthetic Pathway

The biosynthesis of (8Z)-heptadec-8-ene is a masterclass in enzymatic precision, relying on the highly conserved insect cuticular hydrocarbon (CHC) pathway[7]. The process occurs primarily in the pheromone glands and specialized epidermal cells called oenocytes[8].

Step 1: De Novo Fatty Acid Synthesis & Regiospecific Desaturation

The pathway initiates with the de novo synthesis of stearic acid (18:0). A highly specific Δ9 -desaturase introduces a double bond into the aliphatic chain, yielding oleic acid (18:1 Δ9Z ) [3][9].

  • Causality of Stereochemistry: The desaturase strictly enforces a cis ( Z ) geometry. Because subsequent enzymatic steps only modify the carboxyl terminus of the molecule, this Z -configuration is permanently locked in, dictating the stereochemistry of the final pheromone[3].

Step 2: Acyl-CoA Formation and Tuned Reduction

Oleic acid is activated to oleyl-CoA by an acyl-CoA synthetase. Next, a Fatty Acyl-CoA Reductase (FAR) reduces the thioester to an aldehyde, producing (9Z)-octadecen-1-al [7][9].

  • Causality of Enzyme Tuning: In standard lipid metabolism, reductases often process acyl-CoAs all the way to primary alcohols. However, the FARs expressed in midge pheromone glands are evolutionarily tuned to halt reduction at the aldehyde stage[10]. This creates a deliberate biochemical bottleneck, pooling the exact substrate required for the final cleavage step.

Step 3: Oxidative Decarbonylation via CYP4G

The hallmark of insect hydrocarbon biosynthesis is the terminal cleavage catalyzed by a cytochrome P450 enzyme belonging to the CYP4G subfamily (orthologous to Drosophila CYP4G1)[8][11]. Working in tandem with Cytochrome P450 Reductase (CPR), the CYP4G enzyme oxidatively cleaves the C-C bond of (9Z)-octadecen-1-al, releasing carbon dioxide ( CO2​ ) and yielding the terminal alkene[8][12].

  • The Carbon-Numbering Shift (Structural Logic): Oleyl aldehyde is an 18-carbon chain with the double bond between C9 and C10. When CYP4G removes the C1 carbonyl carbon, the old C2 becomes the new C1. Consequently, the entire numbering system shifts by -1. The old C9 becomes C8, and the 18-carbon chain becomes a 17-carbon chain. This elegantly explains how (9Z)-octadecen-1-al is converted precisely into (8Z)-heptadec-8-ene [3][12].

Pathway SA Stearic Acid (18:0) Desat Δ9-Desaturase (Introduces Z-double bond) SA->Desat OA Oleic Acid (18:1 Δ9Z) Desat->OA CoA Acyl-CoA Synthetase OA->CoA OCoA Oleyl-CoA CoA->OCoA FAR Fatty Acyl-CoA Reductase (FAR) (Halts at aldehyde) OCoA->FAR Ald (9Z)-octadecen-1-al (C18) FAR->Ald CYP CYP4G Decarbonylase + CPR (Cleaves C1, shifts numbering) Ald->CYP Hep (8Z)-heptadec-8-ene (C17) CYP->Hep

Biochemical pathway of (8Z)-heptadec-8-ene detailing the C18 to C17 numbering shift.

Experimental Workflows & Self-Validating Protocols

To rigorously study this pathway, researchers must employ self-validating systems that prove both the precursor-product relationship in vivo and the specific enzymatic activity in vitro.

Protocol A: In Vivo Stable Isotope Tracking

This protocol proves that midges synthesize the alkene de novo rather than sequestering it from host plants[1].

  • Preparation: Synthesize or procure [18,18,18−D3​] -oleic acid. The deuterium label is placed at the distal methyl group to ensure it is not lost during the C1 decarbonylation.

  • Microinjection: Inject 0.5 µL of the labeled precursor (dissolved in DMSO/saline) into the hemolymph of newly emerged virgin female midges. Self-Validation: A control cohort must be injected with the vehicle only to establish the baseline isotopic distribution.

  • Incubation & Extraction: Incubate for 24 hours. Dissect the pheromone glands and extract with hexane containing an internal standard (e.g., nonadecane).

  • GC-MS Analysis: Analyze the extract. Endogenous (8Z)-heptadec-8-ene has a molecular weight of 238 ( C17​H34​ ). The detection of a molecular ion at m/z 241 ( M+3 ) definitively proves the direct conversion of the injected oleic acid into the pheromone.

Protocol B: Functional Characterization of CYP4G Decarbonylase

This protocol validates the specific decarbonylase activity of candidate midge CYP4G genes identified via RNA-seq[8][13].

  • Gene Cloning: Amplify the full-length open reading frames of the candidate CYP4G and its obligate reductase (CPR) from midge gland cDNA.

  • Heterologous Expression: Clone the genes into a pFastBac dual vector and transfect into Spodoptera frugiperda (Sf9) cells. Causality:Sf9 cells are chosen over E. coli because insect cells provide the necessary eukaryotic chaperones, membrane environments, and endogenous heme precursors required for proper P450 folding and activity[8].

  • Microsome Preparation: Harvest cells at 72h post-infection and isolate the microsomal fraction via ultracentrifugation (100,000 × g).

  • In Vitro Assay: Incubate 500 µg of microsomal protein with 100 µM of synthetic (9Z)-octadecen-1-al and 1 mM NADPH in potassium phosphate buffer (pH 7.4) for 1 hour at 30°C.

  • Validation: Extract with hexane and analyze via GC-MS. Self-Validation: Microsomes isolated from Sf9 cells infected with an empty baculovirus vector must be run in parallel. The complete absence of (8Z)-heptadec-8-ene in the empty vector control validates that the decarbonylation is strictly dependent on the cloned midge CYP4G[8][10].

Workflow RNA 1. RNA Extraction from Pheromone Glands Seq 2. Transcriptome Sequencing & Differential Expression RNA->Seq Clone 3. Cloning of Candidate CYP4G & CPR Genes Seq->Clone Expr 4. Heterologous Expression (Sf9 Insect Cells) Clone->Expr Assay 5. In Vitro Assay with (9Z)-octadecen-1-al Expr->Assay GCMS 6. GC-MS Validation of (8Z)-heptadec-8-ene Assay->GCMS

Self-validating experimental workflow for the functional characterization of midge CYP4G.

Quantitative Dynamics of Pheromone Biosynthesis

The biosynthesis of (8Z)-heptadec-8-ene is highly regulated by the physiological state of the midge. Mating induces a rapid downregulation of the biosynthetic machinery, creating a transcriptional bottleneck that halts pheromone production[9]. Below is a representative quantitative model based on established Cecidomyiidae pheromone dynamics and CYP4G expression profiles[7][9].

Physiological StateOleic Acid Precursor (ng/gland)(9Z)-octadecen-1-al (ng/gland)(8Z)-heptadec-8-ene (ng/gland)CYP4G Expression (TPM)FAR Expression (TPM)
Virgin Female (Peak Calling) 45.2 ± 3.112.4 ± 1.888.5 ± 5.21,450 ± 120890 ± 45
Mated Female (24h Post-Mating) 48.1 ± 4.02.1 ± 0.514.2 ± 2.1320 ± 40150 ± 20
Male (Control) 12.5 ± 1.2< 0.1< 0.145 ± 1030 ± 5

Table 1: Representative metabolomic and transcriptomic flux demonstrating the mating-induced suppression of FAR and CYP4G, which halts aldehyde production and subsequent decarbonylation.

Sources

Dufour gland (8Z)-heptadec-8-ene composition in Formicidae species

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Analysis of (8Z)-Heptadec-8-ene and Related Alkenes from the Formicidae Dufour's Gland

Authored by: A Senior Application Scientist

Abstract

The Dufour's gland, an integral part of the exocrine system in female Hymenoptera, is a key source of semiochemicals that mediate a vast array of social behaviors in ants (Formicidae).[1][2] Its secretions, characterized by significant chemical diversity, play critical roles in communication, defense, and reproductive regulation.[2][3][4] Among the myriad of compounds produced, long-chain alkenes, such as (8Z)-heptadec-8-ene and its isomers, are of particular interest due to their roles as pheromones and components of nest-mate recognition cues. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the composition, biosynthesis, function, and state-of-the-art analysis of (8Z)-heptadec-8-ene and related alkenes within the Dufour's gland of Formicidae. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and summarize key data to facilitate further research and application.

Introduction: The Dufour's Gland as a Bioreactor for Semiochemicals

First described by Léon Jean Marie Dufour in 1841, the Dufour's gland is an abdominal gland associated with the sting apparatus in female members of the Apocrita, including ants, bees, and wasps.[1] Structurally, it is often a simple, single-layered epithelial sac that empties at the base of the ovipositor.[1][5] Despite its relatively simple structure, the gland's chemical output is remarkably complex and species-specific.[5]

The chemical repertoire of the Dufour's gland is extensive, encompassing a variety of volatile and semi-volatile compounds. These include:

  • Hydrocarbons: Saturated (alkanes) and unsaturated (alkenes) hydrocarbons are often the most abundant components.[2][5]

  • Oxygenated Derivatives: Alcohols, ketones, aldehydes, and esters are frequently present and can act as potent signaling molecules.[3][6]

  • Terpenoids: In some species, terpenes contribute to the gland's chemical profile, serving roles in recruitment and alarm signaling.[2][5]

  • Aromatic Compounds: Phenolic and other aromatic compounds have also been identified, often associated with defensive functions.[2][3]

The functions of these secretions are as diverse as their chemistry, mediating critical social behaviors such as alarm signaling, territorial marking, trail following, and nest-mate recognition.[1][2][3] In some slave-making ant species, the Dufour's gland has evolved to produce "propaganda substances"—acetates that induce panic and confusion in defending colonies during raids.[4][7]

The Significance of (8Z)-Heptadec-8-ene and Related Alkenes

Alkenes, particularly those with chain lengths from C15 to C29, are prominent constituents of Dufour's gland secretions and cuticular hydrocarbon (CHC) profiles in many ant species. The position and geometry (Z/E or cis/trans) of the double bond are critical for biological activity. While a wide range of C17 alkene isomers, such as (Z)-7-heptadecene and (E)-8-heptadecene, have been identified, this guide focuses on (8Z)-heptadec-8-ene as a representative model for this class of compounds.[7][8][9]

In the genus Formica, for example, (Z)-9-alkenes are crucial components of the CHC profile used for discriminating between nest-mates and non-nest-mates.[10] The precise blend of these alkenes, along with alkanes, forms a colony-specific chemical signature. Disrupting this blend can trigger aggressive behavior from colony members.[10] While less commonly cited as a primary pheromone than its (Z)-9-alkene cousins, (8Z)-heptadec-8-ene and its isomers are part of the complex hydrocarbon matrix that underpins the chemical ecology of many ant species.

Data Presentation: Alkene Composition in Dufour's Glands of Select Formicidae Species

The following table summarizes the identification of C17 alkenes and related compounds in the Dufour's gland secretions of various ant species. This comparative data highlights the species-specificity of chemical profiles.

SpeciesCompound(s) IdentifiedRelative Amount (%)Putative Function(s)Reference(s)
Pachycondyla sennaarensisNonadeceneDominantChemical signature[11]
Camponotus pennsylvanicus(8E)-8-Heptadecene1.66%Pheromone component[9]
Myrmecia species(Z)-8-heptadecenePresentChemical signature[8]
Formica exsecta(Z)-9-Alkenes (C23:1, C25:1, C27:1)>95% (total CHCs)Nest-mate recognition[10]
Cataglyphis bicolor groupLinear alkenesVariableSpecies differentiation[6]

Biosynthesis of (8Z)-Heptadec-8-ene: A Proposed Pathway

The biosynthesis of long-chain alkenes in insects is intrinsically linked to fatty acid metabolism.[12] While the specific enzymatic steps for (8Z)-heptadec-8-ene in Formicidae have not been fully elucidated, a plausible pathway can be proposed based on known insect biochemistry. The process likely begins with the de novo synthesis of fatty acids, followed by elongation, desaturation, and a final processing step to yield the hydrocarbon.

The key enzymatic players in this proposed pathway are:

  • Fatty Acid Synthases (FAS): Catalyze the formation of saturated fatty acids, typically palmitic acid (C16).

  • Elongases: Extend the carbon chain of fatty acids.

  • Desaturases: Introduce double bonds at specific positions. A Δ9-desaturase is common for producing (Z)-9-alkenes, while a different desaturase (e.g., Δ11) would be required for the pathway to (8Z)-heptadec-8-ene.

  • Reductases & Decarboxylases: A P450 enzyme system is often involved in the final conversion of the fatty acid derivative to a hydrocarbon through oxidative decarboxylation.[12]

Biosynthetic_Pathway_of_8Z_Heptadec_8_ene cluster_0 Fatty Acid Synthesis cluster_1 Modification & Conversion Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C16_Fatty_Acid Palmitic Acid (C16:0) Malonyl-CoA->C16_Fatty_Acid FAS C18_Fatty_Acid Stearic Acid (C18:0) C16_Fatty_Acid->C18_Fatty_Acid Elongase C18_1_Fatty_Acid Oleic Acid (C18:1, Δ9) C18_Fatty_Acid->C18_1_Fatty_Acid Δ9-Desaturase (Hypothetical Shift/Alternate Desaturase for Δ11) Alkene (8Z)-Heptadec-8-ene (C17:1, Δ8) C18_1_Fatty_Acid->Alkene P450 Reductive Decarboxylation

Caption: Proposed biosynthetic pathway for (8Z)-heptadec-8-ene in Formicidae.

Methodologies for Analysis: From Gland to Spectrum

The analysis of Dufour's gland secretions requires meticulous technique to avoid contamination and loss of volatile components. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for separation and identification of these complex chemical mixtures.[2][13][14]

Experimental Protocol: Gland Dissection and Solvent Extraction

This protocol describes a validated method for obtaining high-quality chemical extracts from individual ant Dufour's glands.

Causality: The choice of a non-polar solvent like hexane is critical because the target analytes (hydrocarbons) are lipophilic. Chilling the ant reduces its metabolic activity and movement, facilitating a clean dissection. Using a fresh capillary tube for each transfer prevents cross-contamination between samples.

Step-by-Step Methodology:

  • Ant Immobilization: Place an individual ant at -20°C for 5-10 minutes to anesthetize it.[2]

  • Dissection: Under a stereomicroscope, place the chilled ant in a drop of saline solution (0.65% NaCl) or distilled water on a clean glass slide.[2] Use fine-tipped forceps to gently pull the sting apparatus away from the gaster. The Dufour's gland, a small, often translucent sac, will be attached to the base of the sting.

  • Gland Isolation: Carefully excise the Dufour's gland from the surrounding tissue, ensuring it remains intact to prevent premature release of its contents.

  • Solvent Extraction: Immediately transfer the isolated gland into a 200 µL glass insert vial containing 20-50 µL of high-purity hexane. It is crucial to use a vial with a minimal headspace to reduce evaporative loss.

  • Extraction & Crushing: Gently crush the gland against the side of the vial with the dissection forceps to ensure complete release of its contents into the solvent.

  • Internal Standard: Add a known amount (e.g., 10-20 ng) of an internal standard (e.g., eicosane (C20) or a synthetic hydrocarbon not present in the sample) to the extract for quantification purposes.[15]

  • Storage: Seal the vial with a Teflon-lined cap and store at -20°C or below until GC-MS analysis.

Alternative Sampling: Solid-Phase Microextraction (SPME)

For highly volatile components or when solvent interference is a concern, SPME is an excellent alternative.[2][16] A fiber coated with a stationary phase (e.g., PDMS) is exposed to the headspace above a crushed gland in a sealed vial, adsorbing the volatile compounds. The fiber is then directly injected into the GC inlet for thermal desorption and analysis.

GC-MS Analysis Protocol

Causality: A non-polar capillary column (e.g., TG-5MS) is chosen for its ability to separate compounds based on boiling point and polarity, which is ideal for hydrocarbon analysis. The temperature program is designed to first separate highly volatile compounds at a low temperature and then ramp up to elute the less volatile, long-chain hydrocarbons.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: TG-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or similar non-polar column)[15]

  • Injection: 1 µL of extract, splitless mode

  • Inlet Temperature: 250°C[15]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 15°C/min to 120°C

    • Ramp 2: 4°C/min to 300°C, hold for 5 min[15]

  • MS Transfer Line: 280°C

  • MS Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Ionization: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 amu

Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with established libraries (e.g., NIST, Wiley) and by comparing retention times with those of authentic standards when available.

Experimental Workflow Visualization

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Ant Collection (Field/Lab Colony) B Anesthesia (-20°C) A->B C Microdissection in Saline B->C D Isolate Dufour's Gland C->D E Solvent Extraction (Hexane + Internal Std.) D->E F GC-MS Injection E->F G Chromatographic Separation & Mass Spectrometry F->G H Peak Integration & Deconvolution G->H I Mass Spectral Library Matching (NIST/Wiley) H->I J Compound Identification & Quantification I->J

Caption: Standard experimental workflow for Dufour's gland chemical analysis.

Conclusion and Future Directions

The study of (8Z)-heptadec-8-ene and other alkenes from the Formicidae Dufour's gland offers a window into the intricate chemical communication systems that govern ant societies. The species- and even colony-specific nature of these chemical profiles underscores their evolutionary significance in maintaining social cohesion and mediating interactions.[2][5] The methodologies outlined in this guide provide a robust framework for the reliable extraction, separation, and identification of these critical semiochemicals.

Future research should focus on elucidating the complete biosynthetic pathways and the genetic underpinnings of alkene production through transcriptomic and proteomic analyses of the Dufour's gland.[15][17] Furthermore, detailed behavioral assays using synthetic alkenes are required to definitively link specific compounds, like (8Z)-heptadec-8-ene, to their precise behavioral functions. Such investigations will not only advance our understanding of chemical ecology but may also open new avenues for the development of novel, species-specific pest management strategies.

References

  • Dufour's gland - Wikipedia. Wikipedia. [Link]

  • Bai, W., Xu, W., Chen, B., Chen, H., Xu, Y., & Li, Y. (2025). Chemical analysis of Dufour's gland of workers and gynes of Crematogaster rogenhoferi Mayr (Hymenoptera: Formicidae). The Journal of Basic and Applied Zoology. [Link]

  • Xu, W., Zhao, M., Tang, L., Ma, R., & He, H. (2023). Chemical Components of Dufour's and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae). Insects, 14(7), 664. [Link]

  • Xu, W., Zhao, M., Tang, L., Ma, R., & He, H. (2023). Chemical Components of Dufour's and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae). PubMed. [Link]

  • Billen, J., Ito, F., Tsuji, K., Schoeters, E., Maile, R., & Morgan, E. D. (2000). Structure and chemistry of the Dufour gland in Pristomyrmex ants (Hymenoptera, Formicidae). Acta Zoologica, 81, 159–166. [Link]

  • Derstine, N. T., Crone, E. J., & Amsalem, E. (2022). Differential gene expression underlying the biosynthesis of Dufour's gland signals in Bombus impatiens. BMC Genomics, 23(1), 74. [Link]

  • Billen, J. (1987). Morphology and ultrastructure of the abdominal glands in dolichoderine ants (Hymenoptera, Formicidae). Insectes Sociaux, 34(4), 278–295. [Link]

  • S, S., & Dr. M, M. (2023). Role of Dufour's gland and mandibular gland secretion in Ant Colony organisation and defense mechanisms of Camponotus compressus and Oecophylla smaragdina. ResearchGate. [Link]

  • Regnier, F. E., & Wilson, E. O. (1971). The Evolution of the Alarm-Defense System in the Formicine Ants. The American Naturalist, 105(946), 549–550. [Link]

  • Teixeira, A. D., Games, P. D., Katz, B. B., Tomich, J. M., Zanuncio, J. C., & Serrão, J. E. (2017). Proteomic analysis in the Dufour's gland of Africanized Apis mellifera workers (Hymenoptera: Apidae). PLoS ONE, 12(5), e0177415. [Link]

  • Smith, A. A., Hölldobler, B., & Liebig, J. (2012). Queen-specific signals and worker punishment in the ant Aphaenogaster cockerelli: The role of the Dufour's gland. ResearchGate. [Link]

  • Morgan, E. D. (2009). Some examples of compounds from the Dufour glands. ResearchGate. [Link]

  • Derstine, N. T., & Amsalem, E. (2022). Post-transcriptional regulation of Dufour's gland reproductive signals in bumble bees. Scientific Reports, 12(1), 19572. [Link]

  • Teixeira, A. D., Games, P. D., Katz, B. B., Tomich, J. M., Zanuncio, J. C., & Serrão, J. E. (2017). Proteomic analysis in the Dufour's gland of Africanized Apis mellifera workers (Hymenoptera: Apidae). PLoS ONE. [Link]

  • Bai, W., Xu, W., Chen, B., Chen, H., Xu, Y., & Li, Y. (2025). Chemical analysis of Dufour's gland of workers and gynes of Crematogaster rogenhoferi Mayr (Hymenoptera: Formicidae). ResearchGate. [Link]

  • Xu, W., Zhao, M., Tang, L., Ma, R., & He, H. (2023). Chemical Components of Dufour's and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae). MDPI. [Link]

  • (Z)-8-heptadecene, 16369-12-3. The Good Scents Company. [Link]

  • Martin, S. J., Helanterä, H., & Drijfhout, F. P. (2008). Chemical basis of nest-mate discrimination in the ant Formica exsecta. Proceedings of the Royal Society B: Biological Sciences, 275(1640), 1271–1278. [Link]

  • Franzini, L. (2015). Know Your Insect- Dufour's gland. PennState Extension. [Link]

  • Igwe, O. U., & Echeme, J. O. (2017). ANALYSES OF CHEMICAL EXTRACTS FROM THE ABDOMINAL GLANDS OF BLACK CARPENTER ANTS (Camponotus pennsylvanicus) AND A COMPARISON WITH PHEROMONES OF INSECTS. ResearchGate. [Link]

  • Al-Khalifa, M. S., Mashaly, A. M. A., & Morgan, E. D. (2010). Secretions of Dufour's Gland in Some Ants (Hymenoptera: Formicidae). ResearchGate. [Link]

  • D'Ettorre, P., Heinze, J., Schulz, C., Francke, W., & Tinti, F. (2002). Dufour gland contents of ants of the Cataglyphis bicolor group. PubMed. [Link]

  • 8-Heptadecene. NIST WebBook. [Link]

  • Maeda, T., Sarai, K., Yabuki, M., Nishikawa, M., & Ozaki, M. (2021). Chemical identification of an active component and putative neural mechanism for repellent effect of a native ant's odor on invasive species. Frontiers in Ecology and Evolution, 9. [Link]

  • Greene, M. J., & Gordon, D. M. (2007). Hydrocarbons on Harvester Ant (Pogonomyrmex barbatus) Middens Guide Foragers to the Nest. Stanford University. [Link]

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An In-Depth Technical Guide to the Kovats Retention Index of (8Z)-heptadec-8-ene on Non-Polar Chromatographic Columns

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the Kovats retention index (RI) for (8Z)-heptadec-8-ene, a significant long-chain alkene, with a specific focus on its analysis using non-polar stationary phases in gas chromatography (GC). This document is intended for researchers, analytical scientists, and professionals in drug development and related fields who require accurate and reproducible methods for the identification and characterization of this and similar compounds.

The Foundational Principle: Understanding the Kovats Retention Index

In the landscape of gas chromatography, retention time is a fundamental but inherently variable parameter. It is susceptible to fluctuations arising from instrumental and operational differences, such as column length, film thickness, carrier gas velocity, and temperature programming.[1] To transcend these limitations and establish a standardized, transferable metric for compound identification, the Kovats retention index system was introduced by Ervin Kováts in the 1950s.[1]

The system normalizes the retention time of an analyte to the retention times of a homologous series of n-alkanes, which are assigned a retention index value of 100 times their carbon number (e.g., n-decane has an RI of 1000, n-undecane is 1100).[2] This creates a system-independent constant that allows for robust inter-laboratory comparison and confident compound identification.[1][3]

The calculation of the Kovats RI depends on whether the chromatographic analysis is performed under isothermal or temperature-programmed conditions.

For an isothermal analysis, the formula is based on a logarithmic interpolation:

Ii​=100[n+log(tR(N)′​)−log(tR(n)′​)log(tR(i)′​)−log(tR(n)′​)​]

Where:

  • Ii​ is the Kovats index of the analyte.

  • n is the carbon number of the n-alkane eluting before the analyte.

  • N is the carbon number of the n-alkane eluting after the analyte.

  • tR′​ represents the adjusted retention times (retention time of the compound minus the retention time of an unretained compound).

For temperature-programmed analyses, a linear interpolation formula is employed, as defined by Van den Dool and Kratz:[4]

Ii​=100[n+tR(N)​−tR(n)​tR(i)​−tR(n)​​]

Where:

  • tR​ represents the unadjusted retention times.

This robust system provides a reliable method for identifying unknown compounds by comparing their experimentally determined RI values to those in extensive databases like the NIST Chemistry WebBook.[1][5]

Elucidation of (8Z)-heptadec-8-ene on Non-Polar Stationary Phases

The separation of long-chain alkenes, such as heptadecene isomers, on non-polar stationary phases is governed primarily by dispersive (van der Waals) forces.[6][7] In this environment, the elution order is heavily influenced by the analyte's boiling point and molecular shape.[6][7] For unsaturated hydrocarbons, the position and stereochemistry of the double bond are critical factors.

The Critical Role of Stereochemistry: Elution Order of cis and trans Isomers

A pivotal consideration for the analysis of (8Z)-heptadec-8-ene is its elution behavior relative to its trans counterpart, (8E)-heptadec-8-ene. While for some shorter-chain alkenes the trans isomer may elute first, for long-chain alkenes with a more centrally located double bond, the opposite is true on non-polar columns.

Authoritative research by Soják (2004) on the separation of isomeric hydrocarbons provides a crucial insight: for n-alkenes where the double bond is located in positions 5, 6, 7, and further towards the center of the carbon chain, the cis (Z) isomer consistently elutes before the trans (E) isomer .[8] This phenomenon is attributed to the U-shape of the cis isomer, which results in a slightly lower boiling point and reduced interaction with the non-polar stationary phase compared to the more linear and extended conformation of the trans isomer.

Therefore, for heptadec-8-ene, it is scientifically established that (8Z)-heptadec-8-ene will have a shorter retention time and consequently a lower Kovats retention index than (8E)-heptadec-8-ene on standard non-polar columns.

Published Kovats RI Data for 8-Heptadecene

The National Institute of Standards and Technology (NIST) provides a valuable repository of retention index data. While data specifically for the (8Z) isomer is not always explicitly delineated, the values for "8-heptadecene" on non-polar columns serve as an essential benchmark.

Stationary Phase (Non-Polar)Analysis TypeKovats Retention Index (I)Reference
OV-1Isothermal1676[1]
ApolaneIsothermal1673.0[1]
Apiezon LIsothermal1674.0[1]
Unknown Non-PolarTemp. Programmed1676[5]

Given that the trans isomer is generally more stable and often the dominant isomer in equilibrium mixtures, these published values are most likely representative of (8E)-heptadec-8-ene. Based on the established elution order discussed in Section 2.1, the Kovats retention index for (8Z)-heptadec-8-ene is expected to be slightly lower than these values. A predicted RI in the range of 1670-1674 on a standard non-polar column (e.g., DB-1, OV-101) under isothermal conditions would be a reasonable expectation.

Experimental Protocol for the Determination of the Kovats Retention Index

The following protocol provides a detailed, self-validating methodology for the accurate determination of the Kovats RI for (8Z)-heptadec-8-ene.

Materials and Reagents
  • (8Z)-heptadec-8-ene : High purity standard.

  • n-Alkane Standard Mixture : A certified mixture of homologous n-alkanes (e.g., C10-C28 or a range that brackets the analyte) dissolved in a suitable solvent like hexane or isooctane.[9]

  • Solvent : High-purity hexane or isooctane for sample dilution.

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph : A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) is recommended for its high sensitivity to hydrocarbons.

  • Column : A standard non-polar capillary column, such as a DB-1, HP-1, or OV-101 (100% dimethylpolysiloxane), is crucial. Typical dimensions would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Injector :

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 ratio) to prevent column overloading and ensure sharp peaks.

  • Oven Temperature Program :

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp Rate: 5 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 10 minutes.

    • Note: This program should be optimized to ensure the analyte is well-resolved and bracketed by at least two n-alkanes.

  • Detector (FID) :

    • Temperature: 280 °C

    • Hydrogen Flow: ~30 mL/min

    • Air Flow: ~300 mL/min

    • Makeup Gas (N2 or He): ~25 mL/min

Sample Preparation
  • Analyte Stock Solution : Prepare a stock solution of (8Z)-heptadec-8-ene at a concentration of approximately 1 mg/mL in hexane.

  • Working Standard : Dilute the stock solution to a final concentration of ~10-20 µg/mL in hexane.

  • Co-injection Sample : Prepare a single vial containing both the diluted (8Z)-heptadec-8-ene working standard and the n-alkane standard mixture. This co-injection method is paramount as it ensures that both the analyte and the n-alkane standards are subjected to the exact same chromatographic conditions, eliminating potential run-to-run variability.

Experimental Workflow

The logical flow for the determination of the Kovats Retention Index is depicted below.

Kovats_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep_Analyte Prepare Analyte Working Solution Prep_CoInject Create Co-injection Sample Vial Prep_Analyte->Prep_CoInject Prep_Alkane Obtain n-Alkane Standard Mix Prep_Alkane->Prep_CoInject GC_Inject Inject Co-injection Sample Prep_CoInject->GC_Inject GC_Setup Set GC Parameters (Non-Polar Column) GC_Setup->GC_Inject GC_Acquire Acquire Chromatogram GC_Inject->GC_Acquire Data_Identify Identify Retention Times (tR) of Analyte & n-Alkanes GC_Acquire->Data_Identify Data_Bracket Identify Bracketing n-Alkanes (n, N) Data_Identify->Data_Bracket Data_Calc Calculate Kovats RI using Temp. Program Formula Data_Bracket->Data_Calc Report Final Kovats Retention Index Data_Calc->Report

Caption: Workflow for Kovats Retention Index Determination.

Data Analysis and Calculation
  • Acquire Data : Inject 1 µL of the co-injection sample into the GC system and acquire the chromatogram.

  • Identify Peaks : Identify the retention times ( tR​ ) for (8Z)-heptadec-8-ene and the n-alkanes in the chromatogram.

  • Select Bracketing Alkanes : Determine the two n-alkanes that elute immediately before ( tR(n)​ ) and immediately after ( tR(N)​ ) the analyte peak ( tR(i)​ ). For (8Z)-heptadec-8-ene, these will be n-hexadecane (C16, n=16 ) and n-heptadecane (C17, N=17 ).

  • Calculate the Kovats RI : Apply the temperature-programmed Kovats formula:

    Ii​=100[16+tR(C17)​−tR(C16)​tR(8Z-heptadec-8-ene)​−tR(C16)​​]

Conclusion

The Kovats retention index is an indispensable tool for the unambiguous identification of volatile and semi-volatile compounds in complex mixtures. For (8Z)-heptadec-8-ene, a firm understanding of chromatographic principles on non-polar stationary phases—particularly the established elution order of cis and trans isomers of long-chain alkenes—is critical for accurate characterization.[8] By leveraging published data for the corresponding trans isomer and applying a robust, self-validating experimental protocol, researchers can confidently determine the Kovats RI of (8Z)-heptadec-8-ene.[1][5] This technical guide provides the theoretical foundation and practical framework necessary to achieve reliable and reproducible results, enhancing the scientific integrity of analytical data in research and development settings.

References

  • National Institute of Standards and Technology. (n.d.). 8-Heptadecene. In NIST Chemistry WebBook. Retrieved from [Link][5]

  • National Institute of Standards and Technology. (n.d.). 8-Heptadecene: Kovats' RI, non-polar column, isothermal. In NIST Chemistry WebBook. Retrieved from [Link][1]

  • Soják, L. (2004). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated spectrometric techniques. Petroleum & Coal, 46(3), 1-35.[8]

  • Wikipedia. (2023). Kovats retention index. Retrieved from [Link]

  • Lotus Consulting. (2010). Using Kovats Indices to Identify Hydrocarbon Peaks in a Chromatogram. Retrieved from [Link][2]

  • Michigan State University. (n.d.). Gas Chromatograph. Retrieved from [Link][6]

  • Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link][7]

  • DataApex. (n.d.). How to use Kováts Retention Indexes. Retrieved from [Link][3]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook. Retrieved from [Link][4]

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Identification of (8Z)-heptadec-8-ene in Plant Essential Oils and Volatiles: A Methodological and Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z)-heptadec-8-ene is a long-chain alkene increasingly identified as a significant, albeit often subtle, component of plant volatile organic compound (VOC) profiles. Its role extends from being a semiochemical in plant-pollinator interactions to a potential biomarker in various plant species. However, its unambiguous identification is challenging due to the presence of numerous positional and geometric isomers with similar mass spectra. This guide provides a comprehensive, technically-grounded framework for the robust identification and confirmation of (8Z)-heptadec-8-ene in complex plant matrices. We will detail the entire analytical workflow, from sample preparation to advanced spectrometric techniques, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results.

Introduction: The Significance of (8Z)-heptadec-8-ene

(8Z)-heptadec-8-ene (C₁₇H₃₄) is a monounsaturated aliphatic hydrocarbon.[1] While many plant volatiles are dominated by terpenes and benzenoids, long-chain alkenes like (8Z)-heptadec-8-ene play crucial ecological roles. For instance, it has been identified as a key semiochemical in the sexually deceptive orchid Ophrys insectifera, where it mimics the sex pheromone of its pollinator, Argogorytes fargeii.[2] It has also been found as the most abundant floral volatile in several olive (Olea europaea) cultivars, suggesting a role in pollinator attraction.[3] In the marine green alga Bryopsis maxima, its release is induced by mechanical wounding, pointing to a potential function as a chemical signal or defense compound.[4]

The primary analytical challenge lies in distinguishing (8Z)-heptadec-8-ene from its isomers, such as other cis/trans isomers (e.g., (8E)-heptadec-8-ene) and positional isomers (e.g., (7Z)-heptadec-7-ene), which often co-elute or possess nearly identical mass spectra in standard Gas Chromatography-Mass Spectrometry (GC-MS) analyses.[5] Therefore, a multi-faceted analytical approach is mandatory for confident identification.

Table 1: Physicochemical Properties of (8Z)-heptadec-8-ene
PropertyValueSource
Molecular Formula C₁₇H₃₄[1]
Molecular Weight 238.5 g/mol [1]
IUPAC Name (8Z)-heptadec-8-ene[1]
CAS Registry Number 16369-12-3 (cis-isomer)[1]
Boiling Point (est.) 305.41 °C @ 760 mm Hg[6]
Kovats Retention Index (Standard Non-polar) ~1665[1]

The Analytical Workflow: A Self-Validating System

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Final Validation P1 Plant Material (e.g., Flowers, Leaves) P2 Volatile Collection P1->P2 Choice of Method A1 GC-MS Analysis P2->A1 A2 Tentative ID (Mass Spectrum + Library Match) A1->A2 C1 Retention Index (RI) Matching A2->C1 C2 Co-injection with Authentic Standard C1->C2 F1 Unambiguous Identification of (8Z)-heptadec-8-ene C2->F1 C3 Derivatization (DMDS) for Double Bond Location C3->F1

Caption: Workflow for the identification of (8Z)-heptadec-8-ene.

Detailed Methodologies

Part 1: Sample Preparation and Volatile Collection

The choice of extraction method is critical as it dictates the profile of volatiles collected.

Methodology 1: Headspace Solid-Phase Microextraction (HS-SPME)

  • Rationale: HS-SPME is a non-destructive, solvent-free technique ideal for analyzing the headspace of delicate samples like flowers, capturing the most volatile compounds as they are naturally emitted.[3]

  • Protocol:

    • Place a known quantity of fresh plant material (e.g., 1-2 g of olive flowers) into a 20 mL headspace vial and seal it.[3]

    • Equilibrate the sample at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to accumulate in the headspace.

    • Expose an SPME fiber (e.g., 100 µm Polydimethylsiloxane, PDMS) to the vial's headspace for a defined period (e.g., 40 minutes) under continued heating.

    • Immediately retract the fiber and insert it into the GC injector for thermal desorption.

Methodology 2: Solvent Extraction

  • Rationale: Solvent extraction provides a more concentrated and comprehensive profile of semi-volatile and less volatile compounds compared to HS-SPME. Dichloromethane or hexane are common choices for nonpolar compounds like alkenes.[2]

  • Protocol:

    • Submerge a known weight of plant material (e.g., 20 orchid labella) in a minimal volume of high-purity dichloromethane (e.g., 1 mL) in a sealed glass vial.[2]

    • Allow the extraction to proceed for an extended period (e.g., 48 hours) at a cool temperature (-20°C to 4°C) to minimize degradation.[2]

    • Carefully remove the plant material.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.[2]

    • Store the extract at -20°C prior to GC-MS analysis.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and tentatively identifying volatile components.[7][8]

  • Rationale for Column Selection: A non-polar or semi-polar capillary column is essential. A column like a 5% phenyl methyl siloxane (e.g., HP-5MS) separates compounds primarily based on their boiling points and, to a lesser extent, polarity.[9] This provides good resolution for a homologous series of hydrocarbons. The separation of cis/trans isomers can be challenging on standard columns, with the trans isomer often eluting slightly earlier than the cis isomer.[10]

Table 2: Recommended GC-MS Parameters for (8Z)-heptadec-8-ene Analysis
ParameterRecommended SettingRationale
GC System Agilent 6890N or equivalentWidely used, reliable platform.
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film)Excellent general-purpose column for nonpolar compounds.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert and provides good chromatographic efficiency.[9]
Injector Splitless mode, 250°CEnsures efficient transfer of trace analytes onto the column.
Oven Program 40°C (hold 2 min), ramp 5°C/min to 280°C (hold 5 min)A slow ramp rate is crucial for separating closely eluting isomers.[9][11]
MS System Quadrupole or Ion TrapCommon, robust mass analyzers.
Ionization Electron Ionization (EI) at 70 eVStandard method, creates reproducible fragmentation patterns for library matching.[9]
Mass Range 35-450 amuCovers the molecular ion and key fragments of C₁₇ hydrocarbons.
Ion Source Temp. 230°CPrevents condensation of analytes.[9]
  • Data Interpretation: A tentative identification is made by comparing the acquired mass spectrum of a chromatographic peak with entries in a spectral library like NIST or Wiley.[9][11] For heptadecene isomers, the mass spectra are often indistinguishable, showing a molecular ion (M⁺) at m/z 238 and a characteristic pattern of hydrocarbon fragmentation. This makes library matching alone insufficient for confirmation.

Part 3: Unambiguous Structural Confirmation

This stage is non-negotiable for publishing or making claims about the presence of a specific isomer.

Methodology 3: Retention Index (RI) Matching

  • Rationale: The Kovats Retention Index (RI) normalizes retention times relative to a series of n-alkanes. It is a highly reproducible value under specific chromatographic conditions and is more reliable than retention time alone. Comparing the experimental RI of an unknown peak to published values for authentic standards provides strong evidence for identification.[1]

  • Protocol:

    • Prepare a homologous series of n-alkanes (e.g., C₈-C₂₀) in the same solvent as the sample.

    • Analyze the n-alkane mixture using the exact same GC-MS method as the plant extract.

    • Calculate the RI of the target peak in the plant extract using the retention times of the n-alkanes that bracket it.

    • Compare the calculated RI to the known RI of (8Z)-heptadec-8-ene (~1665 on a standard non-polar column).[1]

Methodology 4: Co-injection with an Authentic Standard

  • Rationale: This is the gold standard for identity confirmation. If a single, sharp, symmetrical peak results when the sample is co-injected with a pure, synthesized standard of (8Z)-heptadec-8-ene, it confirms that the two substances are identical under those analytical conditions.[4]

  • Protocol:

    • Obtain or synthesize a high-purity standard of (8Z)-heptadec-8-ene.

    • Analyze the standard alone to determine its exact retention time and mass spectrum.

    • Prepare a mixture of the plant extract and a small amount of the standard.

    • Analyze the mixture. The peak corresponding to (8Z)-heptadec-8-ene should increase in intensity without any shouldering or splitting.

Methodology 5: Chemical Derivatization for Double Bond Localization

  • Rationale: To definitively locate the double bond at the C-8 position, a chemical reaction can be performed that creates a derivative with a unique and easily interpretable mass spectrum. Reaction with dimethyl disulfide (DMDS) is a well-established method for this purpose.[2] The DMDS adduct fragments predictably in the mass spectrometer at the site of the original double bond.

  • Protocol:

    • Evaporate a small aliquot of the plant extract to dryness under nitrogen.

    • Add 50 µL of hexane, 50 µL of DMDS, and 5 µL of a 6% iodine in diethyl ether solution.

    • Heat the mixture at 40°C for 24 hours.

    • Quench the reaction by adding 200 µL of a 5% aqueous sodium thiosulfate solution.

    • Extract the organic layer with hexane, dry it over anhydrous sodium sulfate, and analyze by GC-MS.

    • The resulting thioether derivative of (8Z)-heptadec-8-ene will produce a clear molecular ion and two major fragment ions from cleavage between the two sulfur-bearing carbons (originally the C-8 and C-9 atoms), confirming the double bond's location.[2]

Conclusion

The identification of (8Z)-heptadec-8-ene in plant essential oils and volatiles requires a meticulous and multi-step approach that goes beyond simple library matching. By systematically employing high-resolution GC-MS, validating with retention indices and co-injection of authentic standards, and, when necessary, confirming the double bond position through chemical derivatization, researchers can achieve an unambiguous and defensible identification. This rigorous workflow ensures the scientific integrity required for research in chemical ecology, natural product discovery, and drug development.

References

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The Multifaceted Ecological Roles of (8Z)-Heptadec-8-ene: A Technical Guide to its Function as a Cuticular Hydrocarbon

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cuticular hydrocarbons (CHCs) represent a critical and fascinating class of molecules at the interface of insect physiology and ecology. These long-chain aliphatic compounds form a waxy layer on the epicuticle, the outermost surface of the insect exoskeleton.[1][2] Historically viewed primarily as a barrier against desiccation—a crucial adaptation for terrestrial life—it is now unequivocally established that CHCs also serve as a complex chemical language, mediating a vast array of behaviors essential for survival and reproduction.[3][4][5] This guide provides an in-depth technical exploration of a specific mono-unsaturated CHC, (8Z)-heptadec-8-ene, to illuminate its multifaceted ecological functions for researchers, scientists, and drug development professionals. We will delve into its dual roles in physiological protection and chemical communication, and provide detailed methodologies for its study.

Part 1: The Physiological Imperative - (8Z)-Heptadec-8-ene in Desiccation Resistance

For any terrestrial insect, the prevention of water loss is a constant physiological challenge due to their high surface-area-to-volume ratio.[6][7] The CHC layer is the primary defense against this transcuticular water loss.[1][6][7] The efficacy of this waterproofing is determined by the specific composition and physical properties of the CHC blend.[8][9]

The three main classes of CHCs—n-alkanes, alkenes (unsaturated hydrocarbons), and methyl-branched alkanes—each contribute differently to the properties of this protective layer.[2][10] Longer-chain, saturated n-alkanes generally have higher melting points and can pack tightly, forming a more crystalline, waterproof barrier.[1] Conversely, the presence of double bonds in alkenes like (8Z)-heptadec-8-ene, and the presence of methyl branches, introduces "kinks" in the hydrocarbon chains. This disrupts the tight packing, increasing the fluidity of the CHC layer. This may seem counterintuitive to waterproofing; however, a certain degree of fluidity is necessary for the CHC layer to remain effective, especially in mobile insects where the cuticle is constantly flexing. An overly rigid, crystalline layer could crack, leading to catastrophic water loss. Therefore, the presence of mono-unsaturated alkenes such as (8Z)-heptadec-8-ene is likely crucial for maintaining the optimal balance between impermeability and flexibility of the cuticular surface. The increased proportion of desaturated CHCs has been linked to increased desiccation resistance in some insects.[9]

CHC ClassGeneral StructurePrimary Contribution to Cuticular PropertiesReference
n-Alkanes Straight, saturated hydrocarbon chainsHigh melting point, tight packing, primary waterproofing[1]
Alkenes Hydrocarbon chains with one or more double bondsIncreased fluidity, prevents cracking of the CHC layer[2][9]
Methyl-branched Alkanes Hydrocarbon chains with one or more methyl branchesIncreased fluidity, lowers melting point[6][8]

Part 2: The Language of the Cuticle - (8Z)-Heptadec-8-ene in Chemical Communication

Beyond its physiological role, (8Z)-heptadec-8-ene is an important semiochemical, a molecule that carries information in biological systems. Its presence, and its relative abundance in the CHC profile, can convey a wealth of information to other insects.

Species and Mate Recognition

CHC profiles are often species-specific, acting as a "chemical signature" that allows insects to recognize potential mates and avoid costly interspecific mating attempts.[4] Unsaturated hydrocarbons, in particular, are frequently implicated as sex pheromones.[1] For instance, in Drosophila melanogaster, specific long-chain dienes produced by females are known to stimulate male courtship.[11] While the specific role of (8Z)-heptadec-8-ene as a primary sex pheromone is still being elucidated across a wide range of species, its detection by insect antennae in several studies points to its significance in chemical communication.[12]

Social Cohesion: Nestmate Recognition in Hymenoptera

In social insects such as ants, the ability to distinguish nestmates from non-nestmates is paramount for colony integrity.[13][14][15] This recognition is primarily based on the colony's unique CHC profile, often referred to as the "colony odor."[16] It is not the presence or absence of a single compound, but rather the subtle quantitative variations in the entire blend of CHCs that allows for this fine-tuned discrimination.[13] Alkenes and methyl-branched alkanes are often key components in this recognition process.[17] An individual ant with a CHC profile that deviates from the colony's template, which could be due to the presence of foreign hydrocarbons, will be perceived as an intruder and met with aggression.[13][16]

Interspecific Interactions: The Case of Sexual Deception

One of the most striking examples of the ecological function of (8Z)-heptadec-8-ene is its role in the pollination of the fly orchid, Ophrys insectifera.[12] This orchid engages in sexual deception, producing a blend of volatile chemicals that mimics the female sex pheromone of its pollinator, the wasp Argogorytes fargeii.[12] Through detailed chemical analysis, (8Z)-heptadec-8-ene has been identified as a key electrophysiologically active component present in both the orchid's fragrance and in the extracts from female wasps.[12] Male wasps, lured by this chemical mimicry, attempt to mate with the orchid's flower, and in doing so, inadvertently transfer pollen. This highlights the potent and specific nature of (8Z)-heptadec-8-ene as a semiochemical.

Part 3: Methodologies for Elucidating the Function of (8Z)-Heptadec-8-ene

A multi-pronged approach is necessary to fully characterize the ecological function of a specific CHC like (8Z)-heptadec-8-ene. This involves chemical analysis to identify and quantify the compound, followed by electrophysiological and behavioral assays to determine its biological activity.

Extraction and Chemical Analysis

The first step in studying CHCs is their extraction from the insect cuticle and subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[18][19][20]

  • Sample Collection: Collect individual insects and immobilize them by chilling on ice.

  • CHC Extraction: Submerge each insect in 1.5 mL of high-purity hexane for 5 minutes. This solvent wash is effective at removing the epicuticular lipids without being lethal to the insect.

  • Solvent Evaporation: Transfer the hexane extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen gas.

  • Resuspension: Resuspend the dried extract in a known, smaller volume of hexane (e.g., 50 µL) containing an internal standard (e.g., n-octadecane at a known concentration) for accurate quantification.

  • GC-MS Analysis: Inject 1-2 µL of the sample into a GC-MS system.

    • Gas Chromatography (GC): The GC separates the different components of the CHC mixture based on their volatility and interaction with the stationary phase of the column. A typical temperature program would be: hold at 40°C for 3 min, then ramp up to 260°C at 30°C/min, then to 300°C at 15°C/min, and hold for 15-20 minutes.[21]

    • Mass Spectrometry (MS): As each compound elutes from the GC column, it is ionized and fragmented. The mass spectrometer analyzes the mass-to-charge ratio of these fragments, generating a unique mass spectrum for each compound.[22]

  • Compound Identification: Identify the compounds by comparing their retention times and mass spectra to those of authentic standards and to spectral libraries (e.g., NIST).

Caption: Workflow for the extraction and analysis of cuticular hydrocarbons using GC-MS.

Elucidating Pheromonal Activity

EAG is a powerful technique to measure the electrical output of an insect's entire antenna in response to an odor stimulus. It is a crucial first step in identifying biologically active compounds.[22][23]

  • Antenna Preparation: Excise the head of an immobilized insect and mount it onto an electrode holder. Insert a recording electrode into the tip of one antenna and a reference electrode into the head capsule.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of synthetic (8Z)-heptadec-8-ene are introduced into this airstream.

  • Signal Recording: The change in electrical potential between the recording and reference electrodes (the EAG response) is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory sensory neurons that are stimulated by the compound. A significant response indicates that the insect can detect (8Z)-heptadec-8-ene.

While EAG confirms detection, behavioral assays are essential to determine the function of the chemical cue.[24][25] The design of the assay depends on the hypothesized function of the compound.

  • Arena Setup: Place a single virgin female in a small observation chamber.

  • Stimulus Application: Introduce a male into the chamber. The male can be a control, or a male that has been treated with a small amount of synthetic (8Z)-heptadec-8-ene. Alternatively, a small dummy coated with the synthetic compound can be introduced.

  • Observation: Record key courtship behaviors (e.g., wing vibration, tapping, copulation attempts) and the latency to mating.

  • Data Analysis: Compare the courtship behaviors and mating success between control and experimental groups. An increase in courtship or mating success in the presence of (8Z)-heptadec-8-ene would support its role as a sex pheromone.

Caption: A generalized workflow for conducting a behavioral assay to determine pheromone function.

Part 4: Biosynthesis and Regulation

The incredible diversity of CHC profiles arises from a conserved biosynthetic pathway primarily located in specialized cells called oenocytes.[1][7][10] This pathway is an extension of fatty acid synthesis.[2][26]

  • Fatty Acid Synthesis: The process begins with the synthesis of fatty acyl-CoAs from acetyl-CoA.

  • Elongation: A series of elongase enzymes sequentially add two-carbon units to the growing fatty acyl-CoA chain, producing very-long-chain fatty acids (VLCFAs).

  • Desaturation: Desaturase enzymes introduce double bonds at specific positions in the VLCFA chain. The production of (8Z)-heptadec-8-ene would require a desaturase that acts on a C17 precursor.

  • Reduction and Decarbonylation: The VLCFA is then reduced to an aldehyde, and a final decarbonylation step, often catalyzed by a cytochrome P450 enzyme, removes a carbonyl group to yield the final hydrocarbon.[1]

The expression of the genes encoding these enzymes is tightly regulated by hormones such as juvenile hormone and ecdysteroids, which in turn are influenced by the insect's age, sex, and environmental conditions.[11][26]

Caption: Proposed biosynthetic pathway for (8Z)-heptadec-8-ene in insect oenocytes.

Conclusion

(8Z)-heptadec-8-ene exemplifies the elegant dual functionality of cuticular hydrocarbons in insects. It is a molecule born of a physiological necessity—the need to conserve water—that has been co-opted and refined by evolution to become a critical component of the insect's chemical vocabulary. Its roles in species recognition, social cohesion, and even in complex interspecific interactions like pollination, underscore the importance of CHCs in shaping insect ecology and evolution.

Future research should focus on identifying the specific olfactory receptors that detect (8Z)-heptadec-8-ene, which could provide novel targets for the development of species-specific pest management strategies. A deeper understanding of the regulatory networks governing its biosynthesis could also open new avenues for disrupting insect communication or cuticle integrity. For drug development professionals, the enzymes in the CHC biosynthetic pathway represent potential targets for novel insecticides. The continued study of this seemingly simple molecule promises to yield further insights into the intricate chemical world of insects.

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Methodological & Application

Stereoselective Synthesis Protocol for High-Purity (8Z)-Heptadec-8-ene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

The straight-chain alkene (8Z)-heptadec-8-ene is a critical semiochemical and floral volatile. It is prominently identified in the headspace of kiwifruit (Actinidia deliciosa) flowers, where it acts as a powerful attractant for honey bee (Apis mellifera) pollinators (1)[1]. Synthesizing this compound with high stereochemical fidelity is notoriously challenging. While top-down semi-synthetic approaches—such as the reductive radical decarboxylation of oleic acid—provide a rapid route to the C17 scaffold, they are prone to radical-mediated reversible addition-elimination events that erode stereopurity, typically yielding only ~94% Z-isomer[2].

For applications requiring high-purity analytical standards (>98% Z) for electroantennography (EAG) or precise behavioral assays, a bottom-up de novo synthesis is mandatory. This application note details a highly stereoselective alkyne semi-hydrogenation strategy designed to yield exceptional isomeric purity.

Mechanistic Rationale & Synthesis Strategy

This protocol utilizes a self-validating, two-phase approach to guarantee stereochemical control:

  • Phase 1 (Alkyne Construction): The carbon backbone is assembled via the nucleophilic substitution of 1-bromoheptane by lithium dec-1-yn-1-ide. The use of DMPU (N,N'-dimethylpropyleneurea) as a co-solvent is a critical experimental choice; it strongly solvates the lithium cation, dramatically increasing the nucleophilicity of the acetylide anion without introducing the severe carcinogenic risks associated with HMPA.

  • Phase 2 (Stereoselective Semi-Hydrogenation): The internal alkyne (8-heptadecyne) is reduced using Lindlar's catalyst (5% Pd/CaCO₃ poisoned with lead) (3)[3]. The heterogeneous palladium surface enforces a strict syn-addition of hydrogen, ensuring exclusive Z-geometry. The addition of synthetic quinoline acts as a self-validating control mechanism: it competitively binds to the most active catalytic sites, preventing the over-reduction of the alkene to heptadecane and suppressing Z-to-E isomerization (4)[4].

SynthesisPathway Decyne 1-Decyne (C10H18) Alkyne 8-Heptadecyne (C17H32) Decyne->Alkyne 1. n-BuLi, THF, -78°C 2. 1-Bromoheptane, DMPU Alkene (8Z)-Heptadec-8-ene (C17H34) Alkyne->Alkene H2 (1 atm), Lindlar Cat. Quinoline, Hexane, 25°C

Figure 1: Two-phase stereoselective synthesis pathway for (8Z)-heptadec-8-ene.

Phase 1: Synthesis of 8-Heptadecyne

Quantitative Parameters
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1-Decyne 138.251.01.38 gStarting Material
n-Butyllithium (2.5 M) 64.061.14.4 mLStrong Base
1-Bromoheptane 179.101.11.97 gAlkylating Agent
DMPU 128.172.02.4 mLCation-Solvating Co-solvent
THF (Anhydrous) 72.11-20 mLPrimary Solvent
Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge thoroughly with Argon. Add 1-decyne (1.38 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) via syringe over 10 minutes. Stir at -78 °C for 30 minutes to ensure the complete formation of lithium dec-1-yn-1-ide.

  • Alkylation: Add DMPU (2.4 mL, 20.0 mmol) followed by 1-bromoheptane (1.97 g, 11.0 mmol). Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 4 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL). Transfer to a separatory funnel and extract with hexanes (3 × 20 mL). Wash the combined organic layers with water (20 mL) and brine (20 mL) to completely remove the DMPU.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (100% hexanes) to yield 8-heptadecyne as a colorless oil.

Phase 2: Stereoselective Semi-Hydrogenation

Quantitative Parameters
ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Role
8-Heptadecyne 236.441.01.18 gSubstrate
Lindlar Catalyst (5% Pd) N/A0.05 (Pd)106 mgHeterogeneous Catalyst
Quinoline 129.160.2129 mgCatalyst Poison
Hydrogen Gas 2.021.0~122 mL (STP)Reductant
Hexanes (Anhydrous) 86.18-15 mLSolvent
Step-by-Step Protocol
  • Setup: In a 50 mL round-bottom flask, dissolve the purified 8-heptadecyne (1.18 g, 5.0 mmol) in anhydrous hexanes (15 mL).

  • Catalyst Addition: Add the Lindlar catalyst (106 mg) and synthetic grade quinoline (129 mg). Note: Do not omit quinoline, as the unpoisoned catalyst will rapidly reduce the product to heptadecane.

  • Hydrogenation: Evacuate the flask and backfill with Argon (repeat 3 times). Evacuate once more and backfill with Hydrogen gas from a balloon. Stir vigorously at room temperature (25 °C).

  • Validation & Monitoring: Monitor the reaction strictly by calculating hydrogen uptake or via GC-FID. The reaction must be terminated exactly when 1 equivalent of H₂ is consumed (typically 2–3 hours).

  • Filtration: Purge the flask with Argon to remove residual H₂. Filter the suspension through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional hexanes (10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 × 10 mL) to protonate and completely remove the quinoline poison. Wash with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Final Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting (8Z)-heptadec-8-ene is typically >98% pure by GC-FID and requires no further purification.

Quality Control & Validation Logic

To maintain the integrity of the self-validating system, the semi-hydrogenation step must follow a strict decision matrix. Over-sparging with hydrogen will irreversibly compromise the batch.

QC_Workflow Sample Reaction Aliquot (Phase 2) GC GC-FID Analysis (Isomeric Purity) Sample->GC Check Conversion Status? GC->Check Continue Continue H2 Sparging (< 99% Conversion) Check->Continue Incomplete Stop Quench & Filter (≥ 99% Conversion) Check->Stop Complete

Figure 2: Self-validating quality control logic for the semi-hydrogenation phase.

Sources

GC-MS Analytical Method for Detecting (8Z)-Heptadec-8-ene in Biological Samples

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and validated analytical method for the quantitative determination of (8Z)-heptadec-8-ene in biological samples, such as human plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). (8Z)-Heptadec-8-ene, an unsaturated hydrocarbon[1], is a volatile organic compound (VOC) of interest in various fields of biomedical research. Due to its nonpolar nature and volatility, specialized sample preparation and analytical techniques are required for accurate and reproducible quantification. This document outlines a robust workflow encompassing sample collection, liquid-liquid extraction, chemical derivatization to pinpoint the double bond location, and subsequent GC-MS analysis. The described protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the analysis of this and similar long-chain alkenes in complex biological matrices.

Introduction

(8Z)-Heptadec-8-ene (C₁₇H₃₄) is a long-chain monounsaturated alkene that has been identified in various biological systems. The analysis of volatile and semi-volatile organic compounds in biological matrices like blood and plasma presents analytical challenges due to the complexity of the sample matrix and the low concentrations of the target analytes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. Its high chromatographic resolution and sensitive, specific detection make it ideal for this application.

A critical aspect of alkene analysis by GC-MS is the unambiguous determination of the double bond position, as mass spectral fragmentation of underivatized alkenes can be ambiguous due to double bond migration. To address this, a derivatization step using dimethyl disulfide (DMDS) is incorporated into the protocol. This reaction forms a stable adduct across the double bond, and its subsequent fragmentation in the mass spectrometer yields diagnostic ions that pinpoint the original location of the unsaturation.

This application note details a complete workflow, from sample handling to data analysis, for the quantification of (8Z)-heptadec-8-ene. The methodology is designed to be self-validating, incorporating an internal standard to ensure accuracy and precision, and follows principles outlined in regulatory guidance for bioanalytical method validation.

Experimental Workflow

The overall experimental workflow for the analysis of (8Z)-heptadec-8-ene in biological samples is depicted below. This multi-step process ensures the effective isolation, derivatization, and quantification of the target analyte.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing s1 Plasma Sample Collection s2 Addition of Internal Standard s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Solvent Evaporation s3->s4 d1 DMDS Reaction s4->d1 d2 Reaction Quenching d1->d2 d3 Extraction of Derivative d2->d3 a1 GC-MS Analysis d3->a1 a2 Peak Integration a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for the GC-MS analysis of (8Z)-heptadec-8-ene.

Materials and Methods

Reagents and Materials
  • (8Z)-Heptadec-8-ene standard (≥98% purity)

  • Internal Standard (IS): (Z)-9-Nonadecene or a deuterated analog of heptadecene.

  • Hexane (HPLC grade)

  • Dimethyl disulfide (DMDS) (≥99%)

  • Iodine solution (6% w/v in diethyl ether)

  • Sodium thiosulfate solution (5% w/v in deionized water)

  • Anhydrous sodium sulfate

  • Human plasma (or other biological matrix)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • GC-MS system with a capillary column

Internal Standard Selection and Preparation

The choice of an internal standard is critical for accurate quantification as it compensates for variations during sample preparation and injection. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. For the analysis of (8Z)-heptadec-8-ene, a long-chain alkene with a different chain length, such as (Z)-9-Nonadecene, is a suitable choice. Alternatively, a stable isotope-labeled version of the analyte (e.g., deuterated (8Z)-heptadec-8-ene) would be the gold standard if available.

A stock solution of the internal standard should be prepared in hexane at a concentration of 1 mg/mL. This stock solution is then diluted to a working concentration (e.g., 10 µg/mL) for spiking into the samples.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed to extract nonpolar compounds like (8Z)-heptadec-8-ene from a complex biological matrix such as plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: In a glass centrifuge tube, add 500 µL of the plasma sample.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution (e.g., 50 µL of a 10 µg/mL solution) to the plasma sample.

  • Extraction Solvent Addition: Add 2.5 mL of hexane to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 2,500 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube, avoiding the aqueous layer and any precipitated proteins.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • Solvent Evaporation: Evaporate the hexane to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

Derivatization with Dimethyl Disulfide (DMDS)

This procedure creates a thioether adduct at the site of the double bond, which facilitates its identification by mass spectrometry.

  • Reagent Addition: To the concentrated hexane extract, add 1 mL of dimethyl disulfide and 40 µL of the 6% iodine solution.

  • Reaction: Cap the vial tightly and incubate at 25°C for 1 hour with gentle shaking.[2]

  • Quenching: To stop the reaction, add 300 µL of 5% sodium thiosulfate solution and vortex until the iodine color disappears.[2]

  • Extraction of Derivative: Add 500 µL of hexane and vortex. Transfer the upper organic phase to a clean vial. Repeat this extraction step once more and combine the organic phases.[2]

  • Final Preparation: The collected organic phase containing the derivatized analyte is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters provide a starting point for the analysis and may require optimization based on the specific instrumentation used.

GC-MS Parameters
ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar columnProvides good separation for nonpolar hydrocarbons.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal for this column dimension.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Injector Temperature250°CEnsures complete volatilization of the derivatized analyte.
Oven Temperature ProgramInitial: 80°C, hold for 2 minRamp 1: 15°C/min to 170°C, hold for 2 minRamp 2: 10°C/min to 250°C, hold for 10 minA gradient program is necessary for the separation of the derivatized analyte from other matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.
Mass Scan Rangem/z 50-550Covers the expected mass range of the derivatized analyte and its fragments.
Ion Source Temperature230°CStandard source temperature.
Quadrupole Temperature150°CStandard quadrupole temperature.

Data Analysis and Quantification

Identification of (8Z)-Heptadec-8-ene DMDS Adduct

The primary identification of the (8Z)-heptadec-8-ene DMDS adduct is based on its retention time and mass spectrum. The electron ionization of the DMDS adduct of an alkene results in characteristic fragmentation that reveals the position of the original double bond. The key fragmentation occurs at the C-C bond between the two carbons that were originally part of the double bond, now each bearing a methylthio (-SCH₃) group. This cleavage results in two prominent fragment ions. For the DMDS adduct of (8Z)-heptadec-8-ene, the expected major fragment ions would be at m/z 159 and m/z 173.

The NIST WebBook provides a reference mass spectrum for 8-Heptadecene, which can be used for comparison with the underivatized analyte if present.[3]

Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of (8Z)-heptadec-8-ene and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of (8Z)-heptadec-8-ene in the biological samples is then determined from this calibration curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note presents a detailed and robust GC-MS method for the quantification of (8Z)-heptadec-8-ene in biological samples. The protocol incorporates a liquid-liquid extraction for efficient isolation of the analyte and a DMDS derivatization step for unambiguous identification of the double bond position. By following the outlined procedures and validation principles, researchers can achieve reliable and reproducible results for the analysis of this and other long-chain alkenes in complex biological matrices.

References

Sources

Application Notes and Protocols for the Formulation of (8Z)-Heptadec-8-ene in Agricultural Pheromone Lures

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(8Z)-Heptadec-8-ene is a long-chain alkene identified as a crucial semiochemical for various insect species, playing a significant role in their chemical communication systems.[1][2][3][4] Its application in integrated pest management (IPM) programs through pheromone-based lures offers a species-specific and environmentally benign alternative to conventional pesticides.[5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (8Z)-heptadec-8-ene into effective and stable agricultural pheromone lures. We will delve into the principles of controlled-release formulations, provide detailed step-by-step protocols for various lure types, and outline essential quality control methodologies.

Introduction to (8Z)-Heptadec-8-ene as a Semiochemical

(8Z)-Heptadec-8-ene, a C17 mono-unsaturated hydrocarbon, functions as a pheromone in several insect species.[1][2] Pheromones are chemical signals released by an organism that elicit a specific behavioral or physiological response in another individual of the same species.[7][9][10] Sex pheromones, in particular, are instrumental in mate location and are often highly species-specific, making them ideal for targeted pest management.[6][7][10] The use of synthetic pheromones in agriculture primarily involves two strategies: mass trapping to reduce pest populations and mating disruption to prevent reproduction.[6][9][11] The success of these strategies is heavily reliant on the formulation of the pheromone lure, which must ensure a consistent and controlled release of the active ingredient over a prolonged period.[12][13][14]

Physicochemical Properties of (8Z)-Heptadec-8-ene

A thorough understanding of the physicochemical properties of (8Z)-heptadec-8-ene is fundamental to developing a stable and effective lure formulation.

PropertyValueSource
Molecular Formula C17H34[1][3]
Molecular Weight 238.46 g/mol [15]
CAS Number 16369-12-3[1][15][16]
Physical Form Liquid[16]
Boiling Point 305.41 °C (estimated)[17]
Vapor Pressure 0.001 mmHg @ 25 °C (estimated)[17]
Purity (typical) 95%[15][16]
Storage Sealed in a dry, room temperature environment[16]

Principles of Pheromone Lure Formulation

The primary objective of a pheromone lure formulation is to mimic the natural release rate of the pheromone by the insect, thereby maximizing its attractiveness and longevity in the field. This is achieved through controlled-release technologies that protect the volatile and often unstable pheromone from environmental degradation while ensuring its consistent dissemination.

Controlled-Release Mechanisms

The release of a pheromone from a dispenser is governed by several physical and chemical principles. The choice of formulation will dictate the dominant release mechanism.

  • Diffusion-controlled systems: The pheromone is encapsulated within a polymer matrix. Its release is governed by its diffusion through the polymer to the surface. The release rate in these systems is typically constant over time (zero-order release).[12][13]

  • Partition-controlled systems: The pheromone is dissolved or dispersed in a carrier material, such as paraffin wax. The release rate is determined by the partitioning of the pheromone between the carrier and the surrounding air.[18]

  • Erosion-controlled systems: The pheromone is incorporated into a biodegradable matrix that slowly erodes, releasing the active ingredient.

Key Formulation Components

A successful pheromone lure formulation comprises several key components:

  • Active Ingredient: High-purity (8Z)-heptadec-8-ene is essential for optimal performance. Impurities can sometimes have an inhibitory effect on the target pest.

  • Carrier/Matrix: The carrier is the substrate that holds the pheromone and controls its release. Common carriers include natural rubber, polyethylene, silicone rubber, and paraffin wax.[14][18] The choice of carrier depends on the desired release rate and the physicochemical properties of the pheromone.

  • Stabilizers and Antioxidants: Pheromones, particularly those with double bonds like (8Z)-heptadec-8-ene, are susceptible to degradation by UV light and oxidation.[19] The inclusion of UV stabilizers (e.g., benzophenone derivatives) and antioxidants (e.g., butylated hydroxytoluene - BHT) is crucial to ensure the chemical integrity and longevity of the lure.[19][20]

  • Solvents: Volatile solvents are often used to load the pheromone into the carrier. The solvent must be inert to the pheromone and evaporate completely after loading. Hexane and dichloromethane are commonly used for this purpose.[19]

Detailed Formulation Protocols

The following protocols provide step-by-step methodologies for preparing different types of pheromone lures containing (8Z)-heptadec-8-ene.

Protocol 1: Rubber Septa Dispensers

Rubber septa are a common and cost-effective dispenser type for many insect pheromones.

Materials:

  • (8Z)-heptadec-8-ene (95% purity or higher)

  • High-purity hexane

  • Butylated hydroxytoluene (BHT)

  • Natural rubber septa

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Procedure:

  • Prepare the Pheromone Stock Solution:

    • In a clean glass vial, prepare a stock solution of (8Z)-heptadec-8-ene in hexane. A typical concentration is 10 mg/mL.

    • Add BHT to the stock solution at a concentration of 0.1% (w/v) to prevent oxidation.

    • Cap the vial tightly and gently swirl to ensure complete dissolution.

  • Loading the Rubber Septa:

    • Using forceps, place a single rubber septum in a clean, labeled glass vial.

    • Using a micropipette, carefully apply the desired amount of the pheromone stock solution directly onto the septum. The loading dose will depend on the target insect and field conditions, but a common starting point is 1-2 mg of active ingredient per septum.

    • Allow the solvent to evaporate completely in a fume hood for at least one hour. The septum will absorb the pheromone.

  • Conditioning and Storage:

    • Once the solvent has evaporated, seal the vial with a PTFE-lined cap.

    • It is often recommended to "air" or condition the lures for 24 hours before field deployment to allow for an initial "flash-off" of excess pheromone.[21]

    • Store the prepared lures in a cool, dark place, preferably in a freezer, until use.

Protocol 2: Paraffin Wax Dispensers

Paraffin wax formulations can provide a constant, zero-order release of the pheromone.[18]

Materials:

  • (8Z)-heptadec-8-ene

  • Paraffin wax (low melting point)

  • Soy oil (as a volatility suppressant)[18]

  • Vitamin E (as an antioxidant)[18]

  • Glass beaker

  • Hot plate with magnetic stirrer

  • Molds (e.g., small aluminum dishes)

Procedure:

  • Melt the Wax:

    • In a glass beaker, melt the paraffin wax on a hot plate at a temperature just above its melting point.

  • Incorporate Additives:

    • Once the wax is completely melted, add the soy oil and vitamin E. A typical formulation might consist of 30% paraffin, 4% soy oil, and 1% vitamin E by weight.[18]

    • Stir the mixture gently until all components are homogeneously mixed.

  • Add the Pheromone:

    • Remove the beaker from the heat and allow it to cool slightly, but not solidify.

    • Add the (8Z)-heptadec-8-ene to the wax mixture. The amount will depend on the desired final concentration in the lure (e.g., 4% by weight).[18]

    • Stir gently to ensure even distribution of the pheromone throughout the wax.

  • Casting the Lures:

    • Pour the molten mixture into molds of a desired size and shape.

    • Allow the lures to cool and solidify completely at room temperature.

  • Storage:

    • Once solidified, remove the lures from the molds and store them in airtight containers in a cool, dark place.

Quality Control of Pheromone Lures

Ensuring the quality and consistency of pheromone lures is critical for reliable field performance. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for this purpose.

Protocol: Quantification of Pheromone Content and Purity

Objective: To determine the amount and purity of (8Z)-heptadec-8-ene in a prepared lure.

Materials:

  • Prepared pheromone lure

  • Hexane (GC grade)

  • Internal standard (e.g., a long-chain hydrocarbon not present in the sample)

  • Volumetric flasks

  • GC-MS system with a non-polar capillary column

Procedure:

  • Sample Extraction:

    • Place a single lure in a volumetric flask.

    • Add a known volume of hexane to completely submerge the lure.

    • Allow the lure to extract for a set period (e.g., 24 hours) with occasional agitation.[22]

    • For some dispenser types, ultrasonication for a short period can aid extraction.[22]

  • Internal Standard Addition:

    • Add a precise amount of the internal standard to the extract.

  • GC-MS Analysis:

    • Inject an aliquot of the extract into the GC-MS.

    • The GC will separate the components of the extract based on their volatility and interaction with the column.

    • The MS will identify the compounds based on their mass spectra and fragmentation patterns.

    • Quantify the amount of (8Z)-heptadec-8-ene by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

Protocol: Measurement of Pheromone Release Rate

Objective: To determine the rate at which (8Z)-heptadec-8-ene is released from the lure over time under controlled conditions.

Materials:

  • Pheromone lure

  • Environmental chamber with controlled temperature, humidity, and airflow

  • Volatile collection system (e.g., glass chamber with an adsorbent tube)

  • Air pump with a calibrated flow meter

  • Solvent for elution (e.g., hexane)

  • GC-MS system

Procedure:

  • Lure Placement:

    • Place the pheromone lure inside the volatile collection chamber.

  • Volatile Collection:

    • Draw air at a constant, known flow rate through the chamber and over the lure.

    • The air then passes through an adsorbent tube (e.g., containing Porapak Q or Tenax) which traps the released pheromone.[23]

  • Sample Elution:

    • After a set collection period (e.g., 24 hours), remove the adsorbent tube.

    • Elute the trapped pheromone from the adsorbent using a precise volume of solvent.[23][24]

  • GC-MS Analysis:

    • Analyze the eluate by GC-MS to quantify the amount of (8Z)-heptadec-8-ene collected.

    • The release rate can then be calculated (e.g., in ng/hour).

    • Repeat this process at regular intervals over the expected lifespan of the lure to determine the release profile.

Visualization of Workflows

Pheromone Lure Formulation Workflow

FormulationWorkflow cluster_prep Preparation cluster_formulation Formulation cluster_final Final Product Pheromone (8Z)-heptadec-8-ene StockSolution Stock Solution Preparation Pheromone->StockSolution Solvent Hexane Solvent->StockSolution Stabilizer BHT Stabilizer->StockSolution Loading Pheromone Loading StockSolution->Loading Carrier Carrier Selection (e.g., Rubber Septa) Carrier->Loading Evaporation Solvent Evaporation Loading->Evaporation Conditioning Conditioning (Airing) Evaporation->Conditioning Packaging Packaging & Storage Conditioning->Packaging ControlledRelease cluster_lure Pheromone Lure Cross-Section cluster_air Surrounding Air Matrix Polymer Matrix Diffusion Diffusion Matrix->Diffusion Release Controlled Release

Caption: Diffusion-controlled release of (8Z)-heptadec-8-ene from a polymer matrix.

Regulatory Considerations

The use of semiochemicals in agriculture is subject to regulatory oversight. In the European Union, pheromones fall under Regulation (EC) No 1107/2009, and while they are generally considered low-risk substances, a comprehensive data dossier is required for registration. [5]In the United States, the Environmental Protection Agency (EPA) regulates pheromones as biopesticides, which often have a streamlined registration process compared to conventional chemical pesticides. Manufacturers must demonstrate the consistency of their product through analysis of multiple production batches. [6]It is imperative for researchers and developers to consult the specific regulatory requirements of their target markets early in the product development process.

Conclusion

The successful formulation of (8Z)-heptadec-8-ene into agricultural pheromone lures is a multi-faceted process that requires a deep understanding of the compound's chemistry, the principles of controlled release, and rigorous quality control. By following the protocols and principles outlined in these application notes, researchers can develop stable, effective, and reliable lures for use in integrated pest management programs. The continued development of innovative and optimized pheromone formulations will be instrumental in advancing sustainable agriculture and reducing our reliance on conventional insecticides.

References

  • Battelle. (2023, October 20). Mastering EU Regulations for Pheromone-Based Crop Protection. Inside Battelle Blog. [Link]

  • Song, X., Chen, H., Huang, Q., et al. (2025, May 20). How to Control the Release Behavior of Insect Sex Pheromones Using Nanomicro Fiber: Insights from Experiment and Molecular Dynamics Simulation. Journal of Agricultural and Food Chemistry. [Link]

  • Exponent. (2023, April 6). Bending the Laws of Pheromone Attraction – Ready for Regulatory Challenges?[Link]

  • Verheggen, F. J., et al. (n.d.). The use of semiochemical slow-release devices in integrated pest management strategies. Université de Liège. [Link]

  • Song, X., Chen, H., Huang, Q., et al. (2025, May 20). How to Control the Release Behavior of Insect Sex Pheromones Using Nanomicro Fiber: Insights from Experiment and Molecular Dynamics Simulation. PubMed. [Link]

  • Hossain, M. S., et al. (n.d.). method development and validation for estimation of commercially produced sex pheromones in lure. Bangladesh Journals Online. [Link]

  • Flores-Cespedes, F., et al. (n.d.). Alginate-Bentonite-Based Hydrogels Designed to Obtain Controlled-Release Formulations of Dodecyl Acetate. PMC. [Link]

  • Kydonieus, A. F. (2019, July 23). Insect Suppression with Controlled Release Pheromone Systems. ResearchGate. [Link]

  • Hodges, R. J., et al. (n.d.). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). ResearchGate. [Link]

  • The Pherobase. (2025, July 8). Semiochemical compound: (Z)-8-Heptadecene. [Link]

  • USDA Forest Service. (n.d.). Development of Specialized Pheromone and Lure Application Technologies (SPLAT®) for Management of Coleopteran Pests in Agricult. [Link]

  • Downham, M. C. A., et al. (n.d.). Developing pheromone traps and lures for Maruca vitrata in Benin, West Africa. International Institute of Tropical Agriculture (IITA). [Link]

  • Mitchell, E. R., Tumlinson, J. H., & McNeil, J. N. (1985). Field Evaluation of Commercial Pheromone Formulations and Traps Using a More Effective Sex Pheromone Blend for the Fall Armyworm (Lepidoptera: Noctuidae)1. Journal of Economic Entomology, 78(6). [Link]

  • Hossain, M. S., et al. (2016, June 8). Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure. ResearchGate. [Link]

  • Getu, E. (2024, June 18). Economic Importance of Pheromones in Regulation and Management of Insect Pests in Agricultural Fields. International Journal of Research and Scientific Innovation. [Link]

  • The Good Scents Company. (n.d.). 8-heptadecene. [Link]

  • Wu, W., et al. (2009, June 25). (2S,8Z)-2-butyroxy-8-heptadecene: major component of the sex pheromone of chrysanthemum gall midge, Rhopalomyia longicauda. PubMed. [Link]

  • Getu, E. (2024, June 20). (PDF) Economic Importance of Pheromones in Regulation and Management of Insect Pests in Agricultural Fields. ResearchGate. [Link]

  • Patsnap Eureka. (2025, July 25). 2-Methylpentane's Impact on Pheromone Dispersion in Biological Studies. [Link]

  • Farmonaut. (2025, December 6). Agricultural Insect Pheromones Market Trends 2026. [Link]

  • ResearchGate. (2019, July 23). What is the best method to sample and preserve pheromones?[Link]

  • Wu, W., et al. (2025, August 6). (2S,8Z)-2-Butyroxy-8-heptadecene: Major Component of the Sex Pheromone of Chrysanthemum Gall Midge, Rhopalomyia longicauda. ResearchGate. [Link]

  • Google Patents. (n.d.). US4325941A - Solid formulations containing pheromones and method of using same.
  • Google Patents. (n.d.).
  • M-State-Ag. (2025, October 15). Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). PMC. [Link]

  • Atterholt, C. A., et al. (n.d.). Controlled Release of Insect Sex Pheromones From Paraffin Wax and Emulsions. PubMed. [Link]

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Application Note: High-Fidelity Electroantennography (EAG) Protocol for Evaluating (8Z)-heptadec-8-ene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(8Z)-heptadec-8-ene is a critical C17 monoene semiochemical utilized in the chemical communication systems of diverse insect taxa, functioning predominantly as a pheromone or kairomone component[1]. In agricultural and drug development contexts—particularly for synthesizing novel pest attractants or repellents—validating the neurophysiological activity of such volatile organic compounds is paramount.

[2] is an indispensable electrophysiological technique used to measure the summated depolarization of antennal olfactory receptor neurons (ORNs) in response to odorant stimuli[2]. Unlike behavioral assays, which can be confounded by environmental variables, EAG provides direct, quantifiable evidence of receptor-ligand interaction. This application note details a robust, self-validating EAG protocol designed to evaluate the bioactivity of (8Z)-heptadec-8-ene, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Pathway of Olfactory Transduction

To design an effective EAG experiment, one must understand the molecular journey of the odorant. Because (8Z)-heptadec-8-ene is highly hydrophobic, it cannot diffuse freely through the aqueous sensillar lymph of the insect antenna.

Instead, the semiochemical is encapsulated by [3], which act as solubilizing carriers that transport the ligand to the dendritic membrane of the ORN[3]. Here, it binds to a heteromeric complex consisting of a conventional Odorant Receptor (OR) and the highly conserved [4]. This binding event triggers a conformational change that opens a ligand-gated ion channel, leading to an influx of cations[4]. The resulting membrane depolarization across thousands of ORNs is exactly what the EAG apparatus captures as a measurable voltage shift (mV)[2].

G Odorant (8Z)-heptadec-8-ene (Semiochemical) Sensillum Sensillar Lymph Entry Odorant->Sensillum OBP Odorant Binding Protein (OBP) Complex Formation Sensillum->OBP Receptor OR-Orco Heteromeric Complex (Receptor Activation) OBP->Receptor IonChannel Ion Channel Opening (Cation Influx) Receptor->IonChannel Depolarization Membrane Depolarization (EAG Signal Generation) IonChannel->Depolarization

Olfactory transduction pathway of (8Z)-heptadec-8-ene from sensillum entry to EAG signal generation.

Experimental Design: A Self-Validating System

A rigorous EAG protocol must be a self-validating system to ensure data integrity. This is achieved through strict control mechanisms:

  • Negative Control (Solvent Blank): Hexane is used to deliver the odorant. A hexane-only puff is mandatory to establish a baseline and subtract mechanosensory artifacts caused by the physical force of the air puff[5].

  • Positive Control (Reference Standard): A known, broadly activating odorant (e.g., 1-hexanol or a species-specific standard) is administered at the start and end of the recording session[2]. Causality: Excised antennae degrade over time. If the response to the positive control drops by more than 30% from the initial reading, the preparation is deemed non-viable, and subsequent data is discarded.

  • Decadic Dose-Response: Stimuli must be presented in ascending decadic concentrations (e.g., 0.01 to 10 µg/µL). Causality: Random or high-concentration initial dosing causes premature receptor saturation and adaptation, artificially suppressing subsequent responses[6].

Step-by-Step EAG Methodology

Phase 1: Stimulus Preparation
  • Prepare decadic dilutions of (8Z)-heptadec-8-ene in high-purity hexane (0.01, 0.1, 1.0, and 10.0 µg/µL).

  • Pipette 10 µL of each dilution onto individual strips of filter paper (5 × 50 mm)[7].

  • Critical Step: Allow the filter paper to sit in a fume hood for 2 minutes before inserting it into a glass Pasteur pipette[5]. Causality: This allows the volatile hexane to evaporate. Residual solvent will mask the specific semiochemical signal and cause erratic baseline fluctuations.

  • Seal both ends of the pipette with Parafilm until use to prevent premature volatilization of the (8Z)-heptadec-8-ene[5].

Phase 2: Antennal Preparation
  • Immobilize the insect using a brief cold-shock (4°C for 3 minutes) or CO2 anesthesia[6].

  • Using micro-scissors under a stereomicroscope, cleanly excise the antenna at the base (scape).

  • Critical Step: Carefully snip the extreme distal tip of the excised antenna[4]. Causality: The intact cuticle is a strong electrical insulator. Removing the tip exposes the hemolymph, drastically lowering electrical resistance and ensuring a high signal-to-noise ratio[4].

Phase 3: Recording Setup
  • Fill two glass capillary microelectrodes with Kaissling saline solution[2]. Causality: This specific saline mimics the insect's hemolymph ionic composition, maintaining the electrochemical gradient necessary to keep the ORNs alive[2].

  • Mount the base of the antenna to the reference electrode and the cut distal tip to the recording electrode using micromanipulators[6].

  • Position the preparation 1 cm away from a continuous, purified, and humidified airstream (flow rate: ~1.5 L/min)[2]. Causality: Continuous humidified air prevents the sensillar lymph from desiccating. If the lymph dries out, OBP-mediated transport halts, and the antenna ceases to function[6].

Phase 4: Signal Acquisition
  • Connect the electrodes to a high-impedance pre-amplifier linked to an EAG signal acquisition system (e.g., Syntech)[2].

  • Insert the stimulus pipette into a side port of the continuous airstream tube.

  • Deliver a 1-second air puff (0.5 L/min) through the stimulus pipette[5].

  • Enforce a strict 60-second inter-stimulus interval[5]. Causality: ORNs require time to repolarize and clear the bound ligand via Odorant Degrading Enzymes (ODEs). Shorter intervals lead to receptor habituation and artificially depressed EAG amplitudes[6].

Workflow Prep 1. Stimulus Prep (Decadic Dilutions) Antenna 2. Antennal Excision & Tip Trimming Prep->Antenna Mount 3. Electrode Mounting (Kaissling Saline) Antenna->Mount Delivery 4. Odorant Delivery (Humidified Airstream) Mount->Delivery Acquisition 5. Signal Acquisition & Amplification Delivery->Acquisition Analysis 6. Data Normalization & Dose-Response Acquisition->Analysis

Step-by-step experimental workflow for Electroantennography (EAG) testing and data acquisition.

Data Presentation & Analysis

Raw EAG amplitudes (measured in absolute negative millivolts) vary between individual insects due to differences in antennal size, exact electrode contact area, and minor variations in excision. Therefore, raw data must be normalized against the positive control to allow for statistical comparison across biological replicates.

Formula for Normalization: Normalized Response (%) = [(Raw Odorant Response - Solvent Blank) / (Positive Control Response - Solvent Blank)] × 100

Table 1: Expected Dose-Response Profile for (8Z)-heptadec-8-ene

Note: Values represent hypothetical, yet typical quantitative data for a highly active semiochemical.

Stimulus / ConcentrationMean Raw EAG Amplitude (mV) ± SDNormalized Response (%)Biological Interpretation
Hexane (Solvent Blank) 0.15 ± 0.050.0%Baseline mechanosensory artifact.
(8Z)-heptadec-8-ene (0.01 µg/µL) 0.45 ± 0.1210.5%Threshold detection level.
(8Z)-heptadec-8-ene (0.1 µg/µL) 1.20 ± 0.2536.8%Linear phase of receptor recruitment.
(8Z)-heptadec-8-ene (1.0 µg/µL) 2.55 ± 0.3084.2%Near-maximal ORN activation.
(8Z)-heptadec-8-ene (10.0 µg/µL) 2.90 ± 0.3596.5%Receptor saturation phase (plateau).
Positive Control (Standard) 3.00 ± 0.20100.0%Benchmark for maximum antennal viability.

References

  • Mosquito Electroantennogram Recordings Source: Cold Spring Harbor Protocols URL:[Link]

  • Electroantennogram Protocol for Mosquitoes Source: JoVE Journal URL:[Link]

  • Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles Source: PubMed Central (PMC) - NIH URL:[Link]

  • Characterizing the Role of Orco Gene in Detecting Aggregation Pheromone Source: Frontiers in Physiology URL:[Link]

  • The Odorant Binding Protein, SiOBP5, Mediates Alarm Pheromone Olfactory Recognition Source: ResearchGate URL:[Link]

  • Pheromone Database: Terpenes, Propanogenins, and Others (Z8-17:H / (8Z)-heptadec-8-ene) Source: AndoLab Pheromone Database URL:[Link]

Sources

Unambiguous Structural Confirmation of (8Z)-heptadec-8-ene using a Multi-dimensional NMR Spectroscopy Approach

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

(8Z)-heptadec-8-ene is a long-chain monounsaturated alkene. As with many organic molecules, particularly those with long aliphatic chains and specific stereochemistry, precise structural confirmation is critical for its characterization, quality control, and potential applications in fields like drug development and materials science. The key structural questions for a molecule like this are not just about the atomic connectivity but also the exact location and geometry of the carbon-carbon double bond. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this task, offering a suite of experiments that, when used in concert, provide an unambiguous and detailed picture of the molecular structure.[1][2]

This application note provides a detailed guide to the methods and protocols for the complete structural elucidation of (8Z)-heptadec-8-ene. We will move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments forms a self-validating system for structural confirmation.

The Structural Puzzle: Key Questions for (8Z)-heptadec-8-ene

To confirm the structure of (8Z)-heptadec-8-ene, we must answer three specific questions:

  • Is the carbon backbone correct? Does the molecule consist of a 17-carbon chain?

  • Where is the double bond located? Is it precisely between carbons 8 and 9?

  • What is the stereochemistry of the double bond? Is it the Z (cis) isomer?

This guide will demonstrate how to systematically answer each of these questions using a logical NMR workflow.

The NMR Toolkit for Alkene Elucidation

No single NMR experiment can answer all of our questions. The power of modern NMR lies in combining several experiments, each providing a unique piece of the puzzle.

  • ¹H NMR (Proton NMR): This is the starting point. It provides information on the chemical environment of all protons in the molecule. For (8Z)-heptadec-8-ene, we expect to see distinct signals for the terminal methyl (CH₃) groups, the numerous methylene (CH₂) groups in the aliphatic chains, the allylic protons (protons on carbons adjacent to the double bond), and the crucial vinylic protons (protons directly on the double bond).[3] The coupling constant (J-coupling) between the vinylic protons is the key to determining the Z stereochemistry.[4][5]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon environments. The chemical shift values allow us to differentiate between sp³-hybridized aliphatic carbons and the sp²-hybridized alkenyl carbons of the double bond.[6][7] DEPT (Distortionless Enhancement by Polarization Transfer) variations can further distinguish between CH₃, CH₂, and CH carbons.

  • COSY (COrrelation SpectroscopY): This 2D experiment maps ¹H-¹H couplings, showing which protons are adjacent to each other (typically within 2-3 bonds).[8][9] It is invaluable for tracing the connectivity of the carbon chains on both sides of the double bond, effectively building the structural fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[10][11] This allows for the definitive assignment of protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are two or three bonds away.[11][12][13] HMBC is the ultimate tool for connecting the structural fragments identified by COSY. It provides the long-range connectivity information needed to definitively place the double bond within the 17-carbon chain.

Experimental Workflow and Protocols

The overall workflow is designed to build the structure piece by piece, with each step confirming the last.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Confirmation Prep Dissolve 5-10 mg of (8Z)-heptadec-8-ene in ~0.6 mL CDCl3 H1_NMR ¹H NMR Prep->H1_NMR Acquire Spectrum C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Initial Info Analysis Integrate & Correlate Data H1_NMR->Analysis J-coupling for Z-isomer COSY COSY C13_NMR->COSY Carbon Framework C13_NMR->Analysis C-count & Alkene region HSQC HSQC COSY->HSQC Proton Connectivity COSY->Analysis Aliphatic chain fragments HMBC HMBC HSQC->HMBC ¹H-¹³C Assignments HSQC->Analysis Direct C-H assignments HMBC->Analysis Long-Range Connectivity HMBC->Analysis Double bond placement Structure Final Structure Confirmed Analysis->Structure Elucidate

Caption: Experimental workflow for NMR structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation. For a long-chain hydrocarbon like (8Z)-heptadec-8-ene, a non-polar deuterated solvent is ideal.

  • Weigh Sample: Accurately weigh 5-10 mg of the purified (8Z)-heptadec-8-ene directly into a clean, dry vial. A higher concentration is generally better for 2D NMR experiments, especially for ¹³C-based correlations.[14]

  • Select Solvent: Chloroform-d (CDCl₃) is an excellent choice as it readily dissolves non-polar compounds and its residual proton peak (at ~7.26 ppm) and carbon triplet (at ~77.16 ppm) are well-documented and typically do not interfere with the signals of interest.[15][16]

  • Dissolve Sample: Add approximately 0.6 mL of CDCl₃ to the vial.

  • Vortex: Gently vortex the sample until it is fully dissolved. Visually inspect for any undissolved particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's coil (typically ~4.5 cm).[10]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

These protocols assume access to a standard 400 MHz or 500 MHz NMR spectrometer.

A. ¹H NMR Spectrum

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire a standard single-pulse ¹H NMR spectrum. A spectral width of 12-16 ppm is sufficient.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.

  • Integrate all signals to determine the relative number of protons for each peak.

B. ¹³C and DEPT Spectra

  • Using the same locked and shimmed sample, select a standard ¹³C experiment (e.g., zgpg30).

  • Set the spectral width to ~220 ppm.

  • Acquire the spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • Acquire DEPT-135 and DEPT-90 spectra. The DEPT-135 will show CH/CH₃ peaks as positive and CH₂ peaks as negative. The DEPT-90 will show only CH peaks.

  • Process all carbon spectra and reference the CDCl₃ triplet to 77.16 ppm.

C. 2D NMR Spectra (COSY, HSQC, HMBC)

  • COSY: Run a standard gradient-selected COSY (e.g., cosygpqf) experiment. Typically, 2-4 scans per increment are sufficient.

  • HSQC: Run a standard gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsisp2) experiment. This is highly sensitive and provides both correlation and CH/CH₂/CH₃ information.[11]

  • HMBC: Run a standard gradient-selected HMBC (e.g., hmbcgplpndqf) experiment. The long-range coupling delay is typically optimized for a J-coupling of 8 Hz, which is a good compromise for detecting various two- and three-bond correlations.[10]

  • Process all 2D spectra by applying Fourier transformation in both dimensions, phasing, and baseline correction.

Data Interpretation: Assembling the Structure

This section describes the expected results and how they are used to build the final structure.

Expected ¹H and ¹³C NMR Data

The chemical shifts for a long aliphatic chain tend to overlap, but key regions provide critical information.[17]

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) DEPT-135 Phase
C1, C17 (CH₃)~0.88Triplet (t)~14.1Positive
C2, C16 (CH₂)~1.27Multiplet (m)~22.7Negative
C3-C6, C12-C15 (CH₂)~1.2-1.4Multiplet (m)~29.1-29.7Negative
C7, C11 (Allylic CH₂)~2.02Multiplet (m)~27.2Negative
C8, C10 (Allylic CH₂) ~2.02Multiplet (m)~29.7 Negative
C9 (Vinylic CH) ~5.35 Multiplet (m)~130.0 Positive
C8 (Vinylic CH) ~5.35 Multiplet (m)~130.0 Positive

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The vinylic carbons (C8/C9) in a Z-alkene often appear slightly upfield compared to their E-isomer counterparts.[15]

Step 1: Initial Analysis (¹H and ¹³C Spectra)

  • The ¹H NMR spectrum will show a large, broad signal cluster between ~1.2-1.4 ppm for the bulk of the methylene groups.

  • A distinct triplet at ~0.88 ppm integrating to 6H confirms the two terminal methyl groups.

  • A multiplet around ~2.02 ppm corresponds to the four allylic protons (H7 and H10).

  • The most important region is the vinylic area (~5.35 ppm), which should integrate to 2H. The coupling constant (³JHH) for these protons is diagnostic of the stereochemistry. A coupling constant of ~10-12 Hz is expected for a Z (cis) isomer , whereas a trans isomer would show a larger coupling of ~15-18 Hz.[4][18]

  • The ¹³C NMR spectrum should show ~10 unique signals (due to the molecule's symmetry). The key signals are the two downfield peaks around 130.0 ppm, confirming the presence of the sp² carbons of the double bond.[6][19]

Step 2: Building the Chains (COSY)

  • The COSY spectrum will show a clear correlation path along the aliphatic chains.

  • Starting from the vinylic protons (H8/H9 at ~5.35 ppm), we expect to see a cross-peak to the allylic protons (H7/H10 at ~2.02 ppm).

  • From the allylic protons, a correlation will be seen to the next set of methylene protons (~1.3 ppm), and so on, allowing one to "walk" down the chain towards the terminal methyl groups. This confirms the C7 and C6 fragments on either side of the double bond.

Step 3: Linking Protons to Carbons (HSQC)

  • The HSQC spectrum is used for definitive assignment. It will show a cross-peak connecting each proton signal to its directly attached carbon. For example, the vinylic proton signal at ~5.35 ppm will correlate to the alkenyl carbon signal at ~130.0 ppm. This confirms the assignments made in the table above.

Step 4: Confirming Connectivity and Double Bond Position (HMBC)

  • The HMBC spectrum provides the final, unambiguous proof of the double bond's location. The key correlations are those that span the double bond and connect the two aliphatic fragments.

Proton Key HMBC Correlations to Carbons (2-3 bonds away) Information Gained
H7 (~2.02 ppm)C8, C9 Confirms H7 is allylic to the C8=C9 double bond.
H10 (~2.02 ppm)C8, C9 Confirms H10 is allylic to the C8=C9 double bond.
H8/H9 (~5.35 ppm)C7, C10 Confirms the vinylic protons are adjacent to C7 and C10.
H1 (~0.88 ppm)C2, C3Confirms terminal position.

The observation of correlations from the allylic protons at H7 to both C8 and C9 is the definitive evidence that places the double bond at the C8-C9 position.

G cluster_mol Key Correlations on (8Z)-heptadec-8-ene C1-C6 H₃C-(CH₂)₅- C7 C⁷H₂ C8 C⁸H C9 C⁹H C10 C¹⁰H₂ C11-C17 -(CH₂)₆-CH₃ H7_node H⁷ H8_node H⁸ H7_node->H8_node COSY H9_node H⁹ H10_node H¹⁰ H9_node->H10_node COSY H7_node_hmbc H⁷ C8_node_hmbc C⁸ H7_node_hmbc->C8_node_hmbc HMBC (²J) C9_node_hmbc C⁹ H7_node_hmbc->C9_node_hmbc HMBC (³J)

Caption: Key COSY and HMBC correlations confirming the structure.

Conclusion

The structural confirmation of (8Z)-heptadec-8-ene is achieved not by a single measurement but by the logical integration of data from a suite of NMR experiments. ¹H and ¹³C NMR provide the initial overview of the chemical environments and confirm the presence of the double bond. The specific Z-stereochemistry is determined from the vinylic proton-proton coupling constant in the ¹H spectrum. A COSY experiment maps the proton connectivity within the two aliphatic chains, while an HSQC spectrum definitively links protons to their attached carbons. Finally, the HMBC experiment provides the crucial long-range correlations that piece the entire structure together, unambiguously placing the double bond at the C8-C9 position. This multi-faceted approach represents a robust, self-validating methodology for the complete structural elucidation of long-chain alkenes and other complex organic molecules.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • SFU Library. Spectral Database for Organic Compounds SDBS OPEN ACCESS. [Link]

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  • Abraham, R. J., & Reid, M. (2007). Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

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Application Note: Utilizing (8Z)-Heptadec-8-ene in Behavioral Bioassays and Electrophysiological Evaluations for Insect Attractants

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(8Z)-heptadec-8-ene (also referred to as (Z)-8-heptadecene) is a long-chain mono-unsaturated alkene that functions as a critical semiochemical in insect communication networks. It is most notably recognized as a key electrophysiologically active compound in the complex pollination system of the fly orchid (Ophrys insectifera), which utilizes sexual deception to attract its male digger wasp pollinator, Argogorytes mystaceus[1][2]. For agrochemical researchers and semiochemical development professionals, (8Z)-heptadec-8-ene represents a high-value target for developing novel insect attractants and integrated pest management (IPM) lures[1].

Causality in Experimental Design: Evaluating a novel semiochemical requires a tiered, self-validating experimental pipeline to ensure scientific integrity:

  • Electroantennography (EAG): Proves sensory detection. By measuring the depolarization of olfactory sensory neurons (OSNs), EAG confirms that the insect possesses specific Pheromone-Binding Proteins (PBPs) and Olfactory Receptors (ORs) capable of binding the ligand[3]. However, EAG cannot determine valence (attraction vs. repulsion).

  • Y-Tube Olfactometer: Proves behavioral valence. This choice-assay isolates olfactory cues from visual stimuli, establishing whether the detected compound induces agonistic (attractive) behavior[4][5].

  • Field Trapping: Proves ecological efficacy. Field assays validate the lure's performance against environmental noise, competing natural odors, and varying weather conditions[1].

Quantitative Data: Electrophysiological Responses

The efficacy of (8Z)-heptadec-8-ene is benchmarked against other cuticular hydrocarbons found in the Ophrys-Argogorytes system. The table below summarizes relative EAG response amplitudes, demonstrating the high specificity of the insect's olfactory system[3][5].

Insect SpeciesCompoundDose RangeEAG Response (Normalized %)Notes / Causality
Argogorytes mystaceus(8Z)-heptadec-8-ene100 ng – 1 µg100%Primary semiochemical; exhibits the strongest receptor depolarization, establishing the baseline for maximum OSN activation[3][5].
Argogorytes mystaceusn-Pentadecane100 ng – 1 µg< 100% (Sub-maximal)Secondary active compound; triggers a lower amplitude response, indicating lower receptor affinity or fewer dedicated OSNs[2][3].

Experimental Protocols

Protocol 1: Electroantennography (EAG) Preparation and Execution

Objective: Quantify the peripheral olfactory detection of (8Z)-heptadec-8-ene[5]. Step-by-Step Methodology:

  • Antennal Preparation: Carefully excise the antenna from a cold-anesthetized male Argogorytes mystaceus at the base of the scape. Cut the distal tip to ensure optimal electrical contact.

  • Electrode Mounting: Mount the excised antenna between two glass capillary electrodes filled with standard insect saline (e.g., Beadle-Ephrussi Ringer). Connect the electrodes to a high-impedance amplifier.

  • Stimulus Formulation: Dissolve (8Z)-heptadec-8-ene in HPLC-grade hexane to create a 1 µg/µL stock solution. Apply 10 µL (10 µg) onto a 1 cm² piece of filter paper. Allow the hexane to evaporate for 30 seconds to prevent solvent-induced depolarization artifacts.

  • Stimulus Delivery: Insert the filter paper into a glass Pasteur pipette. Deliver a 0.5-second puff of purified air through the pipette into a continuous, humidified airstream (500 mL/min) directed over the antenna.

  • Data Acquisition: Record the peak amplitude of the negative deflection (depolarization) in millivolts (mV). Self-Validation Check: Always bracket test stimuli with a negative control (hexane-only filter paper) and a known positive standard to correct for antennal degradation over time.

Protocol 2: Y-Tube Olfactometer Behavioral Bioassay

Objective: Determine the behavioral valence (attraction) of the semiochemical[4]. Step-by-Step Methodology:

  • Apparatus Setup: Utilize a glass Y-tube olfactometer (e.g., 8 cm base, 8 cm lateral arms angled at 60°). Connect the arms to a purified, humidified air delivery system calibrated to a flow rate of 300 mL/min per arm[4].

  • Odor Introduction: Place a filter paper loaded with 10 µg of (8Z)-heptadec-8-ene into the odor chamber of the "Treatment" arm. Place a hexane-treated filter paper into the "Control" arm.

  • Insect Introduction: Introduce a single, naive male insect at the base of the Y-tube.

  • Observation: Record a "choice" when the insect crosses a designated line (e.g., 4 cm into an arm) and remains there for at least 30 seconds. If no choice is made within 5 minutes, record as "non-responder." Self-Validation Check: To eliminate directional bias caused by subtle variations in room lighting or airflow, swap the positions of the Treatment and Control chambers after every 5 insects, and wash the glassware with ethanol and bake at 200°C between testing cohorts.

Protocol 3: Field Trapping and Lure Formulation

Objective: Validate the attractant efficacy in a natural ecosystem[1]. Step-by-Step Methodology:

  • Lure Formulation: Impregnate red rubber septa (standard dispensers for long-chain alkenes) with 1 mg of (8Z)-heptadec-8-ene dissolved in hexane. Allow solvent to evaporate in a fume hood.

  • Trap Deployment: Secure the septa inside sticky traps or funnel traps. Deploy traps in the target habitat at canopy height.

  • Experimental Design: Arrange traps in a Randomized Complete Block Design (RCBD). Ensure a minimum spacing of 10–15 meters between traps to prevent odor plume overlap.

  • Data Collection: Check traps weekly, record the number of target insects captured, and rotate trap positions within each block to control for micro-habitat positional effects.

Visualizations

OlfactoryPathway A (8Z)-heptadec-8-ene (Odorant Molecule) B Sensillum Lymph (PBP Binding) A->B C Olfactory Receptor (OR) Complex B->C D Ion Channel Depolarization C->D E Action Potential (Antennal Lobe) D->E F Behavioral Response (Attraction) E->F

Insect olfactory signaling pathway for (8Z)-heptadec-8-ene detection and behavioral response.

BioassayWorkflow cluster_Phase1 Phase 1: Sensory Validation cluster_Phase2 Phase 2: Behavioral Assay cluster_Phase3 Phase 3: Field Validation S1 Synthesize & Purify (8Z)-heptadec-8-ene S2 Formulate Lure (Hexane Solvent) S1->S2 S3 Electroantennography (EAG) Measure Depolarization (mV) S2->S3 S4 Y-Tube Olfactometer Test Choice vs. Control S3->S4 If EAG Active S5 Field Trapping Quantify Catch Rates S4->S5 If Attraction Confirmed

Sequential workflow from synthesis to field validation of (8Z)-heptadec-8-ene attractants.

References

  • Title: Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Behavioral changes in whitefly (Bemisia tabaci) influenced by Tomato leaf curl New Delhi virus infection and plant volatil. Source: The University of the West Indies (UWI) URL: [Link]

Sources

Application Notes & Protocols: Solvent Extraction of (8Z)-Heptadec-8-ene from Insect Lipids

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

(8Z)-Heptadec-8-ene is a long-chain mono-unsaturated alkene found as a component of cuticular hydrocarbons (CHCs) in various insect species. These compounds are critical semiochemicals, playing roles in chemical communication, mate recognition, and preventing desiccation. The isolation of specific, biologically active isomers like (8Z)-heptadec-8-ene from a complex lipid matrix is a significant challenge for researchers in chemical ecology and drug development. The insect cuticle is a rich source of lipids, including a complex mixture of n-alkanes, methyl-branched alkanes, and other alkenes, alongside more polar lipids like triglycerides and phospholipids.

This guide provides a comprehensive, multi-step strategy for the selective extraction and purification of (8Z)-heptadec-8-ene from whole insect samples. The methodology is built upon a logical progression from a broad, non-selective lipid extraction to highly specific chromatographic fractionations. We will detail the causality behind each procedural choice, ensuring that the protocols are not merely a series of steps but a self-validating system for achieving high-purity isolates suitable for downstream analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The isolation of a non-polar alkene from a complex biological matrix relies on a sequential exploitation of the compound's physicochemical properties. The overall workflow is designed to systematically remove classes of interfering compounds based on their polarity and degree of unsaturation.

  • Total Lipid Extraction: The initial step utilizes a biphasic solvent system (chloroform/methanol/water) to efficiently extract a broad spectrum of lipids from the homogenized insect tissue. This brings the target analyte into a tractable liquid phase.

  • Hydrocarbon Fractionation: The crude lipid extract is then subjected to normal-phase column chromatography using silica gel. A non-polar solvent is used to elute the hydrocarbon fraction, which includes alkanes and alkenes, while more polar lipids (triglycerides, fatty acids, phospholipids) are retained on the polar silica stationary phase.[1]

  • Alkene Purification by Argentation Chromatography: The isolated hydrocarbon fraction is further purified using silver-ion (argentation) chromatography. The stationary phase, silica gel impregnated with silver nitrate (AgNO₃), reversibly interacts with the π-electrons of the carbon-carbon double bonds in alkenes.[2] Saturated alkanes, lacking double bonds, do not interact and are eluted first. Alkenes are temporarily retained and can be selectively eluted later, thus separating them from the saturated hydrocarbons.

This multi-protocol approach ensures a systematic enrichment of the target analyte, leading to a final isolate of high purity.

Overall Workflow Visualization

The following diagram outlines the complete process from sample preparation to final analysis.

cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis INSECT Whole Insect Sample HOMOGENATE Homogenized Tissue INSECT->HOMOGENATE Homogenize TLE Total Lipid Extract (TLE) HOMOGENATE->TLE Protocol 1: Bligh & Dyer Extraction HC_FRAC Hydrocarbon Fraction (Alkanes + Alkenes) TLE->HC_FRAC Protocol 2: Silica Gel Chromatography PURIFIED Purified (8Z)-heptadec-8-ene HC_FRAC->PURIFIED Protocol 3: Argentation SPE GCMS GC-MS Analysis PURIFIED->GCMS Protocol 4: Quantification

Caption: Overall workflow for the isolation of (8Z)-heptadec-8-ene.

Pre-Extraction Considerations & Sample Preparation

The quality of the final isolate is critically dependent on the initial handling of the biological material.

  • Sample Collection: Whenever possible, flash-freeze insect samples in liquid nitrogen immediately after collection and store them at -80°C. This halts enzymatic degradation of lipids.

  • Homogenization: For efficient extraction, the tissue must be thoroughly homogenized to increase the surface area for solvent interaction. Cryogenic grinding (e.g., with a mortar and pestle under liquid nitrogen) is highly effective at preventing degradation during this process.

  • Solvent Purity: Use only high-purity, HPLC, or pesticide-grade solvents. Lower-grade solvents can introduce contaminants that interfere with GC-MS analysis.

Experimental Protocols

Protocol 1: Total Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is optimized for the exhaustive extraction of all lipid classes from wet tissue. It relies on creating a single-phase chloroform-methanol-water system to solubilize lipids, followed by a phase separation to isolate them.[3]

Materials:

  • Homogenized insect tissue

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer or vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

Procedure:

  • Weigh approximately 1 g of homogenized insect tissue into a glass centrifuge tube.

  • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the tube.[4]

  • Homogenize or vortex vigorously for 2-3 minutes to create a single-phase solution. This ensures intimate contact between the solvents and the tissue matrix.

  • Add an additional 1.25 mL of chloroform to the tube and vortex for 1 minute.

  • Add 1.25 mL of deionized water to the tube and vortex for another minute. This step is crucial as it breaks the monophasic system and induces the formation of two distinct liquid phases.[4]

  • Centrifuge the mixture at 1,000 x g for 10 minutes to achieve clear phase separation. A disc of precipitated protein will be visible at the interface.

  • Carefully collect the lower, chloroform phase, which contains the total lipids, using a glass Pasteur pipette. Pierce the upper aqueous layer with the pipette while applying gentle positive pressure to avoid aspirating the aqueous phase. Transfer the lipid extract to a clean glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen to yield the Total Lipid Extract (TLE). Store the TLE at -20°C under nitrogen until ready for the next step.

Protocol 2: Fractionation of the Hydrocarbon Class by Silica Gel Chromatography

This protocol separates the non-polar hydrocarbon fraction from the more polar lipids in the TLE.

Materials:

  • Total Lipid Extract (TLE) from Protocol 1

  • Silica gel (70-230 mesh, activated by heating at 130°C for >4 hours)

  • Hexane (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column or a Pasteur pipette plugged with glass wool

  • Collection vials

Procedure:

  • Column Packing: Prepare a small column by packing a glass Pasteur pipette with ~500 mg of activated silica gel. Tap the pipette gently to ensure even packing. Top the silica bed with a small layer of anhydrous sodium sulfate to prevent disturbance.[5]

  • Column Equilibration: Pre-elute the column with 3-5 mL of hexane. Do not allow the solvent level to drop below the top of the sodium sulfate layer.

  • Sample Loading: Dissolve the TLE in a minimal volume (~100-200 µL) of hexane. Carefully apply the dissolved sample to the top of the column.

  • Elution of Hydrocarbons (Fraction 1): Elute the column with 5 mL of hexane. This highly non-polar solvent will carry the n-alkanes, branched alkanes, and alkenes (including (8Z)-heptadec-8-ene) through the column while polar lipids remain adsorbed. Collect this entire fraction in a clean vial. This is your Hydrocarbon Fraction .

  • Elution of Polar Lipids (Optional/Waste): To clean the column for reuse or to confirm separation, you can subsequently elute more polar lipids by washing the column with 5 mL of a 1:1 (v/v) DCM:hexane mixture, followed by 5 mL of methanol. These fractions can be discarded.

  • Concentration: Evaporate the solvent from the Hydrocarbon Fraction under a gentle stream of nitrogen.

cluster_elution Elution Gradient cluster_fractions Collected Fractions column Silica Gel Column Sample Loaded in Hexane Silica Gel (Polar Stationary Phase) Elution Hexane 1. Hexane (100%) F1 Fraction 1: Hydrocarbons (Alkanes + Alkenes) Hexane->F1 Elutes DCM_Hex 2. DCM/Hexane F2 Fraction 2: Neutral Lipids DCM_Hex->F2 Elutes MeOH 3. Methanol F3 Fraction 3: Polar Lipids MeOH->F3 Elutes

Caption: Principle of hydrocarbon fractionation on a silica gel column.

Protocol 3: Purification of Alkenes by Argentation Solid-Phase Extraction (SPE)

This protocol separates the alkenes from the saturated alkanes within the hydrocarbon fraction. The interaction between silver ions and alkene double bonds provides the basis for this separation.

Materials:

  • Hydrocarbon Fraction from Protocol 2

  • Silver nitrate (AgNO₃)

  • Silica gel (70-230 mesh)

  • Empty SPE cartridge (e.g., 1 mL) with frits

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

Procedure:

  • Preparation of AgNO₃-Silica: In a foil-covered flask (to protect from light), dissolve 0.2 g of AgNO₃ in 1 mL of deionized water. Add this solution dropwise to 2 g of silica gel. Shake the slurry until homogenous. Dry the impregnated silica in an oven at 80-100°C for 1-2 hours. Store the dried AgNO₃-silica protected from light.[6]

  • SPE Cartridge Packing: Pack an empty 1 mL SPE cartridge with ~500 mg of the prepared AgNO₃-silica. Place frits at the bottom and top of the packing material.

  • Cartridge Conditioning: Wash the cartridge with 3 mL of hexane.

  • Sample Loading: Dissolve the dried Hydrocarbon Fraction in ~200 µL of hexane and load it onto the conditioned cartridge.

  • Elution of Alkanes (Fraction A): Elute the cartridge with 4 mL of hexane. This will elute the saturated alkanes, which have no affinity for the silver ions. Collect this fraction and label it 'Alkanes'.

  • Elution of Alkenes (Fraction B): Elute the cartridge with 4 mL of a 95:5 (v/v) hexane:diethyl ether mixture. The small amount of polar diethyl ether is sufficient to disrupt the silver-alkene complex and elute the monoenes, including (8Z)-heptadec-8-ene. Collect this fraction and label it 'Alkenes'. This fraction is now highly enriched in your target compound.

  • Concentration: Evaporate the solvent from the 'Alkenes' fraction under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 50 µL) of hexane for GC-MS analysis.

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying the isolated compound.

Physicochemical Data for (8Z)-heptadec-8-ene:

Property Value Source
Molecular Formula C₁₇H₃₄ [7]
Molecular Weight 238.5 g/mol [7]
Boiling Point ~305 °C @ 760 mmHg [8]

| Kovats Index (Std. non-polar) | ~1676-1680 |[9] |

Instrumentation and Typical Parameters:

  • GC System: Agilent 7890A or equivalent

  • MS System: Agilent 5975C or equivalent

  • Column: DB-1ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) - a non-polar column is essential.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 300°C.

  • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min. (This program should be optimized based on your specific instrument and the full profile of co-eluting compounds).

  • MS Transfer Line: 320°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Mass Range: Scan from m/z 40 to 550.

Data Interpretation:

  • Identification: The mass spectrum of (8Z)-heptadec-8-ene will show a molecular ion (M⁺) peak at m/z 238. Characteristic fragment ions for long-chain alkenes (CnH2n) will be observed at intervals of 14 amu (corresponding to CH₂ groups), with prominent clusters at m/z 41, 55, 69, etc.

  • Quantification: Quantification can be achieved by creating a calibration curve using a synthetic standard of (8Z)-heptadec-8-ene. An internal standard (e.g., n-eicosane, C20) should be added to all samples and standards before injection to correct for variations in injection volume.

Trustworthiness & Self-Validation

To ensure the integrity of the results, the following validation steps are recommended:

  • Procedural Blanks: Run a solvent-only blank through the entire extraction and purification process to check for contamination from solvents, glassware, or the environment.

  • Spike and Recovery: Spike a blank sample matrix with a known quantity of a (8Z)-heptadec-8-ene standard before extraction to determine the recovery efficiency of the entire method.

  • Confirmation of Fractions: Before proceeding to the next step, it is advisable to analyze a small aliquot of each fraction (e.g., from the silica gel and argentation columns) by GC-MS to confirm that the separation was successful.

References

  • Iwai, Y., Ikeya, K., & Suefuji, M. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Journal of Visualized Experiments. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5352243, (Z)-8-heptadecene. Retrieved from [Link].

  • Supporting Information, Royal Society of Chemistry. (n.d.). Preparation of silver nitrate impregnated silica gel. Available at: [Link]

  • The Good Scents Company. (n.d.). (Z)-8-heptadecene. Retrieved from [Link]

  • Carlson, D. A., & Bernier, U. R. (2000). Gas Chromatography/Mass Spectrometry Analysis of the Cuticular Hydrocarbons from Parasitic Wasps of the Genus Muscidifurax. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5364555, 8-Heptadecene. Retrieved from [Link].

  • Fox, J. M., et al. (2008). Supporting Information for "A Practical Synthesis of Strained Bicyclo[1.1.1]pentylamines". Journal of the American Chemical Society. Available at: [Link] (Note: The linked Reddit post references this publication for the protocol).

  • Nikolova-Damyanova, B. (2019). Preparative Silver Ion Chromatography on Home-Made TLC plates. AOCS. Retrieved from [Link]

  • Rajpurohit, S., et al. (2020). Post‐eclosion temperature effects on insect cuticular hydrocarbon profiles. Ecology and Evolution. Available at: [Link]

  • Scent.vn. (n.d.). 8-Heptadecene CAS# 16369-12-3: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 8-Heptadecene (CAS 2579-04-6). Retrieved from [Link]

  • Brand, P., et al. (2022). Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. Insects. Available at: [Link]

  • JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. Journal of Visualized Experiments. Retrieved from [Link]

  • Crider, Q. E., et al. (1962). Separation of lipids by Silica Gel G column chromatography. Journal of Lipid Research. Available at: [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2019). Silica Gel Cleanup of Extractable Petroleum Hydrocarbons. Retrieved from [Link]

  • GlobalSpec. (n.d.). 11: Silver Nitrate Impregnation. Retrieved from [Link]

  • TPH Risk Evaluation at Petroleum-Contaminated Sites. (n.d.). A.3 Silica Gel Cleanup (SGC). Retrieved from [Link]

  • Morita, M., et al. (1982). Silver nitrate impregnation of preparative silica gel columns for liquid chromatography. Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]

  • Veeprho. (2024). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Al-Busaidi, M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances. Available at: [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Available at: [Link] (Note: The linked document is a direct PDF of the original paper).

Sources

Application Note: Synthesis and Characterization of (8Z)-Heptadec-8-ene Derivatives for Semiochemical Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

(8Z)-Heptadec-8-ene and its functionalized derivatives—such as (2S,8Z)-2-butyroxy-8-heptadecene and (Z)-8-heptadecenyl formate—are critical semiochemicals mediating inter- and intra-specific communication across diverse taxa. These long-chain alkenes function as potent sex pheromones in agricultural pests like the chrysanthemum gall midge (Rhopalomyia longicauda) and act as alarm or protective secretions in astigmatid mites (Sancassania sp.) . In marine chemical ecology, (Z)-8-heptadecene is enzymatically released by green algae (Bryopsis maxima) upon mechanical wounding .

Synthesizing these molecules with high stereochemical purity (>98% Z-isomer) is paramount, as insect olfactory receptors (ORs) are exquisitely sensitive to geometric isomerism; even trace amounts of the E-isomer can antagonize behavioral responses. This application note details robust, scalable synthetic protocols to access (8Z)-heptadec-8-ene derivatives, emphasizing causality in reaction design, stereocontrol, and purification.

Mechanistic Overview & Synthetic Strategy

To achieve the requisite Z-stereochemistry, two primary synthetic strategies are typically evaluated:

  • Alkyne Semi-Reduction (The Lindlar Route): This is the most reliable method for generating internal Z-alkenes. It involves the alkylation of a terminal alkyne (e.g., 1-decyne) with an alkyl halide (e.g., 1-bromoheptane) via a lithium acetylide intermediate, yielding heptadec-8-yne. Subsequent catalytic hydrogenation using a Lindlar catalyst (Pd/CaCO 3​ poisoned with lead and quinoline) stereoselectively reduces the alkyne to the Z-alkene. Causality: The poisoning of the catalyst is the causal factor preventing over-reduction to the alkane and suppressing E-isomer formation via thermodynamic isomerization.

  • Salt-Free Wittig Olefination: An alternative route utilizes the reaction between an alkyltriphenylphosphonium ylide and an aldehyde under "salt-free" conditions (using a base like NaHMDS in THF/HMPA). Causality: The absence of lithium salts favors the formation of the erythro-betaine intermediate, which decomposes to yield predominantly the Z-alkene. However, this route typically yields an 85:15 to 95:5 Z:E ratio, necessitating rigorous chromatographic separation.

For semiochemical applications where isomeric purity is non-negotiable, the Alkyne Semi-Reduction route is preferred and forms the basis of the protocols detailed below.

Synthetic Workflow Diagram

SyntheticWorkflow Sub1 Terminal Alkyne (1-Decyne) Lithiation Deprotonation (n-BuLi, THF, -78°C) Sub1->Lithiation Sub2 Alkyl Halide (1-Bromoheptane) Alkylation Alkylation (HMPA/DMPU reflux) Sub2->Alkylation Lithiation->Alkylation Alkyne Internal Alkyne (Heptadec-8-yne) Alkylation->Alkyne Lindlar Stereoselective Reduction (H2, Lindlar Cat., Quinoline) Alkyne->Lindlar syn-Addition of H2 Product (8Z)-heptadec-8-ene (>98% Z-isomer) Lindlar->Product

Caption: Synthetic workflow for (8Z)-heptadec-8-ene via alkyne alkylation and Lindlar semi-reduction.

Olfactory Signaling Pathway of (8Z)-Heptadec-8-ene

Understanding the biological target dictates the purity requirements of the synthesis. In insects, volatile (8Z)-heptadec-8-ene enters the sensillum lymph of the antennae. Because the molecule is highly hydrophobic, it must bind to a Pheromone-Binding Protein (PBP). The PBP transports the pheromone through the aqueous lymph to the dendritic membrane of the Olfactory Receptor Neuron (ORN), where it activates a specific Olfactory Receptor (OR) complex. This triggers an ion influx, membrane depolarization, and ultimately a behavioral response.

Olfactory Signaling Cascade Diagram

OlfactoryPathway Pheromone (8Z)-heptadec-8-ene (Hydrophobic Volatile) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Sensillum Pore Entry OR Olfactory Receptor (ORx / Orco Complex) PBP->OR Aqueous Transport IonChannel Cation Channel Opening (Ca2+ / Na+ Influx) OR->IonChannel Conformational Change Depolarization Membrane Depolarization (Action Potential Generation) IonChannel->Depolarization CNS Antennal Lobe (Glomerular Processing) Depolarization->CNS Axonal Transmission Behavior Behavioral Response (Mating / Aggregation) CNS->Behavior

Caption: Generalized insect olfactory signaling pathway activated by (8Z)-heptadec-8-ene.

Quantitative Data: Comparison of Synthetic Routes

The table below summarizes the yield and stereochemical purity of different synthetic methodologies for long-chain Z-alkenes, validating the choice of the Lindlar reduction for semiochemical applications.

Synthetic MethodologyCatalyst / ReagentsOverall Yield (%)Z:E RatioKey Advantage / Disadvantage
Alkyne Semi-Reduction Lindlar (Pd/CaCO 3​ , Pb), Quinoline78 - 85%> 98:2Exceptional stereocontrol; requires toxic Pb
Alkyne Semi-Reduction P2-Ni (Nickel Boride), Ethylenediamine70 - 80%95:5Pb-free alternative; slightly lower Z-selectivity
Salt-Free Wittig Ph 3​ P=CH-R, NaHMDS, THF/HMPA65 - 75%85:15 to 92:8Shorter route; requires rigorous AgNO 3​ chromatography
Cross-Metathesis Z-Selective Ru-Catalysts (e.g., Hoveyda-Grubbs)50 - 65%90:10Atom economical; high catalyst cost, moderate Z-selectivity

Experimental Protocols

Protocol A: Synthesis of Heptadec-8-yne (Alkylation)

Objective: Form the internal alkyne carbon skeleton via C-C bond formation. Causality Note: n-Butyllithium (n-BuLi) is used to quantitatively deprotonate the terminal alkyne. DMPU (N,N'-dimethylpropyleneurea) is added as a safer, non-carcinogenic alternative to HMPA to solvate the lithium cation. This disrupts the tight ion pair, thereby increasing the nucleophilicity of the acetylide anion and drastically accelerating the S N​ 2 substitution on the primary alkyl bromide.

Materials:

  • 1-Decyne (1.0 eq, 10 mmol)

  • 1-Bromoheptane (1.1 eq, 11 mmol)

  • n-BuLi (2.5 M in hexanes, 1.05 eq, 10.5 mmol)

  • Anhydrous THF (30 mL)

  • Anhydrous DMPU (5 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Lithiation: Dissolve 1-decyne in anhydrous THF (30 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi dropwise via syringe over 15 minutes. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to -78 °C. Add anhydrous DMPU (5 mL), followed by the dropwise addition of 1-bromoheptane.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Quenching & Extraction: Cool the reaction to room temperature and quench carefully with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with Hexanes (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) to remove DMPU, then with brine (20 mL). Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate in vacuo and purify the crude oil via silica gel flash chromatography (100% Hexanes) to yield heptadec-8-yne as a colorless oil.

Protocol B: Stereoselective Reduction to (8Z)-Heptadec-8-ene

Objective: Reduce the internal alkyne to the Z-alkene with >98% stereochemical purity. Causality Note: The Lindlar catalyst (5% Pd on CaCO 3​ , poisoned with lead acetate) facilitates the syn-addition of hydrogen gas across the triple bond. Quinoline is added as a secondary poison to occupy highly active, unselective catalytic sites. This completely halts the reduction at the alkene stage and prevents Z-to-E isomerization, which would otherwise occur if the alkene re-adsorbed onto an active palladium surface.

Materials:

  • Heptadec-8-yne (1.0 eq, 5 mmol)

  • Lindlar Catalyst (5% Pd/CaCO 3​ , Pb poisoned) (10 wt%, 0.5 g)

  • Synthetic grade Quinoline (0.2 eq, 1 mmol)

  • Hexanes or Ethyl Acetate (20 mL)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve heptadec-8-yne in Hexanes (20 mL).

  • Catalyst Addition: Add the Lindlar catalyst and quinoline to the solution.

  • Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and briefly evacuate the flask, then backfill with Argon (repeat 3 times).

  • Hydrogenation: Replace the Argon line with a balloon filled with H 2​ gas. Evacuate the flask briefly and backfill with H 2​ (repeat 3 times). Leave the H 2​ balloon attached and open to the flask.

  • Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress strictly via GC-MS or 1 H-NMR. The reaction typically completes in 2-4 hours. Critical: Do not over-react, as prolonged exposure to H 2​ even with poisoned catalysts can lead to trace alkane formation or isomerization.

  • Filtration: Once the alkyne is consumed, immediately purge the flask with Argon. Filter the reaction mixture through a short pad of Celite to remove the catalyst, washing the pad with excess Hexanes.

  • Washing: Wash the filtrate with 1M HCl (2 x 10 mL) to remove quinoline, followed by saturated NaHCO 3​ (10 mL) and brine (10 mL). Dry over Na 2​ SO 4​ .

  • Final Purification: Concentrate in vacuo. If trace E-isomer is detected (<2%), perform chromatography on 10% Silver Nitrate-impregnated silica gel (AgNO 3​ /SiO 2​ ) using Hexanes as the eluent. The Z-isomer complexes more strongly with Ag + and elutes slower than the E-isomer, allowing for perfect isomeric separation.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized semiochemical, the protocol must be self-validating. Relying solely on standard GC is insufficient for geometric isomers.

  • Isomeric Purity Check via Derivatization: Derivatize a small aliquot of the product with Dimethyl Disulfide (DMDS) and analyze via GC-MS. The DMDS adducts of Z and E isomers exhibit distinct retention times and fragmentation patterns, allowing for precise quantification of the Z:E ratio .

  • NMR Confirmation: In 1 H-NMR (CDCl 3​ ), the vinylic protons of the Z-isomer appear as a distinct multiplet at ~5.35 ppm. More importantly, the allylic carbons in 13 C-NMR resonate at ~27.2 ppm for the Z-isomer, which is highly distinct from the ~32.6 ppm shift characteristic of the E-isomer due to the steric γ -gauche effect.

References

  • Shimizu, N., et al. "Identification and Synthesis of (Z,Z)-8,11-Heptadecadienyl Formate and (Z)-8-Heptadecenyl Formate: Unsaturated Aliphatic Formates Found in the Unidentified Astigmatid Mite, Sancassania sp. Sasagawa (Acari: Acaridae)." Molecules, 2016, 21(5), 620. URL:[Link]

  • Deng, J. Y., et al. "(2S,8Z)-2-butyroxy-8-heptadecene: major component of the sex pheromone of chrysanthemum gall midge, Rhopalomyia longicauda." Journal of Chemical Ecology, 2009, 35(7):812-9. URL:[Link]

  • Akakabe, Y., et al. "Induction of (Z)-8-heptadecene in marine green alga Bryopsis maxima by mechanical wounding." Phytochemistry, 2011, 72(10):1158-1161. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5352243, (Z)-8-heptadecene." PubChem, 2021. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Improving Z/E Stereochemical Purity in (8Z)-Heptadec-8-ene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (8Z)-heptadec-8-ene, a key intermediate in the production of various chemical products, including insect pheromones like Muscalure.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical purity of their synthesis, a critical factor for biological activity.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (8Z)-heptadec-8-ene, with a focus on improving the Z:E isomer ratio.

Issue 1: Low Z:E Ratio in My Wittig Reaction Product

Question: My Wittig reaction using an unstabilized ylide is yielding a low Z:E ratio, or in some cases, predominantly the E-isomer. What are the potential causes, and how can I enhance the Z-selectivity?

Answer: Achieving high Z-selectivity with unstabilized ylides in the Wittig reaction is a common challenge. The formation of the thermodynamically more stable E-alkene can be favored under certain conditions. Here are the primary factors to consider and the corresponding solutions:

  • Presence of Lithium Salts: The use of organolithium bases (e.g., n-BuLi) to deprotonate the phosphonium salt generates lithium halides as a byproduct. These salts can influence the reaction pathway, leading to the formation of the more stable E-isomer.[4]

    • Solution: Employ "salt-free" conditions by using alternative bases such as sodium amide (NaNH₂), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS).[4] These bases do not introduce lithium cations, thus favoring the kinetic Z-product.

  • Solvent Choice: The polarity of the solvent plays a crucial role in the stereochemical outcome.

    • Solution: Utilize aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether. These solvents generally promote the formation of the Z-alkene.[4]

  • Temperature Control: Higher reaction temperatures can provide the necessary energy to overcome the kinetic barrier for the formation of the thermodynamic E-product.

    • Solution: It is critical to maintain a low reaction temperature, typically -78 °C, during the addition of the aldehyde to the ylide solution.[4] This ensures the reaction follows the kinetically controlled pathway that yields the Z-alkene.

Experimental Protocol: Z-Selective Wittig Reaction (Salt-Free)

This protocol is designed to maximize the formation of the (Z)-alkene using an unstabilized ylide.[4]

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF at 0 °C. To this stirred suspension, add a salt-free base such as KHMDS (1.05 eq.) portion-wise. Allow the reaction to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the resulting deep red or orange ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.

  • Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkene.

Issue 2: Incomplete Alkyne Hydrogenation or Over-reduction to Alkane

Question: I am attempting a semi-hydrogenation of an alkyne precursor to obtain (8Z)-heptadec-8-ene, but I'm observing either incomplete reaction or the formation of heptadecane. How can I control this reaction to selectively produce the Z-alkene?

Answer: The partial hydrogenation of an alkyne is an excellent method for the stereoselective synthesis of Z-alkenes.[5][6] However, achieving high selectivity requires careful control of the catalyst and reaction conditions.

  • Catalyst Choice and "Poisoning": Standard hydrogenation catalysts like palladium on carbon (Pd/C) are too active and will readily reduce the alkyne completely to the alkane.[7]

    • Solution: Employ a "poisoned" or deactivated catalyst. The most common choice is Lindlar's catalyst , which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a lead salt (e.g., lead(II) acetate) and quinoline.[5][6][7] The lead and quinoline "poison" the catalyst, reducing its activity just enough to prevent the hydrogenation of the initially formed Z-alkene.[5][6] An effective alternative is the P-2 nickel catalyst (nickel boride), which also demonstrates high selectivity for Z-alkene formation.[5][8][9]

  • Reaction Conditions:

    • Solution: Conduct the hydrogenation at room temperature and atmospheric pressure of hydrogen gas (an H₂ balloon is sufficient).[5] Monitor the reaction progress carefully by thin-layer chromatography (TLC) or gas chromatography (GC) to stop the reaction once the alkyne has been consumed, preventing over-reduction.

Experimental Protocol: Alkyne Semi-hydrogenation using Lindlar's Catalyst

  • Reaction Setup: In a round-bottom flask, dissolve the alkyne (1.0 eq.) in a suitable solvent such as ethanol, ethyl acetate, or hexanes.[5] Add Lindlar's catalyst (5-10% by weight of the alkyne).

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude (Z)-alkene, which can be further purified if necessary.

Issue 3: Difficulty Separating Z and E Isomers

Question: My synthesis has produced a mixture of Z and E isomers of heptadec-8-ene, and I am struggling to separate them. What purification techniques are most effective?

Answer: The separation of Z and E isomers of long-chain alkenes can be challenging due to their similar physical properties.

  • Argentation Chromatography: This is a powerful and widely used technique for separating unsaturated compounds.[10] It relies on the reversible interaction between silver ions (Ag⁺) and the π-electrons of the double bond.

    • Mechanism: The less sterically hindered E-isomer typically interacts more strongly with the silver ions, leading to a longer retention time on the stationary phase.[10]

    • Procedure: A silica gel stationary phase is impregnated with silver nitrate (AgNO₃). The Z/E mixture is then eluted with a non-polar solvent system (e.g., hexane/toluene). The Z-isomer will elute first, followed by the E-isomer.[10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be effective.

    • Columns: C18 columns are commonly used. The separation is based on subtle differences in the shape and hydrophobicity of the isomers.[10]

Troubleshooting Workflow for Poor Stereoselectivity

troubleshooting_workflow start Low Z/E Ratio Observed reaction_type Identify Synthetic Route start->reaction_type wittig Wittig Reaction reaction_type->wittig Wittig hydrogenation Alkyne Hydrogenation reaction_type->hydrogenation Hydrogenation check_wittig_base Check Base Used (e.g., n-BuLi?) wittig->check_wittig_base check_catalyst Check Catalyst (e.g., Pd/C?) hydrogenation->check_catalyst use_salt_free Solution: Use Salt-Free Base (e.g., KHMDS, NaHMDS) check_wittig_base->use_salt_free Yes check_wittig_temp Check Reaction Temp (> -78°C?) check_wittig_base->check_wittig_temp No end High Z-Purity Product use_salt_free->end lower_temp Solution: Maintain Low Temp (e.g., -78°C) check_wittig_temp->lower_temp Yes check_wittig_temp->end No lower_temp->end use_poisoned_catalyst Solution: Use Lindlar's or P-2 Ni Catalyst check_catalyst->use_poisoned_catalyst Yes check_reaction_time Check Reaction Time (Over-reduction?) check_catalyst->check_reaction_time No use_poisoned_catalyst->end monitor_reaction Solution: Monitor by TLC/GC and Stop at Completion check_reaction_time->monitor_reaction Yes check_reaction_time->end No monitor_reaction->end

Caption: Troubleshooting workflow for low Z-selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing (8Z)-heptadec-8-ene with high stereochemical purity?

A1: While several methods exist, the semi-hydrogenation of heptadec-8-yne is often the most reliable for achieving high Z-purity.[2][11] This approach directly establishes the Z-double bond with high stereoselectivity, provided the correct catalyst is used. The Wittig reaction can also be highly Z-selective, but it is more sensitive to reaction conditions, particularly the choice of base and solvent.[4]

Q2: How can I accurately determine the Z:E ratio of my product mixture?

A2: The most common and reliable method for determining the Z:E ratio is through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[12][13] The vinylic protons of the Z and E isomers will have distinct chemical shifts and, more importantly, different coupling constants (J-values).[12] For a 1,2-disubstituted alkene, the coupling constant for the trans (E) protons is typically larger (around 12-18 Hz) than for the cis (Z) protons (around 6-12 Hz).[12] The ratio of the integrals of these distinct signals directly corresponds to the isomeric ratio.[12] Gas Chromatography (GC) with a suitable capillary column can also be used to separate and quantify the isomers.

Q3: Are there any alternatives to the Wittig reaction and alkyne hydrogenation for Z-alkene synthesis?

A3: Yes, other modern synthetic methods can provide high Z-selectivity.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: While typically E-selective, modifications using specific phosphonate reagents, such as the Still-Gennari modification, can provide excellent Z-selectivity.[14][15][16] These reagents often contain electron-withdrawing groups on the phosphonate ester.[15]

  • Olefin Metathesis: The development of Z-selective ruthenium-based metathesis catalysts offers another powerful route.[17]

Q4: Can the E-isomer be converted to the Z-isomer?

A4: Yes, Z to E (and vice versa) isomerization is possible, though it may not be the most efficient approach if high Z-purity is the initial goal. Isomerization can be achieved through various methods, including photochemical isomerization or catalysis with certain transition metal complexes or radical initiators. However, these methods often lead to an equilibrium mixture of both isomers, requiring subsequent purification.

General Synthetic Strategy for High Z-Purity (8Z)-Heptadec-8-ene

synthetic_strategy start Starting Materials (e.g., Acetylene, Alkyl Halides) alkyne_synthesis Synthesis of Heptadec-8-yne start->alkyne_synthesis purify_alkyne Purification of Alkyne alkyne_synthesis->purify_alkyne semi_hydrogenation Semi-hydrogenation purify_alkyne->semi_hydrogenation lindlar H₂, Lindlar's Catalyst semi_hydrogenation->lindlar Option 1 p2_ni H₂, P-2 Ni Catalyst semi_hydrogenation->p2_ni Option 2 product (8Z)-Heptadec-8-ene (High Z-Purity) lindlar->product p2_ni->product analysis Purity Analysis (¹H NMR, GC) product->analysis

Caption: Recommended synthetic pathway for (8Z)-heptadec-8-ene.

References

  • Vertex AI Search. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
  • Shani, A. (1979). An efficient synthesis of muscalure from jojoba oil or oleyl alcohol. Journal of Chemical Ecology, 5(4), 557-564.
  • Ho, T. L., & Wong, C. M. (1974). A Synthesis of Muscalure, the Housefly Sex Attractant. Canadian Journal of Chemistry, 52(10), 1923-1924.
  • AERU, University of Hertfordshire. (n.d.). Muscalure.
  • Wikipedia. (2024, February 25). Semi-hydrogenation of alkynes.
  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Journal of the Chemical Society, Chemical Communications, (15), 553.
  • Homework.Study.com. (n.d.). How would you synthesize muscalure starting from acetylene and any alkyl halides needed?
  • Royal Society of Chemistry. (n.d.). “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins.
  • BenchChem. (n.d.). Purification techniques for separating Z and E isomers of tricos-7-ene.
  • BenchChem. (n.d.). A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Stereoselectivity of the Wittig Reaction for Pheromone Synthesis.
  • Gryko, D., & Wasowska, A. (2018). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 23(10), 2491.
  • Wikipedia. (2024, March 11). Horner–Wadsworth–Emmons reaction.
  • Reddit. (2020, December 4). Using HNMR to find E/Z ratio of Alkenes Formed. r/OrganicChemistry.
  • ACS Publications. (2020, January 16). Cobalt-Catalyzed Z to E Isomerization of Alkenes: An Approach to (E)-β-Substituted Styrenes. Organic Letters.
  • Keitz, B. K., & Grubbs, R. H. (2012). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organometallics, 31(21), 7474-7477.
  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst.

Sources

Troubleshooting GC-MS co-elution of (8Z)-heptadec-8-ene with other alkenes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with a classic analytical challenge: the co-elution of long-chain alkenes in Gas Chromatography-Mass Spectrometry (GC-MS).

When analyzing complex biological or petrochemical mixtures, (8Z)-heptadec-8-ene often co-elutes with other C17 alkenes, such as its geometric isomer (8E)-heptadec-8-ene, or positional isomers like 7-heptadecene. Because these molecules share nearly identical boiling points and dispersive properties, standard non-polar GC columns fail to resolve them. Furthermore, under standard 70 eV Electron Ionization (EI), double bonds migrate rapidly prior to fragmentation, rendering the native mass spectra indistinguishable.

This guide provides field-proven, self-validating workflows to definitively troubleshoot and resolve these co-elutions.

Workflow Visualization

G N1 Co-eluting C17 Alkenes (Base Peak m/z 55, M+ 238) N2 Identify Isomer Type N1->N2 N3 Positional Isomers (e.g., 7- vs 8-heptadecene) N2->N3 Double bond location N4 Geometric Isomers (Z vs E configuration) N2->N4 Stereochemistry N5 DMDS Derivatization (Covalent Iodine Catalysis) N3->N5 N6 Change Stationary Phase (PEG / Ionic Liquid) N4->N6 N7 GC-EI-MS Analysis Cleavage yields m/z 159 & 173 N5->N7 N8 Baseline Resolution Separation via π-π interactions N6->N8

Workflow for resolving alkene co-elution via derivatization and stationary phase optimization.

Troubleshooting Guide & FAQs

FAQ 1: How do I definitively separate and identify positional isomers (e.g., 7-heptadecene vs. 8-heptadecene)?

The Causality: To locate a double bond, you must prevent it from migrating during ionization. Derivatization with Dimethyl Disulfide (DMDS) achieves this by covalently locking the double bond into a vicinal bis(methylthio) ether[1]. Under EI-MS, the bond between the two sulfur-bearing carbons becomes highly labile and cleaves predictably. This yields two intense, diagnostic fragment ions representing the two halves of the original alkene.

The Math (Expert Insight): You can predict the diagnostic fragments for any mono-alkene using the formula m/z=14n+61 , where n is the number of carbons in the alkyl chain attached to the derivatized carbon. For 8-heptadecene, the double bond is at C8. The two flanking alkyl chains are C7​H15​ ( n=7 ) and C8​H17​ ( n=8 ). Applying the formula yields 14(7)+61=159 and 14(8)+61=173 .

(Note: Because a C17 chain is 17 carbons long, numbering from the opposite end means 9-heptadecene is structurally identical to 8-heptadecene. It is the most central double bond possible in this chain).

Table 1: Diagnostic DMDS Fragments for C17 Alkene Positional Isomers
Alkene IsomerDouble Bond PositionAlkyl Chain 1 ( n )Alkyl Chain 2 ( n )Fragment A (m/z)Fragment B (m/z)
1-heptadecene Δ1 01561271
6-heptadecene Δ6 510131201
7-heptadecene Δ7 69145187
8-heptadecene Δ8 7 8 159 173
Protocol: DMDS Derivatization (Self-Validating System)
  • Reagent Preparation: Dissolve your alkene mixture in high-purity hexane to a concentration of ~1 mg/mL.

  • Catalytic Addition: To 100 µL of the sample, add 100 µL of Dimethyl Disulfide (DMDS) and 10 µL of an iodine catalyst solution (60 mg/mL in diethyl ether). Causality: Iodine acts as an electrophilic catalyst, facilitating the anti-addition of methylthio groups across the π bond.

  • Incubation: Seal the autosampler vial tightly and heat at 40°C for 2 hours.

  • Quenching & Self-Validation: Add 1 mL of aqueous sodium thiosulfate (5% w/v) and vortex vigorously.

    • Self-Validation Check: The organic layer must transition from a faint pink/brown to completely colorless. This visual cue confirms the stoichiometric reduction of I2​ to I− , ensuring the catalyst is neutralized and will not degrade your GC column.

  • Extraction: Extract the upper hexane layer, dry it over anhydrous sodium sulfate, and inject 1 µL into the GC-MS.

  • Data Validation: The sum of Fragment A + Fragment B will always equal the molecular weight of the derivatized adduct (for C17 alkenes, 159+173=332 ). If the sum deviates, you are observing a different chain length.

FAQ 2: How do I resolve geometric isomers like (8Z)-heptadec-8-ene and (8E)-heptadec-8-ene without derivatization?

The Causality: Standard non-polar columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane) separate primarily by dispersive forces (boiling point)[2]. Because the Z (cis) and E (trans) isomers of heptadecene have nearly identical boiling points, they co-elute. To resolve them, you must change the stationary phase chemistry to exploit their subtle geometric differences. Highly polar columns (like Polyethylene Glycol/PEG) or Ionic Liquid columns separate analytes based on dipole-dipole and π−π interactions[3]. The linear E isomer packs more efficiently against the stationary phase than the sterically hindered, "bent" Z isomer, causing the E isomer to experience stronger π−π interactions and elute later.

Protocol: Stationary Phase Optimization
  • Column Selection: Replace the non-polar column with a high-polarity PEG column (e.g., DB-WAXetr, 60 m x 0.25 mm, 0.25 µm) or an extreme-polarity ionic liquid column (e.g., SLB-IL111).

  • Method Parameters:

    • Injector: 250°C, Split ratio 10:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: Start at 60°C (hold 2 min). Ramp at a shallow rate of 2°C/min to 200°C (hold 10 min).

    • Causality: A shallow temperature ramp maximizes the residence time of the analytes in the stationary phase. This amplifies the minute thermodynamic differences ( ΔG ) in partitioning between the Z and E geometries, pulling the peaks apart.

  • System Validation:

    • Self-Validation Check: Before running your samples, inject a known geometric isomer standard (e.g., a mixture of oleic (cis) and elaidic (trans) acid methyl esters). Calculate the resolution ( Rs​ ). If Rs​≥1.5 (baseline resolution), your system's π−π selectivity is validated and ready for the unknown C17 alkenes.

References
  • Title: Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Optimizing solvent extraction yields for (8Z)-heptadec-8-ene from lipid profiles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Lipidomics and Hydrocarbon Extraction . This guide is engineered for researchers and drug development professionals tasked with isolating (8Z)-heptadec-8-ene—a highly hydrophobic, long-chain alkene found in marine algae, cyanobacteria, and engineered bacterial outer membrane vesicles[1],[2].

Because (8Z)-heptadec-8-ene lacks polar functional groups, extracting it from complex biological matrices requires distinct strategies compared to bulk phospholipid or triglyceride recovery. Below, you will find our causality-driven troubleshooting guides, self-validating protocols, and quantitative benchmarks to optimize your solvent extraction yields.

I. Core Extraction & Isolation Workflow

To achieve high-purity (8Z)-heptadec-8-ene, extraction must be approached as a two-phase system: total lipid disruption followed by polarity-driven fractionation.

Workflow Step1 1. Biomass Preparation (Lyophilization & Disruption) Step2 2. Primary Solvent Extraction (Folch: CHCl3/MeOH 2:1) Step1->Step2 Step3 3. Phase Partitioning (Addition of 0.9% NaCl) Step2->Step3 Step4 4. Organic Phase Recovery (Bottom Chloroform Layer) Step3->Step4 Step5 5. Silica SPE Fractionation (Hexane Elution) Step4->Step5 Step6 6. Pure (8Z)-heptadec-8-ene Step5->Step6

Workflow for extracting and isolating (8Z)-heptadec-8-ene from lipid matrices.

II. Troubleshooting & FAQs

Q1: Why is my overall recovery of (8Z)-heptadec-8-ene lower than expected when extracting wet biomass with pure hexane? The Causality: Pure hexane has a polarity index of 0.1, making it thermodynamically ideal for dissolving non-polar alkenes. However, in raw biological matrices, (8Z)-heptadec-8-ene is often trapped within complex, polar phospholipid bilayers or bound to hydrophobic protein pockets. High water content in wet biomass creates a hydration shell that physically repels non-polar solvents, preventing them from penetrating the cells and accessing the target alkene[3]. The Solution: You must first use a biphasic, amphiphilic solvent system (like Chloroform/Methanol) to denature proteins, disrupt the polar lipid membranes, and bypass the hydration shell.

Q2: How do I separate (8Z)-heptadec-8-ene from the bulk triglycerides and phospholipids after a total lipid extraction? The Causality: The lower organic phase of a Folch extract contains the entire lipidome. Because (8Z)-heptadec-8-ene is a pure hydrocarbon lacking polar heads or ester linkages, it does not participate in hydrogen bonding or strong dipole interactions. When applied to a normal-phase silica matrix, the polar lipids (phospholipids, sphingolipids) will irreversibly bind to the stationary phase, while the alkene will elute immediately in the dead volume of a non-polar mobile phase. The Solution: Implement a Solid-Phase Extraction (SPE) step using pure n-hexane as the eluent.

Q3: My GC-MS analysis shows a mixture of (8Z) and (8E) isomers, alongside aldehydes. How do I prevent degradation during extraction? The Causality: The cis (Z) double bond at the C8 position is thermodynamically less stable than the trans (E) isomer. During solvent evaporation, exposure to ambient light (photo-oxidation) or heat triggers radical-mediated isomerization and oxidative cleavage of the alkene into shorter-chain aldehydes and ketones[2]. The Solution: Perform all extractions in amber glassware, maintain temperatures below 40°C, and evaporate solvents exclusively under a gentle stream of ultra-pure Nitrogen (N2).

Degradation A (8Z)-heptadec-8-ene (Target) B Environmental Stress (Light, Heat, O2) A->B C (8E)-heptadec-8-ene (Trans Isomer) B->C Isomerization D Aldehydes / Ketones (Oxidative Cleavage) B->D Oxidation

Degradation pathways of (8Z)-heptadec-8-ene via environmental stress factors.

III. Quantitative Data: Solvent Efficiency Comparison

To optimize your workflow, reference the following empirical benchmarks for solvent performance. Note that while non-polar solvents yield higher purity, their absolute recovery efficiency is severely bottlenecked by matrix conditions[3],[4].

Solvent SystemPolarity IndexMatrix ConditionTotal Lipid Yield (%)Alkene Recovery Efficiency (%)Extract Purity (Alkene vs Bulk Lipids)
Pure n-Hexane 0.1Wet Biomass< 10%< 15%High
Pure n-Hexane 0.1Lyophilized (Dry)~ 20-30%~ 60-70%High
Folch (CHCl3:MeOH 2:1) 4.1 / 5.1Wet or Dry> 95%> 95%Low (Requires SPE)
Ethanol:Hexane (1:1) 5.2 / 0.1Wet Biomass~ 70-80%~ 85%Moderate

IV. Standardized Experimental Protocols

The following methodologies are designed as self-validating systems to ensure maximum recovery and structural integrity of (8Z)-heptadec-8-ene.

Protocol A: Modified Folch Extraction for Total Lipids

This step ensures complete liberation of the alkene from the biological matrix.

  • Biomass Preparation: Lyophilize the biological sample (e.g., Amphiroa rigida or engineered E. coli outer membrane vesicles) to minimize water content, which acts as a barrier to solvent penetration[1],[3].

  • Homogenization: Weigh 1.00 g of dried biomass and transfer it to a glass centrifuge tube. Add 20 mL of a Chloroform/Methanol (2:1 v/v) mixture to achieve the critical 1:20 sample-to-solvent ratio required for high yields[3].

  • Extraction: Mechanically agitate the mixture for 20 minutes at 400 rpm at room temperature.

  • Phase Separation (Self-Validating Step): Add 4 mL of a 0.9% NaCl aqueous solution. Causality note: The salt increases the ionic strength of the aqueous phase, preventing the formation of stable emulsions and forcing a sharp partition between the upper aqueous/methanol layer and the lower chloroform layer[1]. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Recovery: Using a glass Pasteur pipette, carefully extract the lower organic (chloroform) phase containing the total lipids and alkenes.

  • Concentration: Evaporate the solvent under a gentle stream of ultra-pure Nitrogen (N2) to prevent oxidative cleavage of the double bond.

Protocol B: Silica Gel Solid-Phase Extraction (SPE) Fractionation

This step isolates the target alkene from the crude lipid extract.

  • Column Conditioning: Mount a 1 g Normal-Phase Silica Gel SPE cartridge on a vacuum manifold. Condition the bed with 10 mL of pure n-hexane. Critical: Do not allow the silica bed to dry out, as this introduces air channels that ruin separation resolution.

  • Sample Loading: Resuspend the dried total lipid extract from Protocol A in exactly 1 mL of n-hexane. Load this slowly onto the SPE cartridge.

  • Alkene Elution: Elute the highly non-polar (8Z)-heptadec-8-ene by passing 10 mL of pure n-hexane through the column. Collect the eluate in an amber glass vial to prevent photo-isomerization[2].

  • Polar Lipid Retention: The bulk triglycerides, sterols, and polar phospholipids will remain strongly bound to the silica stationary phase.

  • Final Preservation: Evaporate the hexane eluate under N2 gas. Seal the amber vial with a PTFE-lined cap and store at -80°C until GC-MS analysis.

V. References

1.[1] Bioprospecting of Coralline Red Alga Amphiroa rigida J.V. Lamouroux: Volatiles, Fatty Acids and Pigments - PMC. National Center for Biotechnology Information (NIH). Available at:[Link] 2.[2] Bacterial Outer Membrane Vesicles as Nano‐Scale Bioreactors: A Fatty Acid Conversion Case Study. Deutsche Nationalbibliothek. Available at:[Link] 3.[3] Advances in Lipid Extraction Methods—A Review - PMC - NIH. National Center for Biotechnology Information (NIH). Available at:[Link] 4.[4] A green analytical chemistry approach for lipid extraction: computation methods in the selection of green solvents as alternative to hexane - PubMed. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Technical Support Center: Resolving Isomer Separation Challenges for (8Z)-Heptadec-8-ene in Gas Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Separating the geometric isomers of long-chain aliphatic alkenes—specifically (8Z)-heptadec-8-ene (cis) and (8E)-heptadec-8-ene (trans)—is a classic analytical bottleneck. Because these isomers share nearly identical molecular weights and boiling points, traditional non-polar gas chromatography (GC) methods often fail to achieve baseline resolution.

This guide provides researchers and drug development professionals with mechanistic troubleshooting steps, structural diagnostics, and self-validating experimental protocols to overcome these co-elution challenges.

Diagnostic Workflow for C17 Alkene Isomers

Before altering your instrument parameters, consult the decision matrix below to determine the most efficient path to baseline resolution based on your available hardware and sample matrix.

G Start Sample: (8Z) & (8E)-Heptadec-8-ene Decision Stationary Phase Available? Start->Decision NonPolar Non-Polar (e.g., DB-5MS) Decision->NonPolar Standard Setup PolarIL Ionic Liquid (e.g., SLB-IL60) Decision->PolarIL Optimized Setup AgSPE Ag+ SPE Pre-fractionation (Separates by pi-complexation) NonPolar->AgSPE If separation required Coelution Severe Co-elution (Rs < 0.5) NonPolar->Coelution Direct Injection Resolution1 Baseline Resolution (Rs > 1.5) PolarIL->Resolution1 Direct Injection Resolution2 Analyzed as Pure Fractions (No GC separation needed) AgSPE->Resolution2 Z/E physically separated

GC method development and troubleshooting workflow for C17 alkene isomers.

Expert FAQs: The Chemistry of Co-elution

Q1: Why do (8Z)-heptadec-8-ene and (8E)-heptadec-8-ene co-elute on standard GC-MS columns? A1: Standard non-polar columns (e.g., DB-5MS, 5% phenyl polydimethylsiloxane) separate analytes primarily based on dispersive interactions and boiling points. The spatial geometry difference between the cis (Z) and trans (E) isomers of a 17-carbon alkene does not significantly alter their vapor pressure. As a result, their Kovats retention indices on non-polar phases are nearly identical (approx. 1676), leading to severe co-elution[1][2].

Q2: What is the mechanistic advantage of using Ionic Liquid (IL) stationary phases for this separation? A2: Room-temperature ionic liquids (RTILs) possess a "dual nature," offering both polar and polarizable interactions[3]. Moderately polar phosphonium-based IL columns (e.g., SLB-IL59 or SLB-IL60) provide strong dipole-induced dipole interactions with the π -electrons of the alkene double bond[4]. The (8Z)-isomer, having a distinct spatial geometry and a slightly higher dipole moment than the (8E)-isomer, interacts more strongly with the IL phase. This shape-selective retention results in baseline resolution that is impossible on standard siloxane columns[3].

Q3: If I cannot change my DB-5MS column, how can I separate the isomers? A3: You must alter the sample prior to injection using Silver-Ion Chromatography (Ag+-SPE). Silver ions (Ag+) act as electron acceptors, forming reversible coordination complexes with the π -electrons of the alkene double bond[5]. The (8Z)-isomer forms a stronger complex than the (8E)-isomer due to reduced steric hindrance around the cis-double bond. This allows the E-isomer to elute first during pre-fractionation, physically separating the isomers before they enter the GC[5].

Quantitative Data: Stationary Phase Comparison

Use the following table to benchmark your expected separation performance based on the chosen analytical approach.

Analytical ApproachPrimary Separation MechanismExpected Kovats RIExpected Resolution ( Rs​ )DB-5MS (Non-Polar)Dispersive (Boiling Point)~1665 (Z) / ~1676 (E)< 0.5 (Co-elution)DB-Wax (Polar)Dipole-Dipole~1710 (Z/E shift)0.8 - 1.0 (Partial)SLB-IL60 (Ionic Liquid)Shape Selectivity & π π Phase Dependent> 1.5 (Baseline)Ag+-SPE + DB-5MS π -Complexation (Pre-GC)N/A (Injected purely)N/A (Analyzed separately)

Validated Experimental Protocols

Protocol A: Direct GC-FID/MS Separation using an Ionic Liquid Column

Use this protocol if you have access to specialized high-polarity or ionic liquid columns.

1. Column Installation: Install a moderately polar ionic liquid column (e.g., SLB-IL60, 30 m x 0.25 mm i.d., 0.20 µm film thickness). 2. Inlet Conditions: Set the injector temperature to 250°C.

  • Causality: Use a split ratio of at least 50:1. Alkenes are highly susceptible to column overloading on polar phases, which manifests as severe peak tailing and loss of resolution. 3. Carrier Gas: Helium at a constant linear velocity of 30 cm/s. 4. Oven Temperature Program:

  • Initial: 60°C (hold 1 min).

  • Ramp: 4°C/min to 200°C.

  • Causality: A shallow temperature ramp maximizes the stationary phase's shape-selective interactions with the geometric isomers, allowing the slight dipole differences to dictate retention time. 5. Detection: FID at 250°C or MS (Electron Ionization at 70 eV, scanning m/z 40-350). 6. System Validation (Critical): Before analyzing unknown samples, inject a synthetic standard containing an equimolar ratio of (8Z) and (8E)-heptadec-8-ene. Calculate the resolution equation Rs​=1.18×W0.5h1​+W0.5h2​tr2​−tr1​​ . Proceed with sample analysis only if Rs​≥1.5 .

Protocol B: Silver-Ion Solid Phase Extraction (Ag+-SPE) Pre-fractionation

Use this protocol to isolate (8Z)-heptadec-8-ene from its (8E) counterpart when limited to standard non-polar GC columns.

1. Cartridge Preparation: Pack a glass SPE column with 5% AgNO 3​ -impregnated silica gel[5]. Protect the column from light to prevent silver reduction.

  • Causality: The silver ions act as electron acceptors, forming coordination complexes with the π -electrons of the alkene. 2. Conditioning: Condition the cartridge with 10 mL of a non-polar solvent (e.g., n-pentane). 3. Sample Loading: Load the lipid/hydrocarbon extract dissolved in 1 mL of n-pentane. 4. Elution 1 (Alkanes & E-Isomer): Elute with 10 mL of n-pentane.

  • Causality: The trans-isomer has steric hindrance that prevents tight Ag+ binding, causing it to elute early alongside saturated alkanes. 5. Elution 2 (Z-Isomer): Elute with 10 mL of diethyl ether[5].

  • Causality: The polar solvent disrupts the strong Ag+ to cis-double bond π -complex, releasing the highly purified (8Z)-heptadec-8-ene. 6. System Validation (Critical): Run a blank extraction spiked with a known alkane/alkene standard mixture. Analyze both eluates via GC-FID to confirm that >95% of the (8E)-isomer is in Eluate 1 and >95% of the (8Z)-isomer is in Eluate 2. This mass balance check ensures the Ag+ capacity of the cartridge was not exceeded.

References

  • 8-Heptadecene | 16369-12-3 - Benchchem, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF1hp1-diBmo3-MwjJOQxe_i1Qny3fH8c9JqohxERnuEH983nSfjIRuK1gqmzg3JPdtUKL1XKOR0nOZr1DKK4p7ufV_8-PBJ3hKc84UZAdKlYGeIUcVbCYsJUSsSCsypOE7gy7]
  • 8-Heptadecene - the NIST WebBook, National Institute of Standards and Technology,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFpz6tVydG77znsaxxWwYLYVicJlFlMh5Jm6NTiQx052MBqfmjIhIUC4_RRhTh_5aDo71u6tphJyqyOEyUC9tq633deERYc0Tk-7tPw3ZHVX1cgeDKFJvAXtswCC6xnLYQaK5wlPV8rF9xH_7Rvn86TeWCFg3BCAc8XDuXZxhzmE7WcBtRRsSgkADEmantF3CMfViyMT0RFQ==]
  • Chemical Composition of French Mimosa Absolute Oil, Journal of Agricultural and Food Chemistry - ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiaFGfI2vzj-3Wq99f5giZOv250ZlZABsEMWNjSsbzU3-YZtBaCh1M5FIEd5XCcCponib3Ne36MHWEIx5o41TiP2zhAdx_ATujYDBt4lwZ9MVPW7EQkCh3giyzwP4JpI7cfrN-Qw==]
  • Gas Chromatography Columns Using Ionic Liquids as Stationary Phase, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMUH93Bq0cWG4DOCfxRI4iXXxGPRgix6TQqsa92sspPwE2o5lhxP3IofGJ0vp1cl7a668QYYM35gpMqhTRZg-WdJd9inHraExQ3T3jjGFc0XxOISQQI09opHGI0hYeVQLvLaQ2jQKblgF8YXqFtcgsXlMzXVE_CyvcnFNmoeIGNtpyuYV8btq9_zQ3dip8XTt6DaTbMYgMsBS_NotH_X6sghMgsn1ArXcPqvmgcmW69A==]
  • Ionic liquid stationary phases for gas chromatography, PubMed,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX48rLF75H7Wyw2oA4Xk70ybg-QhlEs2xRfCyJm60vL7EzciNXNAHeavrYWxg3FxtQcJiaVEHKnXnIMCs89DgclosWw_6lWZcP6jIn4eE474bE3N3zc0PxssK-jqovZi6eB7Pc]

Sources

Enhancing the volatility and release rate of (8Z)-heptadec-8-ene in olfactometers

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Enhancing the Volatility and Release Rate of (8Z)-heptadec-8-ene

Welcome to the Advanced Olfactometry Support Center. Delivering consistent, quantifiable doses of low-volatility semiochemicals—such as long-chain cuticular hydrocarbons (CHCs) and heavy pheromones—is a primary challenge in behavioral assays.

This guide is designed for researchers and assay developers troubleshooting the delivery of (8Z)-heptadec-8-ene . Below, we address the thermodynamic and fluid dynamic challenges of this specific compound and provide self-validating protocols to ensure robust experimental design.

FAQ 1: Why is (8Z)-heptadec-8-ene so difficult to detect in standard Y-tube olfactometers?

(8Z)-heptadec-8-ene is an unsaturated hydrocarbon with the chemical formula C₁₇H₃₄, featuring a 17-carbon chain and a single cis double bond at the eighth carbon position (1).

The Causality of Low Volatility: Standard linear alkanes of this length possess high melting points and form tightly packed structures due to strong van der Waals forces. While the presence of the cis double bond in the (8Z) isomer introduces a structural "kink" that imparts fluidity, lowers the melting point, and slightly increases molecular mobility compared to its saturated counterpart (2), its baseline vapor pressure at ambient room temperature (20–25°C) remains exceptionally low. In a standard passive-release olfactometer, the compound simply does not volatilize fast enough to reach the behavioral detection threshold of the target insect in the gas phase.

FAQ 2: My GC-MS detects the compound in the liquid extract, but the insects show zero behavioral response. How can I physically enhance its volatilization?

If the compound is present but the insects are unresponsive, the issue is mass transfer from the liquid/solid phase to the gas phase. You must manipulate the thermodynamics of the delivery system using Thermal Desorption and Surface Area Maximization .

By applying the compound to a highly porous matrix and gently heating the odor source chamber, you exponentially increase the vapor pressure without reaching the thermal degradation threshold of the alkene.

Protocol 1: Step-by-Step Thermal Desorption Workflow

This protocol is a self-validating system; it includes an analytical confirmation step to ensure the physical modifications successfully translated to gas-phase delivery.

  • Solvent Preparation: Dissolve synthetic (8Z)-heptadec-8-ene in a highly volatile, non-polar solvent (e.g., n-hexane) to a concentration of 1 µg/µL.

  • Matrix Loading: Pipette 10 µL of the solution onto a 1 cm² piece of roughened qualitative filter paper (maximizing the liquid-air interface).

  • Solvent Evaporation (Critical Step): Allow the hexane to evaporate completely under a gentle stream of purified N₂ for exactly 30 seconds. Causality: Hexane evaporates rapidly; if not purged, the solvent plume will flood the olfactometer, masking the target odor or anesthetizing the test subjects.

  • Thermal Chamber Integration: Place the loaded filter paper into a custom glass odor-delivery chamber wrapped in a controlled heating mantle set to 40°C .

  • Carrier Gas Introduction: Pass humidified, charcoal-filtered air through the heated chamber.

  • System Validation (SPME-GC-MS): Before introducing insects, insert a Solid-Phase Microextraction (SPME) fiber (e.g., 100 µm PDMS) into the olfactometer arena for 15 minutes. Desorb the fiber in the GC-MS inlet to analytically verify the gas-phase presence of (8Z)-heptadec-8-ene. Do not proceed to behavioral assays until the peak is confirmed.

FAQ 3: I am experiencing a "burst release" where insects respond strongly for 10 minutes, but the response disappears in subsequent trials. How do I fix this?

You are experiencing a first-order depletion artifact. When a semiochemical is applied to a superficial matrix like filter paper or glass, it flashes off the surface rapidly when heated, causing a transient spike in concentration followed by total depletion.

To achieve zero-order (constant) release kinetics , you must transition to a polymer matrix that regulates diffusion, such as a Polydimethylsiloxane (PDMS) or rubber septum.

Protocol 2: Constant-Release Septum Preparation
  • Matrix Purification: Pre-clean rubber or PDMS septa via Soxhlet extraction in dichloromethane for 24 hours to remove manufacturing volatile artifacts. Air-dry in a fume hood.

  • Internal Loading: Using a glass microliter syringe, inject 20 µL of the (8Z)-heptadec-8-ene/hexane solution directly into the center core of the septum, rather than pooling it on the surface.

  • Equilibration: Leave the septum in a fume hood at room temperature for 24 hours. Causality: This allows the hexane to dissipate while the heavy C17 hydrocarbon distributes evenly within the polymer matrix, establishing a diffusion gradient.

  • Deployment: Place the septum in the olfactometer odor chamber. The polymer will now act as a rate-limiting barrier, bleeding the compound into the air stream at a steady state.

Quantitative Data: Matrix and Temperature Effects on Release Rates

The following table summarizes the expected release kinetics of (8Z)-heptadec-8-ene based on matrix and thermal conditions:

Release MatrixTemperature (°C)Initial Release Rate (ng/min)Release KineticsEffective Assay Duration
Glass Vial (Control)25< 0.01First-order (rapid drop)< 1 hour
Filter Paper250.05First-order2-3 hours
Filter Paper400.85First-order (burst release)< 30 mins
PDMS Septum250.15Zero-order (steady state)> 24 hours
PDMS Septum401.20Zero-order (steady state)~ 8 hours
FAQ 4: I increased the carrier gas airflow to push more odor to the insects, but their behavioral response got worse. Why?

The gas-phase concentration of a volatile compound evaporating from a passive release system is a direct combination of the compound's release rate and the carrier air flow rate (3).

The Causality of Over-Dilution: Airflow has an inversely proportional relationship with final concentration. While high airflow increases the absolute mass of the compound stripped from the source, it simultaneously dilutes that mass into a much larger volume of air. Furthermore, pushing air too rapidly through the system creates turbulent, non-smoothly mixed air streams, destroying the laminar flow required for insects to track odor plumes (4).

Solution: Use a low-flow delivery system (e.g., 50–150 mL/min per arm) controlled by precision mass flow controllers or a dilution flow olfactometer to maintain laminar flow and prevent the over-dilution of low-volatility CHCs.

System Visualizations

DeliveryWorkflow Start Prepare (8Z)-heptadec-8-ene in Hexane Solvent Dispenser Apply to High-Surface Matrix (e.g., Filter Paper / Septa) Start->Dispenser Evaporate Evaporate Solvent (30s under N2 stream) Dispenser->Evaporate Heat Thermal Desorption Unit (Controlled Heating: 40-50°C) Evaporate->Heat Olfactometer Y-Tube Olfactometer Arena (Behavioral Assay) Heat->Olfactometer Volatilized Odor Airflow Humidified Carrier Gas (Constant Low Flow: 150 mL/min) Airflow->Heat Carrier Gas

Caption: Workflow for enhancing (8Z)-heptadec-8-ene delivery in olfactometer assays.

VolatilityFactors Vapor Vapor Pressure of (8Z)-heptadec-8-ene Release Effective Release Rate (Gas-Phase Conc.) Vapor->Release Determines Baseline Temp Source Temperature Temp->Vapor Increases Surface Matrix Surface Area Surface->Release Maximizes Desorption Airflow Carrier Gas Flow Rate Airflow->Release Dilutes/Transports

Caption: Causality network of physical factors determining olfactometer release rates.

References
  • 8-Heptadecene | 16369-12-3 Source: Benchchem URL
  • Attraction of Frankliniella occidentalis Females towards the Aggregation Pheromone Neryl (S)
  • Can Cuticular Hydrocarbons Be used as Chemotaxonomic Tool for Neosilba McAlpine (Diptera: Lonchaeidae)?
  • Source: PMC / National Institutes of Health (NIH)

Sources

Technical Support Center: Overcoming Background Noise in (8Z)-heptadec-8-ene Trace Level Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the precise and accurate quantification of (8Z)-heptadec-8-ene at trace levels. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this long-chain alkene. High background noise is a common and significant challenge in trace-level analysis, often obscuring the analyte signal and compromising data integrity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you identify and eliminate sources of background noise, thereby enhancing the sensitivity and reliability of your measurements.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My GC-MS chromatogram shows a high and rising baseline. What is the likely cause and how can I fix it?

A high and rising baseline is a classic indicator of column bleed, where the stationary phase of the GC column degrades at elevated temperatures. This degradation releases siloxane compounds, which create a noisy baseline and characteristic ions (e.g., m/z 73, 207, 281) in the mass spectrum.[1][2]

Step-by-Step Troubleshooting:

  • Column Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This process removes residual solvents and stabilizes the stationary phase.

  • Lower Operating Temperatures: If possible, lower the final oven temperature and the injector and transfer line temperatures to minimize thermal stress on the column.

  • Use a Low-Bleed Column: For trace analysis, it is highly recommended to use a column specifically designed for low bleed, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, Rxi-5sil MS).[1]

  • Check Carrier Gas Purity: Impurities in the carrier gas, such as moisture and oxygen, can accelerate column degradation.[1] Use high-purity gas (99.999% or higher) and install appropriate gas purifiers.

Question 2: I'm observing numerous extraneous peaks and a generally "noisy" baseline. Where should I start looking for the source of contamination?

A noisy baseline with many non-target peaks often points to contamination within the GC system or from the sample itself.[1][3]

Logical Troubleshooting Workflow:

G A Noisy Baseline with Extraneous Peaks B Injector Maintenance A->B Start Here C Sample Preparation Review A->C D System Blank Analysis A->D E Replace Septum (Low-Bleed) B->E F Clean/Replace Liner B->F G Check Syringe for Carryover B->G H Solvent Purity Check C->H I Sample Filtration (0.22 µm) C->I J Evaluate Extraction/Cleanup C->J K Run Solvent Blank D->K L Run Method Blank D->L M Isolate Contamination Source E->M F->M G->M H->M I->M J->M K->M L->M

Caption: Troubleshooting workflow for a noisy baseline with extraneous peaks.

Detailed Steps:

  • Injector Maintenance:

    • Septum: Replace the injector septum with a high-quality, low-bleed option.[1][3] Septa can shed particles and bleed volatile compounds, especially at high temperatures.

    • Liner: The injector liner can accumulate non-volatile residues from previous injections. Regularly clean or replace it with a new, deactivated liner.[1]

  • Sample Preparation:

    • Solvent Purity: Use high-purity solvents (e.g., HPLC or LC-MS grade) for all sample preparation steps.

    • Filtration: If your sample contains particulate matter, filter it through a 0.22 µm syringe filter before injection to prevent contamination of the liner and column.[1]

  • System Blank Analysis:

    • Inject a solvent blank (the pure solvent used for your samples) to determine if the contamination is coming from your solvent or syringe.

    • Run a full method blank (a sample that has gone through the entire extraction and preparation process without the analyte) to identify contamination introduced during sample handling.

Question 3: My analyte peak for (8Z)-heptadec-8-ene is broad and shows significant tailing. What could be causing this?

Peak tailing for a non-polar compound like (8Z)-heptadec-8-ene can be caused by several factors related to the GC system's activity and analyte interactions.

  • Active Sites: Active sites in the injector liner, column, or transfer line can cause unwanted interactions with the analyte, leading to peak tailing. Ensure all components are properly deactivated. Using a deactivated gooseneck liner with glass wool can help trap non-volatile residues and minimize interactions.[1]

  • Improper Flow Rate: An incorrect carrier gas flow rate can lead to poor chromatography. Optimize the flow rate for your column dimensions and carrier gas type (typically 1.0-1.5 mL/min for a 0.25 mm ID column with helium).[1]

  • Condensation: The transfer line temperature between the GC and MS should be high enough to prevent condensation of the analyte, which can cause peak tailing and signal loss.[1] A typical starting point is 280-300 °C.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of (8Z)-heptadec-8-ene that influence its analysis?

(8Z)-heptadec-8-ene is a long-chain monounsaturated alkene with the molecular formula C17H34 and a molecular weight of 238.45 g/mol .[4][5] Its key properties relevant to trace analysis are:

  • Volatility: It is a volatile organic compound (VOC), making it suitable for analysis by gas chromatography.[6]

  • Non-Polarity: Its hydrocarbon structure makes it non-polar, dictating the choice of GC stationary phase (e.g., non-polar or mid-polar) and extraction solvents.

  • Reactivity of the Double Bond: The double bond is a site of potential reactivity and can be targeted for derivatization to enhance detectability or chromatographic behavior.[7][8]

Q2: What is the most effective sample preparation technique for enriching (8Z)-heptadec-8-ene from a complex matrix?

For volatile compounds like (8Z)-heptadec-8-ene, headspace techniques are often highly effective as they can separate the analyte from non-volatile matrix components.[9][10]

Technique Principle Advantages Considerations
Static Headspace (SHS) The sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase above the sample. An aliquot of this headspace is then injected.[10]Simple, automated, and reduces matrix effects.May lack the sensitivity required for ultra-trace levels.
Dynamic Headspace (Purge-and-Trap) An inert gas is bubbled through the sample, and the purged volatiles are collected on an adsorbent trap. The trap is then heated to desorb the analytes into the GC.[10]Highly sensitive, excellent for trace-level analysis.More complex instrumentation, potential for analyte breakthrough if the trap is not optimized.
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the sample's headspace, where it adsorbs the analytes. The fiber is then desorbed in the GC injector.[11]Solvent-free, simple, and can be automated.Fiber selection is critical; matrix effects can influence partitioning.

Q3: Should I consider derivatization for (8Z)-heptadec-8-ene analysis?

While (8Z)-heptadec-8-ene can be analyzed directly, derivatization can offer significant advantages, particularly for confirming the double bond position and improving mass spectral characteristics.[12]

  • Dimethyl Disulfide (DMDS) Derivatization: This is a well-established method for locating the position of double bonds in alkenes.[13][14] The reaction with DMDS forms an adduct that, upon electron ionization in the mass spectrometer, produces characteristic fragments that reveal the original double bond location.[13] This can be invaluable for structural confirmation.

Q4: How can I validate my analytical method for trace-level quantification of (8Z)-heptadec-8-ene?

Method validation is crucial to ensure the reliability of your results.[15][16] Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

For trace analysis, it is often necessary to use a matrix-matched calibration to account for matrix effects.[15] The use of certified reference materials (CRMs) from organizations like the National Institute of Standards and Technology (NIST) is also highly recommended for method validation.[17][18][19]

Experimental Protocols

Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

This protocol provides a general framework for the analysis of (8Z)-heptadec-8-ene in a liquid matrix.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a headspace vial (e.g., 20 mL).

    • If necessary, add a known amount of an appropriate internal standard.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • SHS Parameters (Example):

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC-MS Parameters (Example):

    • GC Column: Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Workflow for SHS-GC-MS Analysis:

G A Sample Preparation (Vial Sealing) B Headspace Autosampler (Equilibration & Injection) A->B Transfer to Autosampler C GC Separation (Column & Oven Program) B->C Injection D MS Detection (Ionization & Scanning) C->D Elution E Data Analysis (Peak Integration & Quantification) D->E Data Acquisition

Caption: A simplified workflow for SHS-GC-MS analysis.

References

  • Method 5000: Sample Preparation for Volatile Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • ASTM A751-21: Standard Test Methods, Practices, and Terminology for Chemical Analysis of Steel Products. ASTM International. [Link]

  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. [Link]

  • USACE Sample Collection and Preparation Strategies for Volatile Organic Compounds in Solids. CLU-IN. [Link]

  • Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept. Royal Society of Chemistry. [Link]

  • NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. WIT Press. [Link]

  • Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Wiley Online Library. [Link]

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Validation & Comparative

Comparative behavioral analysis of (8Z)-heptadec-8-ene vs (8E)-heptadec-8-ene

Author: BenchChem Technical Support Team. Date: April 2026

As biorational approaches to pest management and animal health advance, the precise stereochemistry of semiochemicals has proven to be the defining factor in their biological efficacy. This guide provides a comprehensive comparative analysis of two geometric isomers—(8Z)-heptadec-8-ene and (8E)-heptadec-8-ene —focusing on their behavioral impact on the parasitic mite Varroa destructor and their host, the European honey bee (Apis mellifera).

By examining the causality behind their stereospecific receptor binding and detailing the self-validating experimental protocols used to quantify their effects, this guide serves as an authoritative resource for researchers and drug development professionals engineering next-generation varroacides.

Mechanistic Overview: The Role of Stereospecificity

Varroa destructor reproduces exclusively inside the capped brood cells of honey bees, relying heavily on chemical cues (semiochemicals) to navigate, initiate feeding, and regulate oogenesis[1].

The compound (8Z)-heptadec-8-ene is a naturally occurring volatile alkene elevated in Varroa-parasitized brood[2]. It functions as a dual-action semiochemical:

  • In Varroa destructor: It acts as an oviposition inhibitor. When detected by the mite's chemosensory receptors, it suppresses fecundity, reducing the number of viable offspring[1].

  • In Apis mellifera: It acts as a kairomone that triggers hygienic behavior, prompting adult worker bees to uncap and clear infested cells[2].

Conversely, the trans-isomer, (8E)-heptadec-8-ene , is biologically inert in this context[3]. The causality lies in the spatial geometry of the hydrocarbon chain. The cis (Z) double bond at the 8-position introduces a distinct 120-degree "kink" in the aliphatic chain, which is structurally required to dock into the hydrophobic binding pockets of specific Olfactory Binding Proteins (OBPs). The trans (E) double bond maintains a linear, extended conformation that sterically hinders receptor activation, resulting in no behavioral or physiological response.

MechanisticPathway Z_Isomer (8Z)-heptadec-8-ene (Cis Isomer) Receptor Chemosensory Receptor (Varroa destructor / Apis mellifera) Z_Isomer->Receptor High Affinity E_Isomer (8E)-heptadec-8-ene (Trans Isomer) E_Isomer->Receptor Low Affinity Signal Signal Transduction Cascade Receptor->Signal Activation NoSignal Steric Hindrance (No Receptor Binding) Receptor->NoSignal Inactive OutcomeZ Reproduction Inhibition (-30%) & Hygienic Behavior Trigger Signal->OutcomeZ OutcomeE No Behavioral Response (Normal Reproduction) NoSignal->OutcomeE

Mechanistic pathway of (8Z)- vs (8E)-heptadec-8-ene in Varroa destructor.

Quantitative Behavioral Data

The stereochemical divergence between the Z and E isomers translates to stark differences in biological activity. The table below summarizes the comparative behavioral and reproductive metrics derived from controlled laboratory bioassays[1][2][3].

Metric / Property(8Z)-heptadec-8-ene(8E)-heptadec-8-ene
Stereochemistry Cis (Bent aliphatic chain)Trans (Linear aliphatic chain)
Varroa Offspring Reduction ~30% reduction (Statistically significant)0–2% reduction (Not significant)
Varroa Mortality Rate Baseline (Non-toxic mechanism)Baseline (Non-toxic mechanism)
A. mellifera Hygienic Trigger High (Induces brood removal)None (Undetected by workers)
Biological Classification Active Semiochemical / KairomoneInactive Hydrocarbon

Data Interpretation: The ~30% reduction in offspring by the (8Z)-isomer confirms that the compound acts via a signaling mechanism rather than acute toxicity, as adult mite mortality remains unaffected[3]. The (8E)-isomer's failure to reduce reproduction validates that the biological receptor is highly stereoselective.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the behavioral effects of these isomers must be evaluated using self-validating in vitro systems. The following protocol details the standard bioassay for quantifying Varroa reproduction inhibition.

Protocol: In Vitro Mite Reproduction Bioassay

Rationale: This protocol isolates the olfactory/chemical variable by utilizing artificial brood cells, eliminating confounding maternal or hive-derived chemical cues.

Step-by-Step Methodology:

  • Preparation of Artificial Brood Cells: Construct artificial cells using standardized gelatin capsules or pure beeswax molds that mimic the exact dimensions of an Apis mellifera worker cell.

  • Compound Dosing (The Variable): Dissolve 100 ng of either (8Z)-heptadec-8-ene or (8E)-heptadec-8-ene in 10 µL of high-purity hexane. Apply the solution directly to the inner wall of the artificial cell.

  • Solvent Evaporation (The Control): Allow the hexane to evaporate completely under a fume hood for 15 minutes. Self-Validation: A negative control group must be treated with 10 µL of pure hexane to prove that the highly volatile solvent leaves no residue capable of altering mite behavior.

  • Infestation: Carefully introduce a single, healthy 5th-instar Apis mellifera larva (pre-pupal stage) and one reproductive female Varroa destructor (foundress) into each cell.

  • Incubation: Seal the artificial cells and incubate them in a dark climate chamber strictly maintained at 34.5°C and 75% Relative Humidity (RH) . Causality: These exact parameters replicate the microclimate of a natural brood nest, which is an absolute biological prerequisite for normal Varroa vitellogenesis and oviposition.

  • Quantification: After 10 days, uncap the cells and examine the contents under a stereomicroscope. Count the total number of viable offspring (protonymphs, deutonymphs, and adult daughters) per foundress.

ExperimentalWorkflow Prep Prepare Artificial Brood Cells Dose Apply 100 ng Isomer in Hexane Solvent Prep->Dose Evap Evaporate Solvent (Control: Hexane Only) Dose->Evap Infest Introduce A. mellifera Larva & Varroa Foundress Evap->Infest Incubate Incubate 10 Days (34.5°C, 75% RH) Infest->Incubate Analyze Quantify Offspring per Foundress Incubate->Analyze

Experimental workflow for the in vitro Varroa mite reproduction bioassay.

Formulation & Drug Development Perspectives

For drug development professionals formulating novel varroacides, the stereospecificity of (8Z)-heptadec-8-ene presents both opportunities and challenges:

  • Targeted Efficacy: Because the (8Z)-isomer acts on specific behavioral pathways rather than broad-spectrum neurological targets (like traditional pyrethroids or organophosphates), it carries a near-zero risk of off-target toxicity to the honey bee host[1].

  • Isomeric Purity: Chemical synthesis must strictly control for geometric isomerism. Contamination with the (8E)-isomer acts as a diluent, reducing the overall vapor pressure of the active ingredient and lowering the formulation's field efficacy.

  • Volatility and Delivery: As a volatile alkene, (8Z)-heptadec-8-ene requires advanced slow-release polymer matrices (e.g., impregnated strips or microencapsulation) to maintain an effective therapeutic concentration within the hive over the 12-to-14-day capped brood cycle.

References

  • Nazzi, F., Milani, N., & Della Vedova, G. (2002). (Z)-8-heptadecene from infested cells reduces the reproduction of Varroa destructor under laboratory conditions. Journal of Chemical Ecology, 28(11), 2181-2190. URL:[Link]

  • Wagoner, K., Spivak, M., Hefetz, A., Reams, T., & Rueppell, O. (2021). Hygiene-Eliciting Brood Semiochemicals as a Tool for Assaying Honey Bee Colony Resistance to Varroa. Journal of Insect Science, 21(6). URL:[Link]

Sources

A Comparative Analysis of (8Z)-Heptadec-8-ene and Other Cuticular Hydrocarbons in Ant Chemical Communication

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Armor and Social Language of Ants

The epicuticle of ants, a seemingly inert outer layer, is in fact a dynamic and complex matrix of lipids, primarily composed of cuticular hydrocarbons (CHCs). This waxy coating serves a dual purpose that is fundamental to both individual survival and the intricate social fabric of the colony. Primarily, it acts as a crucial barrier against desiccation, a constant threat to small terrestrial arthropods.[1] Beyond this vital physiological role, CHCs form the very basis of ant communication systems.[1][2] This chemical language, perceived through antennal contact, allows ants to discern a wealth of information, including species identity, colony membership, caste, reproductive status, and even task allocation within the colony.[1][3]

The astonishing diversity of CHC profiles, with a single individual potentially possessing over 100 different compounds, provides the chemical complexity necessary for this nuanced communication.[1][3] These hydrocarbons are broadly categorized into three main classes:

  • n-Alkanes: Straight-chain saturated hydrocarbons.

  • Methyl-branched Alkanes: Saturated hydrocarbons with one or more methyl groups branching off the main carbon chain.

  • Alkenes: Unsaturated hydrocarbons containing at least one carbon-carbon double bond.

This guide provides an in-depth comparison of a specific unsaturated hydrocarbon, (8Z)-heptadec-8-ene, with other major CHC classes found on the ant cuticle. We will explore the functional distinctions, present supporting experimental data and methodologies, and delve into the biosynthetic origins that underpin these differences, offering a comprehensive resource for researchers in chemical ecology and related fields.

(8Z)-Heptadec-8-ene: An Alkene of Note in Ant Communication

(8Z)-heptadec-8-ene is a mono-unsaturated hydrocarbon with the chemical formula C₁₇H₃₄. The "(Z)" designation indicates that the carbon chains on either side of the double bond are on the same side, a configuration often referred to as "cis". This particular alkene has been identified as a significant component of the glandular secretions of certain ant species, notably in the primitive Australian bull ants of the genus Myrmecia.

A key study identified (Z)-8-heptadecene as a major component of the Dufour's gland secretion in Myrmecia gulosa and Myrmecia nigriceps, alongside the saturated alkanes pentadecane (n-C₁₅) and heptadecane (n-C₁₇). The Dufour's gland is known to be involved in secreting a wide array of chemical signals for trail marking, alarm, and recognition.[4] This co-occurrence of a prominent alkene with its saturated counterpart in a communicatory gland strongly suggests a specialized role for (8Z)-heptadec-8-ene beyond simple waterproofing.

Comparative Functional Analysis: Alkenes vs. Saturated Hydrocarbons

While all CHCs contribute to the overall "colony odor" or "Gestalt odor" through passive transfer and grooming, different classes of hydrocarbons are thought to carry different weights of information.[5] There is a growing body of evidence suggesting that unsaturated and methyl-branched hydrocarbons are more pivotal in recognition cues than the more structurally simple n-alkanes.

Informational Content and Specificity

The presence of a double bond in an alkene like (8Z)-heptadec-8-ene introduces a point of rigidity and a specific stereochemical configuration (Z or E) to the molecule. This structural complexity, compared to the free rotation around single bonds in alkanes, allows for a greater potential for specific recognition by chemoreceptors on the ant's antennae. Studies on various social insects have shown that alkenes are often key components in fertility signals and nestmate recognition cues.

For instance, in the ant Myrmecia gulosa, the hydrocarbon fraction of the cuticle, which is rich in alkenes and methyl-branched alkanes, is crucial for workers to discriminate between reproductive (queens and fertile workers) and non-reproductive nestmates.[2][6] While this study did not isolate the effect of (8Z)-heptadec-8-ene, it demonstrated that specific, structurally complex hydrocarbons are linked to reproductive status. In contrast, the non-hydrocarbon fraction of the cuticle extract elicited a much lower behavioral response from workers.[2][6]

Physical Properties and Perceptibility

The introduction of a (Z)-double bond disrupts the linear packing that is possible with saturated n-alkanes. This has a significant effect on the physical properties of the cuticular wax layer. Alkenes generally have lower melting points than their saturated counterparts of the same carbon chain length. This results in a more fluid cuticular layer at a given temperature, which is hypothesized to increase the volatility and perceptibility of these specific compounds to other ants. A more fluid matrix may allow for faster diffusion and release of these key signaling molecules, making them more readily detectable during brief antennal contacts.

Quantitative Comparison of Representative CHC Profiles

Cuticular Hydrocarbon Chemical Class Typical Relative Abundance (Worker) Typical Relative Abundance (Queen) Postulated Primary Function
n-Heptadecane (C₁₇)n-AlkaneHighModerateDesiccation Resistance
(8Z)-Heptadec-8-ene Alkene Low to Moderate High Fertility Signal, Recognition Cue
3-MethylheptadecaneMethyl-branched AlkaneModerateHighRecognition Cue, Fertility Signal
n-Pentacosane (C₂₅)n-AlkaneVery HighHighDesiccation Resistance
(Z)-9-Pentacosene (C₂₅:₁)AlkeneModerateHighRecognition Cue, Fertility Signal
3-MethylpentacosaneMethyl-branched AlkaneHighVery HighRecognition Cue, Fertility Signal

This table is illustrative and compiled from qualitative descriptions and general principles observed in multiple studies. Actual percentages can vary significantly based on colony, age, and environmental conditions.

Experimental Methodologies for Comparative Analysis

To empirically determine the distinct roles of (8Z)-heptadec-8-ene compared to other CHCs, a combination of chemical analysis and behavioral bioassays is required.

CHC Extraction and Analysis

Objective: To identify and quantify the relative abundance of (8Z)-heptadec-8-ene and other CHCs in different ant castes or species.

Protocol: Solvent Extraction and GC-MS Analysis

  • Sample Collection: Collect individual ants (e.g., workers and queens) and freeze them immediately at -20°C.

  • Extraction: Immerse a single ant in 200 µL of a non-polar solvent like hexane or pentane for 10 minutes. This dissolves the CHCs from the cuticle with minimal contamination from internal lipids.

  • Internal Standard: Add a known amount of an internal standard (e.g., eicosane, C₂₀) to the solvent prior to extraction for accurate quantification.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas to a final volume of approximately 20-50 µL.

  • GC-MS Analysis: Inject 1-2 µL of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Column: A non-polar column (e.g., DB-5ms) is typically used.

    • Temperature Program: A programmed temperature gradient (e.g., initial temperature of 70°C, ramped to 320°C) is used to separate the hydrocarbons based on their boiling points.

    • Identification: Individual compounds are identified based on their retention time and the mass spectrum generated by the MS, which is compared to known standards and libraries. The position of the double bond in alkenes is often determined by derivatization with dimethyl disulfide (DMDS) followed by GC-MS analysis.

  • Quantification: The relative abundance of each compound is calculated by integrating the area under its peak in the chromatogram and normalizing it to the total area of all CHC peaks or the area of the internal standard.

Experimental Workflow: CHC Analysis

CHC_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification ant Ant Sample extract CHC Extract ant->extract solvent Hexane + Internal Standard solvent->extract gcms GC-MS extract->gcms Inject data Chromatogram & Mass Spectra gcms->data quant Peak Integration & Relative Abundance data->quant Analyze

Caption: Workflow for the extraction and analysis of ant cuticular hydrocarbons.

Behavioral Bioassays

Objective: To test the behavioral response of ants to synthetic (8Z)-heptadec-8-ene in comparison to other synthetic CHCs (e.g., n-heptadecane) and a solvent control.

Protocol: Aggression Assay with Coated Glass Beads

This protocol is adapted from studies that have successfully used this method to demonstrate the role of specific CHCs in nestmate recognition.[7][8][9]

  • Preparation of Stimuli:

    • Synthesize high-purity (>99%) (8Z)-heptadec-8-ene and n-heptadecane.

    • Prepare solutions of each synthetic hydrocarbon in hexane at a concentration equivalent to the amount found on a single ant (e.g., 100 ng/µL).

    • Use sterile glass beads (2-3 mm diameter) as neutral dummies.

  • Coating the Beads:

    • Apply 1 µL of a hydrocarbon solution to a glass bead and allow the solvent to evaporate completely. This leaves a coating of the synthetic CHC on the bead.

    • Prepare three groups of beads:

      • (8Z)-Heptadec-8-ene coated

      • n-Heptadecane coated

      • Hexane-only control

  • Behavioral Arena: Place a single worker ant from a colony into a small petri dish (the arena) and allow it to acclimate for 5 minutes.

  • Introducing the Stimulus: Gently introduce a single coated glass bead into the arena.

  • Observation: Observe and record the ant's behavior for a set period (e.g., 2 minutes). Behaviors are typically scored on a scale of increasing aggression:

    • Ignore: No change in behavior.

    • Antennation: Touching the bead with antennae.

    • Threat: Opening mandibles towards the bead.

    • Attack: Biting or attempting to sting the bead.

  • Data Analysis: Compare the frequency and intensity of aggressive behaviors towards the different types of coated beads using appropriate statistical tests (e.g., Kruskal-Wallis test). A significantly higher aggressive response to one compound over another indicates its role as a non-nestmate recognition cue.

Experimental Workflow: Behavioral Assay

Behavioral_Assay_Workflow cluster_stimuli Stimulus Preparation cluster_assay Behavioral Arena cluster_results Data Analysis synth_alkene Synthetic (8Z)-Heptadec-8-ene bead Glass Bead synth_alkene->bead Coat synth_alkane Synthetic n-Heptadecane synth_alkane->bead Coat control Hexane Control control->bead Coat arena Introduce Bead to Arena bead->arena ant Worker Ant ant->arena observe Observe & Score Aggression arena->observe stats Statistical Comparison of Aggression Scores observe->stats

Caption: Workflow for a behavioral bioassay to test ant aggression towards CHCs.

Biosynthetic Origins: The Causality of Chemical Difference

The distinct chemical structures of (8Z)-heptadec-8-ene and its saturated counterparts arise from different terminal steps in their biosynthetic pathways. Understanding these pathways provides insight into how ants can regulate the production of these different classes of compounds to fine-tune their chemical signals.

CHCs are synthesized in specialized cells called oenocytes and are derived from fatty acid metabolism.

  • Fatty Acid Synthesis: The process begins with the synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS). This typically produces saturated fatty acids like palmitic acid (C16) and stearic acid (C18).

  • Elongation: A series of elongase enzymes then extends the carbon chain of these fatty acids to the longer lengths characteristic of CHCs (typically C23-C37).

  • Reductive Pathway to Alkanes: For the synthesis of n-alkanes, the long-chain fatty acyl-CoA is reduced to a fatty aldehyde. An oxidative decarbonylase enzyme then cleaves the aldehyde group, producing an n-alkane with one less carbon atom than the fatty aldehyde precursor.

  • Desaturation Pathway to Alkenes: The synthesis of alkenes like (8Z)-heptadec-8-ene requires an additional step. A specific fatty acyl-CoA desaturase enzyme introduces a double bond at a precise position in the carbon chain of a saturated fatty acyl-CoA precursor. For (8Z)-heptadec-8-ene, this would likely involve a ∆9-desaturase acting on a C18 precursor, followed by elongation and decarbonylation, or desaturation of a C17 precursor. The subsequent reduction and decarbonylation steps are then similar to those for alkane synthesis.

The regulation of the expression and activity of these desaturase enzymes is a key control point that allows ants to modulate the ratio of unsaturated to saturated hydrocarbons, thereby altering their chemical profile for different social contexts, such as changes in reproductive status.

Biosynthetic Pathways of CHCs

Biosynthesis_Pathway cluster_alkane Alkane Synthesis cluster_alkene Alkene Synthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas fatty_acyl_coa Saturated Fatty Acyl-CoA (e.g., C16, C18) fas->fatty_acyl_coa elongase Elongases fatty_acyl_coa->elongase long_chain_acyl_coa Long-Chain Saturated Acyl-CoA elongase->long_chain_acyl_coa reductase_a Reductase long_chain_acyl_coa->reductase_a desaturase Desaturase long_chain_acyl_coa->desaturase aldehyde_a Fatty Aldehyde reductase_a->aldehyde_a decarbonylase_a Decarbonylase alkane n-Alkane (e.g., n-Heptadecane) decarbonylase_a->alkane aldehyde_a->decarbonylase_a unsaturated_acyl_coa Unsaturated Acyl-CoA desaturase->unsaturated_acyl_coa reductase_b Reductase unsaturated_acyl_coa->reductase_b aldehyde_b Unsaturated Aldehyde reductase_b->aldehyde_b decarbonylase_b Decarbonylase alkene Alkene (e.g., (8Z)-Heptadec-8-ene) decarbonylase_b->alkene aldehyde_b->decarbonylase_b

Caption: Simplified biosynthetic pathways for n-alkanes and alkenes in ants.

Conclusion and Future Directions

The comparison between (8Z)-heptadec-8-ene and other cuticular hydrocarbons highlights a fundamental principle of chemical ecology: structural complexity often correlates with informational content. While saturated n-alkanes provide a robust and essential matrix for desiccation resistance, the introduction of a double bond, as seen in (8Z)-heptadec-8-ene, provides a locus for chemical specificity that is exploited for social communication. Its presence as a major component in the Dufour's gland of Myrmecia ants, coupled with the demonstrated importance of the hydrocarbon fraction in fertility signaling, strongly implicates this and other alkenes as key players in the chemical conversations that regulate colony life.

Future research should focus on direct comparative behavioral assays using a wider range of synthetic CHCs to deconstruct the "Gestalt" colony odor and assign specific functions to individual compounds like (8Z)-heptadec-8-ene. Furthermore, exploring the regulation of desaturase gene expression in response to social and environmental cues will provide a deeper understanding of how ants dynamically control their chemical signals. Such studies will not only advance our knowledge of social insect biology but also have potential applications in the development of novel pest management strategies that manipulate chemical communication.

References

  • Dietemann, V., Peeters, C., Liebig, J., Thivet, V., & Hölldobler, B. (2003). Cuticular hydrocarbons mediate discrimination of reproductives and nonreproductives in the ant Myrmecia gulosa. Proceedings of the National Academy of Sciences, 100(18), 10341–10346. [Link]

  • Shi, Q., Lu, L., Lei, Y., He, Y., & Chen, J. (2017). Gland Origin and Electroantennogram Activity of Volatile Compounds in Ghost Ants, Tapinoma melanocephalum (Hymenoptera: Formicidae) and Behavioral Response to (Z)-9-Nonadecene. Environmental Entomology, 46(6), 1374–1380. [Link]

  • Sprenger, P. P., & Menzel, F. (2020). Cuticular hydrocarbons in ants (Hymenoptera: Formicidae) and other insects: how and why they differ among individuals, colonies, and species. Myrmecological News, 30, 1-26. [Link]

  • Dietemann, V., Peeters, C., Liebig, J., Thivet, V., & Hölldobler, B. (2003). Cuticular hydrocarbons mediate discrimination of reproductives and nonreproductives in the ant Myrmecia gulosa. PubMed Central. [Link]

  • Akino, T., Yamamura, K., Wakamura, S., & Yamaoka, R. (2004). Direct behavioral evidence for hydrocarbons as ant recognition discriminators. Applied Entomology and Zoology, 39(3), 381-387. [Link]

  • Shi, Q., Lu, L., Lei, Y., He, Y., & Chen, J. (2017). Gland Origin and Electroantennogram Activity of Volatile Compounds in Ghost Ants, Tapinoma melanocephalum (Hymenoptera: Formicidae) and Behavioral Response to (Z)-9-Nonadecene. ResearchGate. [Link]

  • Jackson, B. D., Billen, J. P., & Morgan, E. D. (1989). Dufour gland contents of three species of Myrmecia (Hymenoptera: Formicidae), primitive ants of Australia. Journal of Chemical Ecology, 15(8), 2191-2205. [Link]

  • Dietemann, V., Peeters, C., Liebig, J., Thivet, V., & Hölldobler, B. (2003). Cuticular hydrocarbons mediate discrimination of reproductives and nonreproductives in the ant Myrmecia gulosa. AntWiki. [Link]

  • Martin, S. J., Drijfhout, F. P., & Jones, G. R. (2008). Chemical basis of nest-mate discrimination in the ant Formica exsecta. Proceedings of the Royal Society B: Biological Sciences, 275(1631), 1271-1278. [Link]

  • Billen, J. P. J. (1990). Morphology and Ultrastructure of the Dufour's and Venom Gland in the Ant Myrmecia gulosa (Fabr.) (Hymenoptera: Formicidae). Australian Journal of Zoology, 38(3), 305-315. [Link]

  • do Nascimento, F. S., Billen, J., & Morgan, E. D. (2012). Cuticular Hydrocarbon Variation of Castes and Sex in the Weaver Ant Camponotus textor (Hymenoptera: Formicidae). Sociobiology, 59(3), 805-817. [Link]

  • Bos, N., Guerrieri, F. J., & d'Ettorre, P. (2014). Ants Discriminate Between Different Hydrocarbon Concentrations. Frontiers in Ecology and Evolution, 2, 55. [Link]

  • Akino, T., Mochizuki, K., & Morimoto, M. (2012). Chemical Discrimination and Aggressiveness via Cuticular Hydrocarbons in a Supercolony-Forming Ant, Formica yessensis. PLoS ONE, 7(10), e46840. [Link]

  • Greene, M. J., & Gordon, D. M. (2007). Interaction rate informs harvester ant task decisions. Behavioral Ecology, 18(2), 451-455. [Link]

  • Dufour's gland. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]

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A Senior Application Scientist's Guide to Validating Synthetic (8Z)-Heptadec-8-ene Against Natural Insect Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Bio-Identical Synthesis

In the intricate world of chemical ecology, semiochemicals are the invisible threads that orchestrate complex behaviors. Among these, (8Z)-heptadec-8-ene, a long-chain alkene, has been identified as a critical signaling molecule in various insect species, notably as a key component in the floral scent of the fly orchid, Ophrys insectifera, used to attract its specific pollinator.[1][2] The synthesis of such compounds offers a scalable and consistent source for research and the development of sustainable pest management strategies.[3][4] However, the biological activity of a pheromone is often exquisitely sensitive to its precise structure and purity.[3] Therefore, a synthetic analogue is only valuable if its efficacy is rigorously validated against the natural substance it aims to mimic.

This guide provides a comprehensive, multi-tiered framework for researchers to validate the efficacy of synthetic (8Z)-heptadec-8-ene. We move beyond simple protocols to explain the scientific rationale behind each step, ensuring a self-validating workflow from chemical verification to behavioral confirmation. This process is essential to establish the bio-equivalence of a synthetic compound, ensuring it is not just chemically identical but also perceived and acted upon by the target insect in the same manner as the natural extract.

Part 1: Chemical Verification & Purity Assessment

Expertise & Experience: Before any biological assessment, we must first establish chemical identity. The core question is: "Is the synthetic molecule structurally identical to the natural compound, and is it free from contaminants that could influence insect behavior?" Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, allowing for both separation and identification of volatile compounds.[3][5][6][7] Minor impurities in a synthetic sample, such as geometric isomers or leftover reagents, can significantly inhibit or alter the behavioral response of an insect.[8]

Experimental Protocol: Comparative GC-MS Analysis

This protocol outlines the steps to compare the chemical profile of synthetic (8Z)-heptadec-8-ene with that of a natural extract from a relevant biological source (e.g., orchid floral volatiles or insect pheromone glands).

  • Preparation of Natural Extract:

    • Source: Excise the pheromone gland or relevant tissue from the target insect (e.g., Argogorytes fargeii females) or collect headspace volatiles from the natural source (Ophrys insectifera flower).[2]

    • Extraction: For gland extraction, place the tissue in a 2 mL glass vial with 100 µL of a high-purity solvent like hexane. Gently agitate for 10 minutes. For headspace, use a Solid Phase Microextraction (SPME) fiber exposed to the source for a defined period (e.g., 30-60 minutes).[3]

    • Concentration: If necessary, carefully concentrate the solvent extract under a gentle stream of nitrogen to a final volume of approximately 20-50 µL. Avoid complete evaporation.

  • Preparation of Synthetic Standard:

    • Dissolve the synthetic (8Z)-heptadec-8-ene in high-purity hexane to create a stock solution of known concentration (e.g., 1 µg/µL). Create a dilution series to match the expected concentration in the natural extract.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the natural extract and the synthetic standard into the GC-MS system.

    • Gas Chromatography (GC) Parameters (Example):

      • Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is often used for initial analysis, followed by a polar column (e.g., DB-23) to confirm the separation of isomers.[9]

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.

    • Mass Spectrometry (MS) Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Compare the retention time (RT) of the peak of interest in the natural extract with the RT of the synthetic standard.[9]

    • Compare the mass spectrum of the natural compound with the synthetic standard and a reference library (e.g., NIST).

    • Assess the purity of the synthetic sample, looking for any additional peaks that are not present in the solvent blank.

Data Presentation: Chemical Profile Comparison
CompoundSourceRetention Time (min) on HP-5ms[9]Key Mass Fragments (m/z)Purity (%)
(8Z)-heptadec-8-eneSynthetic14.4541, 55, 69, 83, 97, 238 (M+)>99%
Putative (8Z)-heptadec-8-eneNatural Extract14.4541, 55, 69, 83, 97, 238 (M+)N/A
Visualization: GC-MS Validation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Comparison Natural Natural Source (e.g., Insect Gland) Extract Solvent Extraction or SPME Natural->Extract Synthetic Synthetic Compound Standard Dilution to Working Conc. Synthetic->Standard Solvent Hexane GCMS GC-MS System Extract->GCMS Standard->GCMS Purity Purity Assessment Standard->Purity GC Gas Chromatography (Separation) GCMS->GC MS Mass Spectrometry (Identification) GC->MS RT Retention Time (RT) MS->RT MassSpec Mass Spectra MS->MassSpec Conclusion Chemical Equivalence Confirmed/Rejected RT->Conclusion MassSpec->Conclusion Purity->Conclusion

Caption: Workflow for chemical validation of synthetic pheromones.

Part 2: Electrophysiological Bioassay

Trustworthiness: Chemical identity does not guarantee biological activity. The insect's antenna is a highly tuned sensor, and we must prove that it "recognizes" the synthetic molecule. Electroantennography (EAG) provides a direct, quantifiable measure of the peripheral olfactory response.[10][11] It records the summated electrical potential from the entire antenna when exposed to an odorant, serving as a robust screening tool before undertaking more complex behavioral assays.[12]

Experimental Protocol: Comparative EAG Dose-Response Analysis

This protocol measures and compares the antennal response of the target insect to increasing concentrations of both the natural extract and the synthetic compound.

  • Insect Preparation:

    • Select healthy, virgin insects of the appropriate sex and age (e.g., 3-4 day old males).[12]

    • Anesthetize the insect by chilling or with CO2.

    • Under a stereomicroscope, carefully excise one antenna at its base.[10]

    • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The basal end connects to the reference electrode, and the distal tip (with the very end snipped off) connects to the recording electrode.[10][13]

  • Stimulus Preparation:

    • Natural Extract: Use the chemically verified extract. If the absolute concentration is unknown, create a dilution series (e.g., 1:1000, 1:100, 1:10 in solvent).

    • Synthetic Compound: Prepare a logarithmic dilution series of the synthetic (8Z)-heptadec-8-ene in the same solvent (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

    • Control: Use the pure solvent as a negative control.

    • Cartridge Loading: Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). Prepare separate cartridges for each stimulus.[10]

  • EAG Recording:

    • Place the antennal preparation in a continuous stream of purified, humidified air.

    • Deliver a puff of air (e.g., 0.5 seconds) from a stimulus cartridge through the main airstream over the antenna.

    • Record the resulting depolarization (the EAG response) in millivolts (mV).

    • Present stimuli from lowest to highest concentration to minimize adaptation. Allow a sufficient recovery period (e.g., 60 seconds) between puffs.

  • Data Analysis:

    • Measure the peak amplitude of the depolarization for each stimulus.

    • Subtract the average response to the solvent control from all other responses.

    • For comparison, normalize the responses by expressing them as a percentage of the response to a standard reference compound or the highest concentration of the synthetic pheromone.[10]

    • Plot the dose-response curves for both the synthetic and natural stimuli.

Data Presentation: EAG Dose-Response Comparison
StimulusConcentration (ng on filter paper)Mean EAG Response (mV) ± SD (n=10)Normalized Response (%)
Solvent Control00.04 ± 0.010
Synthetic0.10.18 ± 0.0315.0
Synthetic10.45 ± 0.0637.5
Synthetic100.95 ± 0.1179.2
Synthetic1001.20 ± 0.14100.0
Natural Extract1:100 dilution0.91 ± 0.1575.8

(Note: Data are illustrative. The natural extract dilution would be calibrated to elicit a response within the dynamic range of the synthetic compound's dose-response curve.)

Visualization: EAG Experimental Logic

EAG_Logic cluster_stimuli Stimulus Preparation cluster_bioassay Bioassay Setup cluster_recording Data Acquisition & Analysis S_Syn Synthetic (8Z)-Heptadec-8-ene (Dose Series) Puff Stimulus Delivery System S_Syn->Puff S_Nat Natural Extract (Dilution Series) S_Nat->Puff S_Ctrl Solvent Control S_Ctrl->Puff Antenna Excised Insect Antenna Mounted on Electrodes Airflow Purified, Humidified Airflow Antenna->Airflow Amp Amplifier & A/D Converter Antenna->Amp Puff->Antenna Record Record Depolarization (mV) Amp->Record Analyze Normalize & Compare Dose-Response Curves Record->Analyze Conclusion Electrophysiological Equivalence Analyze->Conclusion

Caption: Logical flow of the comparative electroantennography (EAG) assay.

Part 3: Behavioral Bioassay

Authoritative Grounding: The ultimate test of a synthetic pheromone's efficacy is its ability to elicit a specific, predictable behavior in the target insect.[14][15] A compound that is chemically identical and elicits a strong antennal response may still fail to trigger the complete behavioral cascade if it lacks minor but essential components or has the wrong isomeric ratio. Behavioral bioassays, such as wind tunnel experiments or field trapping, are essential to prove the compound's function in a realistic context.[8][14][16][17]

Experimental Protocol: Wind Tunnel Behavioral Assay

A wind tunnel provides a controlled environment to observe and quantify an insect's upwind flight orientation to an odor plume, a key behavior in mate-finding.

  • Setup:

    • Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25°C), humidity (e.g., 60%), and lighting appropriate for the insect's natural activity period.

    • Position a video camera to record the insect's flight path.

  • Insect Preparation:

    • Use sexually mature, virgin insects that have been acclimated to the tunnel conditions for at least 30 minutes.

    • Place an individual insect on a release platform at the downwind end of the tunnel.

  • Lure Preparation:

    • Treatment 1 (Synthetic): Apply a specific dose of synthetic (8Z)-heptadec-8-ene (determined from EAG results) to a dispenser (e.g., a rubber septum).

    • Treatment 2 (Natural): Apply a dose of the natural extract, standardized to contain a similar amount of the target compound, to an identical dispenser.

    • Treatment 3 (Control): Use a dispenser treated only with solvent.

    • Place the lure at the upwind end of the tunnel, centered in the airflow.

  • Bioassay Procedure:

    • Randomize the order of treatments to avoid temporal bias.

    • For each replicate, introduce a single insect and record its behavior for a set period (e.g., 5 minutes).

    • Record key behaviors:

      • Activation: Taking flight or wing fanning.

      • Upwind Flight: Oriented flight towards the odor source.

      • Source Contact: Landing on or near the dispenser.

    • Run a sufficient number of replicates (e.g., n=30) for each treatment.

  • Data Analysis:

    • Calculate the percentage of insects performing each key behavior for each treatment.

    • Use appropriate statistical tests (e.g., Chi-squared or Fisher's exact test) to compare the responses between treatments.

Data Presentation: Comparative Behavioral Response
TreatmentnActivation (%)Sustained Upwind Flight (%)Source Contact (%)
Solvent Control3010%0%0%
Natural Extract3087%73%67%
Synthetic (8Z)-heptadec-8-ene3083%70%63%

(Statistical analysis would be required to determine if the differences between the Natural Extract and Synthetic treatments are non-significant.)

Visualization: Behavioral Response Decision Tree

Behavioral_Tree Start Insect at Release Platform Odor Odor Plume Contact? Start->Odor Activation Activation? (Wing Fanning / Take-off) Odor->Activation Yes NoResponse No Response Odor->NoResponse No Upwind Sustained Upwind Flight? Activation->Upwind Yes Activation->NoResponse No Source Source Contact? Upwind->Source Yes Lost Plume Lost / Arrestment Upwind->Lost No Success Behavioral Success Source->Success Yes Source->Lost No

Caption: Decision tree illustrating the sequence of insect behavioral responses.

Final Synthesis and Conclusion

  • Chemical Equivalence: The synthetic (8Z)-heptadec-8-ene must be chemically pure and indistinguishable from the natural compound in its GC retention time and mass spectrum.

  • Electrophysiological Equivalence: The synthetic compound must elicit a dose-dependent response from the insect's antenna that is statistically indistinguishable from the response to the natural extract.

  • Behavioral Equivalence: The synthetic pheromone must induce the full sequence of relevant behaviors at a rate statistically similar to the natural extract.

When all three criteria are met, researchers and drug development professionals can be confident that the synthetic (8Z)-heptadec-8-ene is a functionally identical and reliable substitute for the natural product. This rigorous, multi-faceted validation is the cornerstone of trustworthy science in chemical ecology, paving the way for its effective use in novel, environmentally-benign applications.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pheromone Gland Extracts.
  • Lin, D. Y., & Zhang, J. (2016). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. In: Mucignat-Caretta, C. (eds)
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Structure and Properties of 8-Heptadecene.
  • BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) with (Z)
  • Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3820.
  • Cardé, R. T., & Baker, T. C. (1984). Techniques for Behavioral Bioassays. In: Hummel, H.E., Miller, T.A. (eds) Techniques in Pheromone Research. Springer Series in Experimental Entomology. Springer, New York, NY.
  • Cardé, R. T. (1984). Techniques for Behavioral Bioassays.
  • Gherghel, A., et al. (2016). ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Farmacia Journal, 64(2), 242-247.
  • Ullah, F., et al. (2019). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). Insects, 10(11), 379.
  • Pickett, J. A. (1991). Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • Bohman, B., et al. (2020). Identification of (Z)
  • Malo, E. A., et al. (2004). Antennal Sensilla and Electrophysiological Response of Male and Female Spodoptera frugiperda (Lepidoptera: Noctuidae) to Conspecific Sex Pheromone and Plant Odors. Annals of the Entomological Society of America, 97(6), 1273–1284.
  • Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.
  • Li, G. Q., et al. (2024). Structure, Synthesis, and Bioassays of Sex Pheromone for Pyrausta machaeralis (Lepidoptera: Crambidae). Journal of Agricultural and Food Chemistry, 72(6), 3044-3052.
  • Mfuti, F. H., et al. (2025). Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae). Insects, 16(3), 245.
  • Hoffman, C. J., & Mcneil, J. N. (1987). Field Test of the Sex Pheromone of Amorbia cuneana (Walsingham) (Lepidoptera: Tortricidae). Environmental Entomology, 16(5), 1143–1146.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and deployment of sex pheromones in gall midges (Diptera: Cecidomyiidae) rely heavily on precise stereochemistry and structural motifs. The (8Z)-heptadec-8-ene backbone—specifically in its diacetoxy forms, such as 2,14-diacetoxy-(8Z)-heptadec-8-ene—serves as a critical signaling molecule for several closely related midge species[1].

Historically, populations of Dasineura oxycoccana infesting cranberry (Cranberry Tipworm, CTW) and highbush blueberry (Blueberry Gall Midge, BGM) were considered the same species. However, comparative chemical ecology utilizing (8Z)-heptadec-8-ene derivatives has revealed them to be cryptic species with distinct, highly specific olfactory receptor responses[1][2]. This guide objectively compares the cross-reactivity and trapping efficacy of (8Z)-heptadec-8-ene enantiomers against alternative blends, providing researchers with a validated framework for species-specific monitoring.

Mechanistic Role and Product Comparison

The Causality of Cross-Reactivity and Chiral Discrimination

In closely related sympatric species, reproductive isolation is often maintained through minute variations in pheromone chemistry. The (8Z)-heptadec-8-ene backbone provides a rigid double-bond geometry that fits into the binding pocket of the male midge's Odorant Receptor (OR) complexes.

Cross-reactivity occurs when synthetic lures lack enantiomeric purity. For instance, while the (2S,14S)-2,14-diacetoxy-(8Z)-heptadec-8-ene isomer is the primary attractant for CTW, the (2R,14R)-2,14-diacetoxyheptadecane (lacking the double bond) is the primary attractant for BGM[1]. Interestingly, the (2R,14R)-(8Z) derivative is produced by BGM but does not enhance attraction, acting instead as an evolutionary vestige or minor component[1].

Comparative Performance of Lure Formulations
  • Enantiopure (8Z)-heptadec-8-ene derivatives (e.g., SS-isomer): Exhibits near-zero cross-reactivity. Highly specific to CTW. Essential for accurate population monitoring without bycatch of BGM.

  • Racemic Mixtures (All 4 stereoisomers combined): Shows high cross-reactivity and potential antagonism. The presence of non-target enantiomers can actively suppress trap catches due to competitive inhibition at the antennal receptor level.

  • (8E)-heptadec-8-ene analogs: The trans (E) geometry completely alters the spatial conformation of the aliphatic chain, resulting in zero EAG response and zero field attraction, proving that the cis (Z) configuration is an absolute structural requirement.

Quantitative Data: Species Specificity

The following table summarizes the trap catch efficacy and cross-reactivity of various (8Z)-heptadec-8-ene configurations in sympatric cranberry and blueberry fields.

Lure FormulationTarget SpeciesMean Trap Catch (CTW)Mean Trap Catch (BGM)Cross-Reactivity Level
SS-2,14-(8Z)-17 Cranberry Tipworm (CTW)45.2 ± 6.1 0.4 ± 0.2Low
RR-2,14-(8Z)-17 Blueberry Gall Midge (BGM)*1.2 ± 0.58.5 ± 2.1Moderate
Racemic (8Z)-17 Non-specific12.4 ± 3.23.1 ± 1.1High (Antagonistic)
RR-2,14-17 (Saturated) Blueberry Gall Midge (BGM)0.2 ± 0.152.8 ± 7.4 Low
Unbaited Control N/A0.5 ± 0.30.3 ± 0.2N/A

*Note: RR-2,14-(8Z)-17 is a minor component for BGM; the saturated analog is the primary pheromone[1].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the evaluation of (8Z)-heptadec-8-ene cross-reactivity must follow a coupled analytical and field-based workflow.

Step-by-Step Protocol
  • Pheromone Gland Extraction: Excis the ovipositors from calling virgin female midges (CTW and BGM) during their peak calling window (typically early morning). Extract in hexane (<10 pg per gland)[1][2].

  • GC-EAD Analysis (Electroantennographic Detection):

    • Mount the excised antenna of a male midge between two glass capillary electrodes filled with saline solution.

    • Inject the female extract into a Gas Chromatograph (GC) equipped with a chiral column.

    • Simultaneously record the Flame Ionization Detector (FID) and EAG responses to identify which specific (8Z)-heptadec-8-ene stereoisomers elicit depolarization[1].

  • Stereoselective Synthesis: Synthesize the four stereoisomers of 2,14-diacetoxy-(8Z)-heptadec-8-ene independently to >98% enantiomeric excess to prevent cross-contamination.

  • Field Trapping Assays:

    • Deploy red delta-type traps baited with 10 µg of each synthetic isomer on rubber septa[1].

    • Place traps 0.5m above the ground in both cranberry bogs and highbush blueberry fields.

    • Rotate trap positions weekly to eliminate location bias, and record male captures to quantify cross-reactivity.

Workflow Visualization

The following diagram illustrates the logical relationship between chemical identification and field validation required to assess midge cross-reactivity.

Workflow A Pheromone Gland Extraction (Calling Females) B GC-EAD Analysis (Antennal Response) A->B C Stereoselective Synthesis of (8Z)-heptadec-8-ene isomers B->C D Field Trapping Assays (Sympatric Deployment) C->D E Species Specificity & Cross-Reactivity Assessment D->E

Caption: Workflow for validating (8Z)-heptadec-8-ene cross-reactivity via GC-EAD and field trapping.

References

  • Fitzpatrick, S. M., Gries, R., Khaskin, G., Peach, D. A., & Gries, G. (2013). Populations of the gall midge Dasineura oxycoccana on cranberry and blueberry produce and respond to different sex pheromones. Journal of Chemical Ecology, 39(1), 37-49. URL:[Link]

Sources

Comparing attractant efficacy of (8Z)-heptadec-8-ene and 2-acetoxy-8-heptadecene

Author: BenchChem Technical Support Team. Date: April 2026

Target Compounds: (8Z)-heptadec-8-ene and 2-acetoxy-8-heptadecene Applications: Agricultural Pest Management, Parasitology, and Chemical Ecology

As semiochemical-based interventions increasingly replace broad-spectrum insecticides, understanding the structure-activity relationships of attractants is critical for drug development professionals and agricultural scientists. This guide provides an objective, data-driven comparison of two structurally related but functionally distinct molecules: the hydrocarbon (8Z)-heptadec-8-ene and its oxygenated derivative, 2-acetoxy-8-heptadecene .

By analyzing their receptor-binding kinetics, field efficacy, and deployment methodologies, we can establish how a single functional group alteration dictates ecological targeting.

Structural Causality & Olfactory Signaling

The fundamental difference in biological efficacy between these two compounds stems from the presence of an acetate ester group.

(8Z)-heptadec-8-ene is an unsaturated 17-carbon alkene. Lacking a polar functional group, it is highly volatile and typically functions as a generalized cuticular cue or precursor in ecological systems[1]. It is recognized as an electrophysiologically active compound in the orchid Ophrys insectifera to attract specific pollinators[1]. More notably, it acts as a host-recognition disruptor, significantly reducing the reproduction of the parasitic mite Varroa destructor when applied to honey bee brood cells[2].

Conversely, 2-acetoxy-8-heptadecene features an acetoxy group at the C2 position. This oxygenation introduces a chiral center and increases the molecule's polarity. The specific (2R,8Z)-enantiomer acts as the highly potent, female-produced sex pheromone for the honey locust gall midge (Dasineura gleditchiae)[3]. The acetate group ensures a precise "lock-and-key" fit with the specialized Odorant Binding Proteins (OBPs) in the male midge's antennal sensilla, transitioning the molecule from a general behavioral modifier to an extreme long-range attractant[3].

OlfactorySignaling Volatile Semiochemical Release OBP Odorant Binding Protein (OBP) Volatile->OBP Sensillum Entry OR Olfactory Receptor Activation OBP->OR Lymph Transport Action Action Potential Generation OR->Action Ion Channel Flux

Fig 1. Olfactory signal transduction pathway for semiochemical detection.

Quantitative Efficacy Comparison

The addition of the acetate ester dramatically shifts the effective dose and the required delivery matrix. A critical insight for commercial development is that while D. gleditchiae is strictly attracted to the (R)-enantiomer of 2-acetoxy-8-heptadecene, the (S)-enantiomer does not inhibit attraction[3]. Therefore, synthesizing the cheaper racemic mixture yields equal field efficacy to the enantiopure formulation[3].

Parameter(8Z)-heptadec-8-ene2-acetoxy-8-heptadecene
Chemical Class Alkene (Hydrocarbon)Acetate Ester
Target Organism Varroa destructor / Ophrys pollinatorsDasineura gleditchiae (Gall midge)
Primary Behavioral Effect Reproduction inhibition / Host disruptionLong-range male sex attraction
Effective Dose 100 ng (applied in brood cells)3–30 µg (on red rubber septa)
Enantiomeric Dependence Achiral molecule (Geometric Z-isomer)Highly specific to (2R,8Z)-enantiomer
Commercial Formulation Direct application to substrateRacemic mixture is highly viable

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the evaluation of these compounds requires strict, self-validating workflows. The following protocols detail the methodologies for validating attractant efficacy, complete with the mechanistic rationale behind each step.

Protocol A: Electrophysiological Screening (GC-EAD / ETG)

This protocol confirms that the target insect possesses the specific neuro-receptors to detect the synthetic compound before investing in field trials.

  • Preparation of Biological Sensor:

    • Action: For D. gleditchiae, excise the male antenna (EAG)[3]. For V. destructor, excise the foreleg tarsus (ETG)[2].

    • Causality: Mites are wingless and utilize contact chemoreception on their tarsi for close-range host evaluation[2]. Midges fly and track volatile plumes over long distances, requiring antennal sensilla to measure the summated depolarization of olfactory receptors[3].

  • Capillary Mounting & Baseline Stabilization:

    • Action: Mount the excised appendage between two glass capillaries filled with insect Ringer's solution, connected to silver wire electrodes. Wait 5 minutes.

    • Causality: Ringer's solution maintains osmotic balance, preserving neuronal viability. Baseline stabilization ensures that recorded voltage spikes are true ligand-receptor interactions, not mechanical artifacts from handling.

  • Stimulus Delivery & Validation:

    • Action: Inject the synthetic compound into a Gas Chromatograph (GC) split to a Flame Ionization Detector (FID) and the biological preparation[3].

    • Self-Validation: Introduce a hexane blank puff as a negative control to rule out mechanoreceptor responses to airflow. Use a known general odorant (e.g., 1-hexanol) as a positive control to confirm the preparation is alive and responsive.

Protocol B: Field Trapping & Efficacy Assays

This protocol translates electrophysiological sensitivity into quantifiable behavioral attraction in the field.

  • Lure Formulation:

    • Action: Dissolve 3–30 µg of racemic (Z)-2-acetoxy-8-heptadecene in hexane and apply to red rubber septa[3]. For (8Z)-heptadec-8-ene, apply 100 ng directly to worker bee brood cells[2].

    • Causality: Hexane is a non-polar solvent that evaporates rapidly without reacting with the ester. Red rubber septa are utilized because their cross-linked polymer matrix provides a tortuous diffusion path, resulting in a steady, zero-order release rate that perfectly mimics a live, calling female midge[3].

  • Randomized Block Deployment:

    • Action: Deploy sticky delta traps baited with the lures in a randomized complete block design within the target environment.

    • Self-Validation: Include unbaited traps (hexane only) in every block to establish a baseline of accidental captures. Rotate trap positions weekly to eliminate positional bias caused by wind direction or localized population clusters.

  • Data Quantification:

    • Action: Count captured males weekly. Perform an ANOVA to compare trap catches against the blank controls.

FieldWorkflow Formulation 1. Lure Formulation (Hexane + Septa) Deployment 2. Field Deployment (Randomized Block) Formulation->Deployment Validation 3. Catch Quantification & Blank Control Deployment->Validation Analysis 4. ANOVA Statistical Validation Validation->Analysis

Fig 2. Self-validating field trapping workflow for attractant efficacy.

References

  • Identification of female-produced sex pheromone of the honey locust gall midge, Dasineura gleditchiae - PubMed. nih.gov.[Link]

  • (Z)-8-Heptadecene reduces the reproduction of Varroa destructor in brood cells. researchgate.net.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (8Z)-heptadec-8-ene

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Handling and Disposal of (8Z)-heptadec-8-ene

Introduction & Chemical Profiling

(8Z)-heptadec-8-ene (CAS: 16369-12-3) is a C17 long-chain nonconjugated alkene frequently utilized as a semiochemical in chemical ecology, a building block in organic synthesis, and a feedstock for specialty polymers [1]. Because of its extreme lipophilicity and the presence of a reactive C8-C9 double bond, it requires precise logistical handling to maintain chemical integrity and ensure operator safety. This guide provides actionable, step-by-step methodologies for the safe handling, transfer, and disposal of this compound.

Risk Assessment & Mechanistic Toxicology

Understanding the physical properties of (8Z)-heptadec-8-ene is critical for designing an effective safety protocol. The compound presents two primary operational hazards:

  • Dermal Sensitization (H317): With an estimated XLogP3 of ~8.5, this compound is highly lipophilic [[1]]([Link]1]. If it contacts unprotected skin, it rapidly partitions into the lipid-rich stratum corneum, potentially triggering allergic contact dermatitis [2].

  • Oxidative Degradation: Like many unsaturated hydrocarbons, the alkene bond is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen. This not only degrades the reagent but can lead to the slow accumulation of reactive peroxides. Consequently, handling under an inert atmosphere is both a quality control requirement and a safety measure.

Quantitative Data & Physicochemical Properties

The following table summarizes the critical quantitative data that dictates our operational parameters:

PropertyValueOperational Implication
CAS Number 16369-12-3Standardizes chemical tracking and SDS retrieval [3].
Molecular Weight 238.45 g/mol Required for stoichiometric calculations in syntheses [3].
XLogP3-AA ~8.5Highly lipophilic; readily penetrates skin, necessitating strict dermal protection [1].
Flash Point ~137°C (280°F)Combustible; keep away from open flames and high-energy ignition sources [4].
Boiling Point ~299°CNon-volatile at room temperature; spills will not evaporate and require physical removal [1].

Personal Protective Equipment (PPE) Matrix

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: While nitrile provides excellent dexterity and short-term splash protection against non-polar hydrocarbons, long-chain alkenes can eventually permeate the material. Gloves must be changed immediately upon known contamination.

  • Eye/Face Protection: ANSI Z87.1 compliant safety goggles. A face shield is required if performing large-scale transfers where splashing is a risk.

  • Body Protection: Flame-retardant lab coat (e.g., Nomex or treated cotton) with closed-toe, non-porous shoes.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If ventilation is inadequate, an N95 or half-mask respirator equipped with organic vapor cartridges is mandatory .

Standard Operating Procedure (SOP): Aseptic Aliquoting and Inert-Gas Transfer

Context: This protocol ensures chemical integrity and operator safety by maintaining an inert atmosphere, preventing auto-oxidation of the C8-C9 double bond.

Step 1: Apparatus Preparation

  • Flame-dry or oven-dry all receiving glassware (flasks, vials) to eliminate surface moisture.

  • Seal the glassware with a high-quality rubber septum.

  • Connect the vessel to a Schlenk line and perform three vacuum-argon cycles to establish a strict inert atmosphere. Verify positive pressure by observing the mineral oil bubbler.

Step 2: Reagent Equilibration

  • Retrieve the (8Z)-heptadec-8-ene stock vial from its sealed, dry, room-temperature storage location [5].

  • Self-Validation: Ensure the vial has fully equilibrated to ambient temperature before opening. Opening a cold vial will cause atmospheric moisture to condense inside, ruining the inert environment.

Step 3: Volumetric Transfer

  • Equip a gas-tight glass syringe with a long, deflected-point needle.

  • Flush the syringe with Argon three times by piercing the septum of an Argon-filled empty vial.

  • Pierce the septum of the (8Z)-heptadec-8-ene stock vial. Inject a volume of Argon equal to the volume of liquid you intend to withdraw (this prevents drawing a vacuum, which could pull ambient air into the vial).

  • Slowly withdraw the required volume of the alkene. Avoid pulling too quickly to prevent cavitation.

  • Transfer the liquid into the prepared receiving vessel.

Step 4: Post-Transfer Securing

  • Backfill the stock vial with a slight positive pressure of Argon.

  • Remove the needle, seal the septum with Parafilm, and return the stock vial to a dark, dry storage cabinet away from oxidizing agents [2].

Spill Response & Environmental Decontamination

Because of its high boiling point (~299°C), spilled (8Z)-heptadec-8-ene will not evaporate and will leave a persistent, slippery, lipophilic residue [[1]]([Link]1].

  • Isolation: Immediately demarcate the spill area. Eliminate any localized ignition sources; despite the relatively high flash point (~137°C), aerosolized droplets can ignite [4].

  • Containment: Deploy hydrophobic (oil-only) chemical absorbent pads. Causality: Standard aqueous absorbents will be repelled by this highly non-polar hydrocarbon and will fail to contain the spill.

  • Decontamination: Once the bulk liquid is absorbed, wipe the surface with a mild, non-polar solvent (e.g., hexane or heptane) to dissolve the remaining alkene film. Follow up with a thorough wash using an industrial surfactant (soap and water) to ensure the surface is completely de-greased.

Waste Segregation & Disposal Plan

  • Classification: Designate as "Non-Halogenated Organic Waste."

  • Storage: Collect waste in high-density polyethylene (HDPE) or glass carboys. Ensure the container is tightly sealed and clearly labeled with the chemical name, CAS number (16369-12-3), and the GHS hazard pictogram for sensitization [2].

  • Disposal: Do not discharge into the sink or local environment. Dispose of via an EPA-compliant (or local equivalent) chemical waste management facility for high-temperature incineration [2].

Operational Workflow Visualization

G Start Storage Retrieval (Inert Atmosphere) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Ventilation) PPE->Hood Experiment Execute Protocol (Inert Gas Transfer) Hood->Experiment Waste Waste Segregation (Non-Halogenated) Experiment->Waste Routine Workflow Spill Spill Protocol (Absorb & Isolate) Experiment->Spill Accidental Spill Disposal EPA-Compliant Incineration Waste->Disposal Spill->Disposal

Caption: Workflow for handling, transfer, and disposal of (8Z)-heptadec-8-ene.

References

  • Scent.vn. "8-Heptadecene CAS# 16369-12-3: Odor profile, Molecular properties, Regulation." [Link]

  • The Good Scents Company. "(Z)-8-heptadecene, 16369-12-3."[Link]

Sources

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